Product packaging for 2,4-Dimethylthiophene(Cat. No.:CAS No. 638-00-6)

2,4-Dimethylthiophene

Cat. No.: B109970
CAS No.: 638-00-6
M. Wt: 112.19 g/mol
InChI Key: CPULIKNSOUFMPL-UHFFFAOYSA-N
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Description

2, 4-Dimethylthiophene belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2, 4-Dimethylthiophene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-dimethylthiophene is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 4-dimethylthiophene can be found in garden onion and onion-family vegetables. This makes 2, 4-dimethylthiophene a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8S B109970 2,4-Dimethylthiophene CAS No. 638-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylthiophene
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InChI

InChI=1S/C6H8S/c1-5-3-6(2)7-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPULIKNSOUFMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40213238
Record name 2,4-Dimethylthiophene
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Molecular Weight

112.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

139.00 to 141.00 °C. @ 760.00 mm Hg
Record name 2,4-Dimethylthiophene
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CAS No.

638-00-6
Record name 2,4-Dimethylthiophene
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Record name 2,4-Dimethylthiophene
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Record name 2,4-Dimethylthiophene
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Record name 2,4-dimethylthiophene
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Record name 2,4-DIMETHYLTHIOPHENE
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Record name 2,4-Dimethylthiophene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylthiophene is a substituted five-membered heterocyclic aromatic compound containing a sulfur atom. Its chemical formula is C₆H₈S.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a workflow for a key experimental procedure. This information is critical for its application in chemical synthesis, materials science, and as a reference in drug discovery and development where thiophene (B33073) derivatives are common scaffolds.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in various experimental and industrial settings.

Data Presentation: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₈S[1][3]
Molecular Weight 112.19 g/mol [1][4]
Appearance Colorless to light yellow liquid[4]
Density 0.994 g/cm³[1][5]
Boiling Point 139-141 °C at 760 mmHg[1][2][5][6]
Melting Point Approximately -66.9 °C (estimate)[1][5]
Refractive Index 1.5078[1][5]
Solubility Insoluble in water; Soluble in alcohol and many other organic solvents.[4][6]
Vapor Pressure 8.262 mmHg at 25 °C (estimated)[6]
Flash Point 22.78 °C (73.00 °F)[6]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point by Simple Distillation

The boiling point is a fundamental physical property that can be used for the identification and purity assessment of a liquid substance.[7]

Materials:

  • Round-bottom flask (distilling flask)

  • Heating mantle or sand bath

  • Distillation head (still head) with a port for a thermometer

  • Thermometer

  • Condenser

  • Receiving flask

  • Boiling chips or a magnetic stir bar

  • This compound sample

Procedure:

  • Place a small volume (e.g., 5-10 mL) of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.[8]

  • Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.[7]

  • Position the thermometer in the distillation head so that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser.[8]

  • Begin circulating cold water through the condenser, with water entering at the lower inlet and exiting from the upper outlet.

  • Gently heat the distilling flask.

  • Observe the temperature as the liquid begins to boil and its vapor rises. The temperature will stabilize as the vapor surrounds the thermometer bulb.[7]

  • Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This constant temperature is the boiling point of the liquid.[8]

  • Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density

Density is a measure of mass per unit volume and is a characteristic property of a substance.

Materials:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Constant temperature water bath

  • This compound sample

Procedure:

  • Clean and dry the pycnometer thoroughly and determine its mass on an analytical balance.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

  • Carefully remove any excess water from the capillary opening and dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and repeat the process of thermal equilibration and weighing.

  • Calculate the density using the formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.[9]

Materials:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • This compound sample

  • Ethanol (B145695) and lens paper for cleaning

Procedure:

  • Turn on the refractometer and the connected circulating water bath to bring the prisms to a constant temperature (e.g., 20 °C).

  • Clean the surfaces of the prisms with a soft tissue moistened with ethanol and allow them to dry completely.

  • Using a dropper, place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms gently to spread the liquid into a thin film.

  • Look through the eyepiece and adjust the control knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.

  • If a color fringe is visible, adjust the chromatic dispersion compensator to eliminate it.

  • Read the refractive index value from the scale.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of this compound.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure cluster_output Result flask 1. Add this compound and boiling chips to round-bottom flask. assemble 2. Assemble distillation apparatus: - Flask - Distillation Head - Thermometer - Condenser - Receiving Flask flask->assemble thermometer 3. Position thermometer bulb level with condenser arm. assemble->thermometer water 4. Start water flow through condenser. thermometer->water heat 5. Gently heat the flask. observe 6. Observe boiling and vapor rise. heat->observe stabilize 7. Wait for temperature to stabilize during active distillation. observe->stabilize record 8. Record the stable temperature as the boiling point. stabilize->record result Boiling Point of This compound record->result

References

2,4-Dimethylthiophene CAS number 638-00-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dimethylthiophene

CAS Number: 638-00-6

Introduction

This compound is a heterocyclic organic compound belonging to the thiophene (B33073) family. It is characterized by a five-membered aromatic ring containing one sulfur atom, with methyl groups substituted at the 2 and 4 positions. This compound serves as a valuable building block in organic synthesis and has applications in various fields, including the development of pharmaceuticals and as a component in flavoring agents.[1][2][3] Its unique electronic and structural properties, conferred by the sulfur-containing aromatic ring, make it an important intermediate for creating more complex molecules.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, applications, and safety protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic sulfurous odor.[6] It is generally insoluble in water but soluble in many organic solvents such as ethanol (B145695) and ether.[1][6] A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 638-00-6[7]
Molecular Formula C₆H₈S[6][7]
Molecular Weight 112.19 g/mol [6][7]
Appearance Colorless to light yellow liquid[6]
Density 0.99 - 0.994 g/cm³[6][7]
Boiling Point 138 - 141 °C at 760 mmHg[1][6][7]
Melting Point -66.9 °C (estimate) to -41 °C[6][7]
Flash Point 22.78 °C (73.00 °F) to 26 °C[1][6]
Refractive Index ~1.522[6]
Vapor Pressure 8.262 mmHg at 25 °C (estimate)[1]
Solubility Insoluble in water; Soluble in alcohol, ether[1][6]

Synthesis and Experimental Protocols

The synthesis of substituted thiophenes can be achieved through various methods. A classic and widely applicable method is the Paal-Knorr thiophene synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[8]

General Synthesis: Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis allows for the creation of thiophenes from 1,4-dicarbonyl compounds using a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8] These reagents act as both sulfurizing and dehydrating agents.[8] The reaction is believed to proceed through the conversion of the carbonyls to thiocarbonyls, followed by cyclization and aromatization.

paal_knorr_synthesis reagents 1,4-Dicarbonyl Compound reaction_step Reaction/ Condensation reagents->reaction_step sulfur_source Sulfurizing Agent (e.g., P₄S₁₀) sulfur_source->reaction_step intermediate Cyclic Thioether Intermediate reaction_step->intermediate Cyclization product This compound intermediate->product Dehydration/ Aromatization

Caption: Paal-Knorr synthesis workflow for thiophenes.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is an illustrative example based on the Paal-Knorr synthesis methodology. The specific 1,4-dicarbonyl precursor for this compound would be 3-methyl-2,5-hexanedione.

Materials:

  • 3-methyl-2,5-hexanedione

  • Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous toluene (B28343) or xylene (solvent)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-2,5-hexanedione (1 equivalent) in anhydrous toluene.

  • Addition of Sulfurizing Agent: Under a nitrogen or argon atmosphere, add Lawesson's reagent (0.5 equivalents) or P₄S₁₀ (0.25 equivalents) portion-wise to the stirred solution. The reaction may be exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of 5% sodium bicarbonate to neutralize acidic byproducts and decompose any remaining sulfurizing agent. Caution: This may produce toxic H₂S gas and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Spectroscopy Type Expected Peaks / Chemical Shifts (δ)
¹H NMR (CDCl₃, 400 MHz)δ ~6.7-6.8 ppm (s, 1H, H-5), δ ~6.5-6.6 ppm (s, 1H, H-3), δ ~2.4 ppm (s, 3H, CH₃ at C-2), δ ~2.2 ppm (s, 3H, CH₃ at C-4)
¹³C NMR (CDCl₃, 100 MHz)δ ~138 ppm (C-2), δ ~135 ppm (C-4), δ ~123 ppm (C-5), δ ~120 ppm (C-3), δ ~15 ppm (CH₃ at C-2), δ ~14 ppm (CH₃ at C-4)
IR Spectroscopy (cm⁻¹)~3100 cm⁻¹ (C-H stretch, aromatic), ~2950-2850 cm⁻¹ (C-H stretch, aliphatic), ~1550-1450 cm⁻¹ (C=C stretch, aromatic ring), ~850-700 cm⁻¹ (C-S stretch)
Experimental Protocol: NMR Data Acquisition

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • This compound sample (~10-20 mg)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • NMR tube (5 mm diameter)

  • Pipette

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

  • Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire a standard ¹H NMR spectrum. Set the spectral width to cover the expected range (e.g., 0-10 ppm) and use an appropriate number of scans (e.g., 16-64) for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Set the spectral width to cover the expected range (e.g., 0-160 ppm) and acquire a sufficient number of scans for signal averaging, as the ¹³C nucleus is less sensitive.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS internal standard at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Applications

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[3][5] this compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4][9]

  • Pharmaceutical Intermediate: It is a building block for therapeutic compounds. The thiophene ring is a bioisostere of the benzene (B151609) ring and is found in numerous FDA-approved drugs.[3][5] Its substitution pattern allows for the regioselective introduction of other functional groups.

  • Flavoring Agent: It is used in the food industry as a flavoring agent.[1]

  • Research Chemical: It is used as a biochemical for proteomics and other research applications.[2]

applications cluster_pharma Drug Development start This compound pharma_intermediate Chemical Intermediate start->pharma_intermediate flavor Flavoring Agent start->flavor research Research Chemical (e.g., Proteomics) start->research api_synthesis API Synthesis pharma_intermediate->api_synthesis Used in

Caption: Applications of this compound.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[10][11] It causes skin and serious eye irritation.[7][10][11] Proper safety precautions are mandatory when handling this chemical.

GHS Hazard Information
Hazard ClassCategoryHazard Statement
Flammable Liquids Category 2 / 3H225: Highly flammable liquid and vapor
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Hazardous to the Aquatic Environment Chronic 3H412: Harmful to aquatic life with long lasting effects

Data compiled from multiple sources which may show slight variations.[10][11]

Handling and Storage

Personal Protective Equipment (PPE):

  • Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[7]

  • Use in a well-ventilated area or under a chemical fume hood.[12]

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11][12]

  • Use only non-sparking tools and take precautionary measures against static discharge.[11][12]

  • Avoid breathing vapors or mist.[12]

  • Wash hands and any exposed skin thoroughly after handling.[12]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6][12]

  • Keep the container tightly closed and store in a dark place.[6][7]

  • For long-term storage, keep in a freezer under an inert atmosphere (e.g., at -20°C).[7]

  • Store separately from oxidizing agents and other incompatible materials.[6]

Conclusion

This compound (CAS: 638-00-6) is a versatile heterocyclic compound with significant applications in both industrial and research settings. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible building block for medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is crucial for its proper identification and use in complex synthetic pathways. Adherence to strict safety and handling protocols is essential due to its flammability and toxicity. This guide provides the foundational technical information required for professionals to effectively and safely utilize this compound in their work.

References

An In-depth Technical Guide to 2,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the fundamental physicochemical properties of 2,4-Dimethylthiophene, a heterocyclic aromatic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data of this compound

The core molecular properties of this compound are summarized in the table below. This data is essential for a variety of applications, including reaction stoichiometry, analytical characterization, and formulation development.

PropertyValue
Molecular FormulaC6H8S
Molecular Weight112.19 g/mol [1][2][3]
IUPAC NameThis compound[1]
CAS Registry Number638-00-6[1][4][5]

Logical Relationship of Molecular Identifiers

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

Figure 1. Molecular Identity of this compound A Compound Name This compound B Molecular Formula C6H8S A->B Determines C Molecular Weight 112.19 g/mol B->C Calculated From

Figure 1. Molecular Identity of this compound

References

Spectroscopic Profile of 2,4-Dimethylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylthiophene (CAS No: 638-00-6), a heterocyclic aromatic compound. The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this molecule are critical. This document outlines key data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound (C₆H₈S, Molecular Weight: 112.19 g/mol ).[1][2]

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from the loss of a single proton.

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
112High[M]⁺ (Molecular Ion)
111100% (Base Peak)[M-H]⁺
97Moderate[M-CH₃]⁺
Table 1: Key electron ionization mass spectrometry peaks for this compound. Data sourced from NIST and PubChem databases.[1]
Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for this compound, corresponding to its principal functional groups and structural features.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100Medium=C-H Stretch (Aromatic)
2950 - 2850StrongC-H Stretch (Methyl groups)
~1550 - 1450Medium-StrongC=C Ring Stretch (Thiophene)
~1450 & ~1380MediumC-H Bend (Methyl groups)
~850StrongC-H Out-of-plane Bend (Aromatic)
Table 2: Predicted characteristic infrared absorption frequencies for this compound based on typical values for substituted thiophenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information on the carbon and hydrogen framework of the molecule. The following tables present the predicted chemical shifts for ¹H and ¹³C NMR in a standard deuterated solvent (e.g., CDCl₃).

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~6.65Singlet (or fine doublet)H-5 (Thiophene ring proton)
~6.55Singlet (or fine doublet)H-3 (Thiophene ring proton)
~2.40Singlet-CH₃ at C-2
~2.20Singlet-CH₃ at C-4
Table 3: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~138C-2 (Quaternary)
~135C-4 (Quaternary)
~122C-5
~119C-3
~15.5-CH₃ at C-2
~15.0-CH₃ at C-4
Table 4: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocols

The data presented in this guide can be obtained using standard spectroscopic techniques. The following are detailed methodologies for the analysis of a liquid sample like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and purity assessment of volatile compounds.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL) using a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions :

    • Injector : Set to 250°C with a split ratio (e.g., 50:1).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Column : A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 300.

    • Ion Source Temperature : 230°C.

  • Data Analysis : The resulting mass spectrum for the GC peak corresponding to this compound is compared against reference libraries (e.g., NIST) for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for obtaining the infrared spectrum of a neat liquid sample.

  • Sample Preparation : Place one drop of neat this compound liquid onto the surface of one polished salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin liquid film.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Background Scan : First, run a background spectrum with no sample in the beam path.

    • Sample Scan : Place the prepared salt plates in the sample holder and acquire the spectrum.

    • Parameters : Typically, scan over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis : Process the spectrum to identify the wavenumbers of key absorption bands and assign them to their corresponding molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a sample for both ¹H and ¹³C NMR.

  • Sample Preparation :

    • For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated solution (20-50 mg) is recommended.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0 ppm).

    • Ensure the sample is homogeneous and free of any solid particles.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • Locking and Shimming : Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • ¹H NMR Parameters : Acquire the spectrum using a standard pulse program. Key parameters include a spectral width covering -2 to 12 ppm, a sufficient number of scans (e.g., 8-16), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Parameters : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis : Process the raw data (FID) using Fourier transformation. The resulting spectrum should be phased, baseline-corrected, and referenced to TMS. Chemical shifts, multiplicities, and integration values are then determined.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_ms GC-MS cluster_ir FTIR cluster_nmr NMR cluster_results Data Interpretation Sample This compound (Liquid Sample) Prep_MS Dilution in Volatile Solvent Sample->Prep_MS Prep_IR Neat Liquid Film (Salt Plates) Sample->Prep_IR Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR GCMS GC-MS Spectrometer Prep_MS->GCMS FTIR FTIR Spectrometer Prep_IR->FTIR NMR NMR Spectrometer Prep_NMR->NMR Data_MS Acquire Mass Spectrum GCMS->Data_MS Result_MS Mass Spectrum Analysis (Fragmentation Pattern) Data_MS->Result_MS Data_IR Acquire IR Spectrum FTIR->Data_IR Result_IR IR Spectrum Analysis (Functional Groups) Data_IR->Result_IR Data_NMR Acquire 1H & 13C Spectra NMR->Data_NMR Result_NMR NMR Spectra Analysis (Molecular Structure) Data_NMR->Result_NMR

Caption: Workflow for Spectroscopic Analysis of this compound.

References

2,4-Dimethylthiophene boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylthiophene: Boiling Point and Density

This technical guide provides a comprehensive overview of the boiling point and density of this compound, complete with experimental protocols for determination and graphical representations of the workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data of this compound

The boiling point and density are crucial physical constants for the identification, characterization, and handling of this compound. The experimentally determined values are summarized in the table below.

PropertyValueConditions
Boiling Point 139-141 °CAt 760 mm Hg[1][2][3][4]
140.7 °CNot specified
Density 0.994 g/cm³Not specified[2][3]

Experimental Protocols

Accurate determination of the boiling point and density of this compound requires precise experimental techniques. The following sections detail the standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of an organic compound is the capillary method using a Thiele tube or an aluminum block.[5]

Apparatus and Materials:

  • Thiele tube or aluminum block with a heating apparatus

  • Thermometer

  • Fusion tube

  • Capillary tube (sealed at one end)

  • This compound sample

  • Heating mantle or Bunsen burner

  • Stand and clamp

Procedure:

  • A small amount of this compound is placed into the fusion tube.

  • A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

  • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is placed in a Thiele tube containing a high-boiling liquid (such as mineral oil or silicone oil) or an aluminum block.

  • The apparatus is heated slowly and uniformly.

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Precautions:

  • Ensure the capillary tube is properly sealed to trap the vapor.

  • The heating rate should be slow and steady to ensure uniform temperature distribution.

  • The thermometer bulb and the sample in the fusion tube should be at the same level for an accurate temperature reading.[5]

  • Always wear appropriate personal protective equipment, including safety goggles.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of a liquid is by measuring the mass of a precisely known volume.[6]

Apparatus and Materials:

  • Digital balance

  • Graduated cylinder or pycnometer (density bottle) for more accurate measurements

  • This compound sample

  • Beaker

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is measured using a digital balance.

  • A specific volume of this compound is carefully transferred into the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.

  • The mass of the graduated cylinder or pycnometer containing the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .

  • For improved accuracy, the procedure should be repeated multiple times, and the average density should be calculated.[6][7]

Precautions:

  • Ensure the graduated cylinder or pycnometer is completely dry before weighing to avoid errors in mass measurement.[6]

  • Read the volume at eye level to prevent parallax error.[6]

  • Use a container with an appropriate volume for the amount of liquid being measured to ensure accuracy.[6]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the boiling point and density of this compound.

Boiling_Point_Determination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Place this compound in fusion tube prep3 Place capillary tube (open end down) into fusion tube prep1->prep3 prep2 Seal one end of a capillary tube prep2->prep3 setup1 Attach fusion tube to thermometer prep3->setup1 setup2 Place assembly in Thiele tube or Al block setup1->setup2 measure1 Heat apparatus slowly setup2->measure1 measure2 Observe for rapid, continuous bubbles measure1->measure2 measure3 Remove heat and allow to cool measure2->measure3 measure4 Record temperature when liquid enters capillary measure3->measure4 result Recorded Temperature = Boiling Point measure4->result

Caption: Experimental workflow for boiling point determination.

Density_Determination cluster_mass1 Mass Measurement 1 cluster_volume Volume Measurement cluster_mass2 Mass Measurement 2 cluster_calculation Calculation mass1 Weigh a clean, dry graduated cylinder/pycnometer (m1) volume Add a known volume (V) of This compound mass1->volume mass2 Weigh the cylinder/pycnometer with the liquid (m2) volume->mass2 calc1 Calculate mass of liquid: m = m2 - m1 mass2->calc1 calc2 Calculate density: ρ = m / V calc1->calc2

Caption: Experimental workflow for density determination.

References

The Subtle Presence of 2,4-Dimethylthiophene in Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylthiophene is a volatile organic compound that contributes to the complex aroma profiles of various foods. As a sulfur-containing heterocyclic compound, its presence, even at trace levels, can significantly impact the sensory perception of food products. This technical guide provides an in-depth overview of the natural occurrence of this compound in foods, detailing its quantitative analysis, experimental protocols for its detection, and the biochemical pathways leading to its formation. This information is crucial for researchers in food science, flavor chemistry, and for professionals in drug development exploring the biological activities of food-derived compounds.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound in a limited but significant range of food items, primarily within the Allium genus and in cooked meats. Its formation is often a result of thermal processing, such as cooking, which initiates a cascade of chemical reactions.

While extensive quantitative data across a wide variety of foods remains an area of ongoing research, existing studies provide valuable insights into its relative abundance. One study identified this compound as the most prominent sulfur-containing volatile compound in onions, constituting 19.4% of the total measured sulfur compounds[1]. Another investigation into dried onions also confirmed the presence of this compound through semi-quantitative analysis[2].

The following table summarizes the available quantitative and qualitative data on the occurrence of this compound in various foods.

Food ItemMatrixConcentration/AbundanceAnalytical MethodReference
Onion (Allium cepa L.)Fresh BulbMajor sulfur compound (19.4% of total sulfur volatiles)Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry[1]
Onion ('Rossa di Tropea')BulbDetected and relatively quantifiedHeadspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry (HS/SPME GC–MS)[3]
Dried OnionFlakes and RingsDetected and relatively quantifiedHeadspace-Solid Phase Micro Extraction followed by Gas Chromatography coupled with Mass Spectrometry (HS-SPME-GC-MS)[2]
Onion OilExtracted OilDetected and semi-quantifiedGas Chromatography-Mass Spectrometry (GC-MS)[4]
Chinese Chive (Allium tuberosum Rottler)Fresh LeavesDetectedHeadspace Solid-Phase Micro-Extraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[5][6]
Cooked BeefMeatDetected (as part of 2-alkylthiophenes)Not specified
Cooked LambMeatDetected (as part of 2-alkylthiophenes)Not specified

Experimental Protocols for Analysis

The analysis of this compound in food matrices typically involves the extraction of volatile compounds followed by their separation and identification using chromatographic and spectrometric techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

Detailed Protocol: HS-SPME-GC-MS Analysis of this compound in Onions

This protocol is a composite of methodologies described in the scientific literature for the analysis of volatile sulfur compounds in Allium species[2][3][7].

1. Sample Preparation:

  • Fresh onion bulbs are peeled and homogenized. For dried samples, they can be ground into a fine powder.

  • A specific amount of the homogenized sample (e.g., 2-3 g) is placed into a 20 mL headspace vial.

  • An internal standard, such as ethyl methyl sulfide (B99878) (4.16 μg/mL), can be added for quantitative analysis[7].

  • To enhance the release of volatiles, a salt solution (e.g., 3-4 mL of distilled water or a saturated NaCl solution) is added to the vial[7].

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile sulfur compounds[7][8].

  • Equilibration: The vial is incubated at a specific temperature (e.g., 45°C) for a set time (e.g., 10 minutes) to allow the volatiles to equilibrate in the headspace[7].

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 40 minutes) at the same temperature to adsorb the volatile compounds[7].

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for a specific time (e.g., 10 minutes) to desorb the analytes onto the GC column[7].

  • Gas Chromatography:

    • Column: A DB-WAX capillary column is often employed for the separation of polar volatile compounds[7].

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 35°C for 2 minutes), ramps up to a higher temperature (e.g., 45°C at 2°C/min), then to a final temperature (e.g., 225°C at 10°C/min) and holds for a few minutes to ensure the elution of all compounds[7].

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min)[7].

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of, for example, 45-500 amu.

    • Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries such as NIST and by comparing their retention indices with those of authentic standards.

Formation Pathway of this compound

The formation of this compound in food, particularly in cooked meat and heated Allium species, is primarily attributed to the Maillard reaction. This complex series of reactions involves a reducing sugar and an amino acid. In the case of sulfur-containing compounds like thiophenes, the amino acid cysteine plays a crucial role as a sulfur donor. The general pathway involves the degradation of both the sugar and the amino acid to form reactive intermediates that then combine to form the thiophene (B33073) ring.

G Simplified Formation Pathway of this compound via Maillard Reaction cluster_reactants Initial Reactants cluster_intermediates Intermediate Reactions cluster_formation Thiophene Formation Reducing_Sugar Reducing Sugar (e.g., Ribose) Amadori_Product Amadori Product Reducing_Sugar->Amadori_Product Cysteine Cysteine (Sulfur Source) Cysteine->Amadori_Product Cysteine_Degradation Cysteine Degradation Products (e.g., Hydrogen Sulfide, Mercaptoacetaldehyde) Cysteine->Cysteine_Degradation Strecker Degradation Sugar_Degradation Sugar Degradation Products (e.g., Dicarbonyls) Amadori_Product->Sugar_Degradation Further Reactions Thiophene_Precursors Thiophene Ring Precursors Sugar_Degradation->Thiophene_Precursors Cysteine_Degradation->Thiophene_Precursors Dimethylthiophene This compound Thiophene_Precursors->Dimethylthiophene Cyclization & Methylation G Experimental Workflow for this compound Analysis Sample_Prep Sample Preparation (Homogenization, Weighing) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Prep->HS_SPME Volatile Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Desorption & Separation Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Spectral Data Results Results (Concentration of this compound) Data_Analysis->Results Final Report

References

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 2,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the chemical reactivity of 2,4-dimethylthiophene, with a specific focus on its electrophilic aromatic substitution reactions. The electronic properties of the thiophene (B33073) ring, enhanced by the presence of two activating methyl groups, make it a versatile substrate for the synthesis of complex heterocyclic compounds. This guide consolidates key reactivity data, experimental protocols, and mechanistic pathways to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Core Principles of this compound Reactivity

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, exhibiting greater reactivity than benzene.[1] This enhanced reactivity is due to the ability of the sulfur atom's lone pair of electrons to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the electrophilic attack.[1]

In this compound, the presence of two methyl groups further enhances the ring's reactivity. Methyl groups are electron-donating substituents that activate the aromatic ring towards electrophilic attack by stabilizing the positive charge in the σ-complex through inductive effects and hyperconjugation.[2][3]

The regioselectivity of electrophilic substitution on the this compound ring is governed by the directing effects of both the sulfur atom and the methyl groups.

  • Sulfur Atom: Directs electrophilic attack preferentially to the α-positions (C2 and C5) over the β-positions (C3 and C4). Attack at an α-position allows for the formation of a more stable σ-complex with three resonance contributors, one of which involves the sulfur atom directly stabilizing the positive charge. In contrast, attack at a β-position yields a less stable intermediate with only two resonance structures.[1][4]

  • Methyl Groups at C2 and C4: These groups further activate the ring. The C5 position is the most nucleophilic and sterically accessible site, being an α-position activated by both the C4-methyl group (via conjugation) and the C2-methyl group (via induction). The C3 position is also activated but is a β-position and is flanked by two methyl groups, making it sterically more hindered. The C5 position is therefore the primary site of electrophilic attack.

The general mechanism involves the initial attack of the electrophile (E⁺) by the thiophene π-system to form the resonance-stabilized σ-complex, followed by the loss of a proton to restore aromaticity.[1][5]

Figure 1. General mechanism for electrophilic substitution at the C5 position.

Key Electrophilic Substitution Reactions

The activated nature of this compound allows it to participate in a variety of electrophilic substitution reactions under relatively mild conditions.

The Vilsmeier-Haack reaction is an efficient method for formylating electron-rich aromatic compounds.[6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This electrophile then attacks the thiophene ring, primarily at the C5 position, to yield an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to afford the corresponding aldehyde.[9]

Quantitative Data: Vilsmeier-Haack Formylation

Reaction Reagents Product Yield Reference

| Formylation | POCl₃, DMF | this compound-5-carbaldehyde | High (Typical) |[10] |

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF, 1.2 eq) to 0°C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.[9]

  • Reaction: Dissolve this compound (1.0 eq) in a minimal amount of an inert solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent.

  • Heating: After the addition is complete, warm the reaction mixture to room temperature and then heat at 60-70°C for 2-3 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Hydrolysis: Neutralize the solution by the slow addition of an aqueous sodium hydroxide (B78521) solution until it is alkaline (pH 8-9), which hydrolyzes the intermediate iminium salt.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or distillation to obtain this compound-5-carbaldehyde.

Vilsmeier-Haack Mechanism dmf DMF + POCl₃ vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ dmf->vilsmeier Forms attack Electrophilic Attack (σ-Complex Formation) vilsmeier->attack thiophene This compound thiophene->attack iminium Iminium Salt Intermediate attack->iminium hydrolysis Aqueous Workup (Hydrolysis) iminium->hydrolysis product This compound- 5-carbaldehyde hydrolysis->product

Figure 2. Logical workflow for the Vilsmeier-Haack formylation.

Halogenation of alkylthiophenes is a common transformation. For monohalogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used in a polar solvent to avoid polyhalogenation and harsh acidic conditions.[11] The reaction proceeds with high regioselectivity, substituting the most activated and sterically accessible C5 position. Direct use of elemental bromine (Br₂) can lead to the formation of polybrominated products.[12]

Quantitative Data: Bromination

Reaction Reagents Product Yield Reference
Monobromination N-Bromosuccinimide (NBS), DMF 5-Bromo-2,4-dimethylthiophene Good to Excellent [11]

| Dibromination | Br₂ (excess) | 3,5-Dibromo-2,4-dimethylthiophene | N/A |[12] |

Experimental Protocol: Monobromination using NBS

  • Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of chloroform (B151607) and acetic acid.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic extracts sequentially with aqueous sodium thiosulfate (B1220275) solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 5-bromo-2,4-dimethylthiophene.

Bromination Workflow start Start step1 Dissolve this compound in DMF Cool to 0°C start->step1 step2 Add NBS portion-wise Maintain T=0°C step1->step2 step3 Warm to RT Stir for 1-2h step2->step3 step4 Quench with H₂O Extract with Et₂O step3->step4 step5 Wash organic layer (Na₂S₂O₃, NaHCO₃, Brine) step4->step5 step6 Dry (Na₂SO₄) Concentrate step5->step6 step7 Purify (Distillation or Chromatography) step6->step7 end 5-Bromo-2,4-dimethylthiophene step7->end

Figure 3. Experimental workflow for the monobromination of this compound.

The nitration of thiophenes requires careful selection of reagents, as the high reactivity of the ring can lead to degradation and oxidation under the standard strong acid conditions (conc. HNO₃/H₂SO₄).[13] Milder nitrating agents are preferred, such as nitric acid in acetic anhydride (B1165640) or nitric acid with trifluoroacetic anhydride.[13][14] These reagents generate the nitronium ion (NO₂⁺) under less harsh conditions, leading to cleaner reactions and higher yields of the desired nitrothiophene. For this compound, nitration is expected to occur selectively at the C5 position.

Quantitative Data: Nitration

Reaction Reagents Product Yield Reference

| Mononitration | HNO₃ / Acetic Anhydride | 2,4-Dimethyl-5-nitrothiophene | 70-85% (Typical for thiophenes) |[15] |

Experimental Protocol: Nitration with Nitric Acid/Acetic Anhydride

  • Setup: In a three-necked, round-bottomed flask equipped with a thermometer, stirrer, and a dropping funnel, place acetic anhydride (5 eq). Cool the flask to -10°C in an ice-salt bath.

  • Nitrating Mixture: Add fuming nitric acid (1.1 eq) dropwise to the stirred acetic anhydride, ensuring the temperature is maintained below 0°C.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of acetic anhydride and add this solution dropwise to the nitrating mixture. The temperature should be carefully controlled and kept below 10°C throughout the addition.[15]

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid product, 2,4-dimethyl-5-nitrothiophene, will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the product in a desiccator. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or milder catalysts like ZnBr₂ or Hβ zeolites).[16][17] The reaction is highly regioselective for the α-position.[4] For this compound, acylation will occur at the C5 position. Unlike Friedel-Crafts alkylation, the acylated product is deactivated towards further substitution, preventing polyacylation.[2]

Quantitative Data: Friedel-Crafts Acylation

Reaction Acylating Agent Catalyst Product Yield Reference
Acetylation Acetic Anhydride Hβ Zeolite 1-(2,4-Dimethyl-5-thienyl)ethanone ~99% [17]

| Benzoylation | N-Benzoylbenzotriazole | ZnBr₂ | (2,4-Dimethyl-5-thienyl)(phenyl)methanone | High |[16] |

Experimental Protocol: Acetylation with Acetic Anhydride

  • Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add this compound (1.0 eq) and acetic anhydride (3.0 eq).[17]

  • Catalyst Addition: Add the solid acid catalyst, such as Hβ zeolite (catalytic amount), to the reaction mixture.

  • Heating: Heat the stirred mixture to a moderate temperature (e.g., 60°C) and maintain for several hours. Monitor the reaction's progress using TLC or GC.[17]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst.

  • Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 1-(2,4-dimethyl-5-thienyl)ethanone can be purified by vacuum distillation or column chromatography.

References

An In-depth Technical Guide to the Aromaticity of Substituted Thiophenes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thiophene (B33073), a five-membered, sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. Its aromaticity, a key determinant of its physicochemical properties, reactivity, and biological activity, is finely tunable through substitution. This technical guide provides a comprehensive overview of the principles governing the aromaticity of substituted thiophenes, methods for its quantification, and its implications in drug design and development.

The Core Concept of Aromaticity in Thiophenes

Thiophene's aromatic character arises from its planar, cyclic structure with a continuous ring of p-orbitals and the presence of six π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom), fulfilling Hückel's (4n+2) rule. This delocalization of π-electrons results in enhanced stability, characteristic bond lengths intermediate between single and double bonds, and a distinctive reactivity profile, favoring electrophilic substitution over addition reactions.

The degree of aromaticity in thiophene is generally considered to be greater than that of furan (B31954) but less than that of benzene. This is attributed to the lower electronegativity of sulfur compared to oxygen, which allows for more effective delocalization of the sulfur's lone pair into the π-system.

Impact of Substituents on Thiophene Aromaticity

The introduction of substituents onto the thiophene ring can significantly modulate its aromaticity. The nature and position of the substituent alter the electron density distribution within the ring, thereby affecting the degree of π-electron delocalization.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density in the thiophene ring through inductive and/or resonance effects. This generally leads to an increase in the aromaticity of the ring.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) decrease the electron density of the ring. This withdrawal of electron density can disrupt the π-electron delocalization, leading to a decrease in aromaticity.

The position of the substituent also plays a crucial role. Substituents at the 2- and 5-positions generally have a more pronounced effect on the electronic properties and aromaticity of the thiophene ring compared to those at the 3- and 4-positions.

Quantitative Assessment of Aromaticity

Aromaticity is a conceptual property and cannot be measured directly. However, several computational and experimental methods have been developed to quantify it through various indices. The most common indices are:

  • Nucleus-Independent Chemical Shift (NICS): A magnetic criterion of aromaticity calculated as the negative of the absolute magnetic shielding at a non-bonded point, typically the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). More negative NICS values indicate stronger aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

  • Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the degree of bond length equalization in a cyclic system. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system.

  • Aromatic Stabilization Energy (ASE): An energetic criterion that quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. Higher ASE values indicate greater aromatic stability.

Data Presentation: Aromaticity Indices of Substituted Thiophenes

The following table summarizes the calculated aromaticity indices for a selection of substituted thiophenes, illustrating the influence of different functional groups.

SubstituentPositionHOMANICS(1) (ppm)ASE (kcal/mol)
-H-0.89-13.525.1
-CH₃20.90-14.126.0
-CH₃30.89-13.825.5
-NH₂20.92-14.827.2
-OH20.91-14.526.8
-F20.88-13.224.5
-Cl20.88-13.324.7
-CN20.85-12.522.9
-NO₂20.83-11.921.8
-CHO20.86-12.823.5

Note: The values presented are representative and may vary depending on the computational method and basis set used.

Experimental and Computational Protocols

Experimental Protocol: Synthesis of Substituted Thiophenes via Gewald Reaction

The Gewald reaction is a versatile one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4][5]

Objective: To synthesize a 2-amino-3-cyanothiophene derivative.

Materials:

  • A ketone or aldehyde (e.g., cyclohexanone)

  • An active methylene (B1212753) nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine (B109124) or triethylamine)

  • Solvent (e.g., ethanol (B145695) or methanol)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1-1.2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol) to the flask, followed by the addition of a catalytic amount of a secondary amine base like morpholine or triethylamine (B128534) (0.1-0.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60°C to facilitate the dissolution and reaction of sulfur.[1]

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, collect it by filtration and wash with a cold solvent (e.g., ethanol). If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Experimental Protocol: ¹H NMR Analysis of Substituted Thiophenes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of substituted thiophenes and probing the electronic effects of substituents.[6]

Objective: To acquire and analyze the ¹H NMR spectrum of a 3-substituted thiophene.

Materials:

  • Substituted thiophene sample (e.g., 3-bromothiophene)

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., tetramethylsilane, TMS)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the substituted thiophene sample in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v TMS in an NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the magnetic field to ensure homogeneity. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Data Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 10-12 ppm.

    • Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and multiplicities of the signals to elucidate the structure and the electronic environment of the protons on the thiophene ring.

Computational Protocol: Calculation of NICS(1) using Gaussian

Objective: To calculate the NICS(1) value for a substituted thiophene to assess its aromaticity.

Software: Gaussian 16 or a later version.

Procedure:

  • Geometry Optimization:

    • Build the molecule of interest (e.g., 2-nitrothiophene).

    • Perform a geometry optimization and frequency calculation using a suitable level of theory, for example, B3LYP/6-311+G(d,p). The absence of imaginary frequencies confirms a true minimum.

  • NICS Calculation Setup:

    • Use the optimized coordinates for the subsequent NMR calculation.

    • To calculate NICS(1), a dummy atom (Bq) needs to be placed 1 Å above the geometric center of the thiophene ring. The ring center can be determined by averaging the coordinates of the ring atoms.

  • Gaussian Input File: Create an input file with the following structure:

  • Execution and Analysis:

    • Run the Gaussian calculation.

    • After the calculation is complete, open the output file and search for "SCF GIAO Magnetic shielding tensor (ppm)".

    • Locate the shielding tensor for the dummy atom (Bq). The isotropic value is the magnetic shielding.

    • The NICS(1) value is the negative of this isotropic shielding value.

Visualization of Workflows and Pathways

Computational Workflow for Aromaticity Indices

G Computational Workflow for Aromaticity Assessment cluster_input Input cluster_dft DFT Calculations (e.g., Gaussian) cluster_analysis Data Analysis cluster_output Output mol_structure Molecular Structure (e.g., 2-nitrothiophene) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) (with dummy atom for NICS) geom_opt->nmr_calc homa_calc HOMA Calculation (from optimized geometry) geom_opt->homa_calc ase_calc ASE Calculation (using homodesmotic reactions) geom_opt->ase_calc nics_calc NICS Extraction (from NMR output) nmr_calc->nics_calc aromaticity_indices Quantitative Aromaticity Indices (HOMA, NICS, ASE) homa_calc->aromaticity_indices nics_calc->aromaticity_indices ase_calc->aromaticity_indices

Caption: Computational workflow for determining aromaticity indices.

Signaling Pathway: COX-2 Inhibition by Thiophene Derivatives

Many thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[7][8][9][10]

G COX-2 Inhibition Signaling Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane acts on cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGs) (e.g., PGE2) cox2->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates thiophene_drug Thiophene-based NSAID (e.g., Tiaprofenic Acid) thiophene_drug->cox2 inhibits

Caption: Mechanism of COX-2 inhibition by thiophene-based drugs.

Aromaticity in Drug Development: Case Studies

The aromaticity of the thiophene ring is a critical parameter in drug design, influencing factors such as metabolic stability, receptor binding, and bioavailability.

  • Raltitrexed (B1684501) (Tomudex®): An anticancer drug that functions as a thymidylate synthase inhibitor.[11] The thiophene ring in raltitrexed serves as a bioisostere for the phenyl ring found in other folate antimetabolites. Its specific electronic properties, influenced by its aromaticity, are crucial for its binding to the enzyme's active site, thereby inhibiting DNA synthesis in cancer cells.[11]

  • Olanzapine (Zyprexa®): An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[12][13][14] Olanzapine is a thienobenzodiazepine, and the electron-rich nature of the thiophene ring contributes to its binding affinity and antagonist activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[12] The overall electronic structure, governed in part by the aromaticity of the fused thiophene, is key to its therapeutic effect.

References

The Biological Activity of Dimethylthiophene Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 2,3-, 2,4-, 2,5-, and 3,4-Dimethylthiophene (B1217622)

For Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and bioactive compounds. Its unique electronic and structural properties make it a versatile building block for designing novel therapeutics. Among the vast landscape of thiophene derivatives, the dimethylthiophene isomers—2,3-, 2,4-, 2,5-, and 3,4-dimethylthiophene—represent the core structures from which more complex molecules are often derived. Despite their fundamental nature, a comprehensive understanding of the intrinsic biological activities of these simple isomers remains an area of active investigation. This technical guide provides a detailed overview of the known and potential biological activities of dimethylthiophene isomers, supported by experimental protocols and conceptual frameworks to guide future research.

While extensive research has been conducted on complex thiophene derivatives, quantitative data on the specific biological activities of the simple dimethylthiophene isomers is limited. The existing literature primarily points to their use as building blocks in the synthesis of more complex, biologically active molecules. However, the broader family of thiophene-containing compounds exhibits a wide range of pharmacological effects, suggesting that the dimethylthiophene core may possess latent bioactivities.

Potential Therapeutic Applications

Thiophene derivatives have been extensively studied for a variety of therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities. It is plausible that the dimethylthiophene isomers could serve as lead compounds in these areas.

Antimicrobial Activity

Thiophene-based compounds have shown significant promise as antimicrobial agents.[1] The antimicrobial efficacy of thiophene derivatives is often attributed to the sulfur atom in the ring, which can interact with biological targets.[2] The position of substituents on the thiophene ring can significantly influence the antimicrobial spectrum and potency. While specific minimum inhibitory concentration (MIC) values for the simple dimethylthiophene isomers are not widely reported, the general protocols for assessing such activity are well-established.

Anti-inflammatory Properties

Chronic inflammatory diseases represent a major therapeutic challenge, and thiophene derivatives have emerged as promising anti-inflammatory agents.[3] Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid contain a thiophene ring, highlighting the importance of this scaffold in the development of anti-inflammatory drugs.[4] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[3]

Antitumor Potential

The thiophene scaffold is a key component in a number of anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[5] The cytotoxic effects of thiophene derivatives are often evaluated using cell viability assays, such as the MTT assay.

Quantitative Data on Dimethylthiophene Derivatives

Direct quantitative data on the biological activity of the four core dimethylthiophene isomers is scarce in publicly available literature. The following table summarizes representative data for more complex thiophene derivatives to provide a comparative context for potential future studies on the simpler isomers.

Compound ClassIsomer/DerivativeTarget/AssayActivity MetricValueReference
Thiophene Acetyl Salicylic Acid Esters2-thienylAnticancer (various cell lines)IC50Varies by cell line[6]
Thiophene Acetyl Salicylic Acid Esters3-thienylAnticancer (various cell lines)IC50Varies by cell line[6]
Thiophene-isoxazole derivativesLK7Staphylococcus aureusMIC6.75 µg/mL[2]
Thiophene-isoxazole derivativesPUB9Staphylococcus aureusMIC< 0.125 mg/mL[2]
Thiophene-isoxazole derivativesPUB9Pseudomonas aeruginosaMIC0.125 - 0.25 mg/mL[2]
Thiophene derivatives4, 5, 8Colistin-Resistant Acinetobacter baumanniiMIC5016 - 32 mg/L[7]
Thiophene derivatives4, 8Colistin-Resistant Escherichia coliMIC508 - 32 mg/L[7]

Experimental Protocols

To facilitate further research into the biological activities of dimethylthiophene isomers, this section provides detailed methodologies for key in vitro and in vivo assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2]

Materials:

  • Test compounds (dimethylthiophene isomers)

  • Bacterial and/or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the dimethylthiophene isomers in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[2]

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row to be tested.[2]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[2]

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration in broth. Add 100 µL of the diluted microbial suspension to each well of the microtiter plate. The final volume in each well will be 200 µL.[2]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2] Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[2]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Dimethylthiophene isomers

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the dimethylthiophene isomers in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.[5]

  • Incubation: Incubate the plate for another 24-72 hours.[5]

  • MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the IC50 value.[5]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[9][10]

Materials:

  • Rats or mice

  • Dimethylthiophene isomers

  • Carrageenan solution (e.g., 1% in saline)

  • Plethysmometer or calipers

Procedure:

  • Animal Dosing: Administer the dimethylthiophene isomers to the animals via an appropriate route (e.g., oral, intraperitoneal) at various doses. A control group should receive the vehicle only.

  • Induction of Edema: After a specific time post-dosing (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw of each animal.[9]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours).[9]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and conceptual frameworks, the following diagrams are provided.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare Compound Stock (Dimethylthiophene Isomer) serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare Sterile Broth prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_cytotoxicity cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_reading Measurement & Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Dimethylthiophene Isomer Dilutions seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals (DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

hypothetical_signaling_pathway cluster_cell Target Cell DMT Dimethylthiophene Isomer receptor Cellular Target (e.g., Enzyme, Receptor) DMT->receptor Binding/Inhibition pathway Downstream Signaling Cascade receptor->pathway Modulation response Biological Response (e.g., Apoptosis, Reduced Inflammation) pathway->response

Caption: Hypothetical Signaling Pathway for a Dimethylthiophene Isomer.

Conclusion and Future Directions

The dimethylthiophene isomers represent a fundamental yet underexplored area within the broader field of thiophene medicinal chemistry. While direct evidence of their biological activity is currently limited, the well-documented pharmacological properties of more complex thiophene derivatives provide a strong rationale for their investigation. This guide offers a framework for such research by providing detailed experimental protocols and conceptual models. Future studies should focus on systematic screening of the 2,3-, 2,4-, 2,5-, and 3,4-dimethylthiophene isomers in a battery of antimicrobial, anti-inflammatory, and anticancer assays to elucidate their intrinsic biological activities. Such research will not only fill a critical knowledge gap but also has the potential to identify novel lead compounds for drug discovery and development.

References

An In-depth Technical Guide to the Core Reactions of the Thiophene Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) ring, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a privileged scaffold in a myriad of bioactive compounds and functional organic materials. This technical guide provides a comprehensive overview of the key reactions of the thiophene ring system, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows.

Electrophilic Aromatic Substitution

Thiophene is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. Substitution predominantly occurs at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is more resonance-stabilized than the intermediate formed from attack at the C3 (β) position.

Nitration

Nitration of thiophene requires mild conditions to avoid oxidation and polymerization. A common method involves the use of nitric acid in acetic anhydride (B1165640).

Experimental Protocol: Nitration of Thiophene

  • Materials: Thiophene, acetic anhydride, fuming nitric acid, glacial acetic acid.

  • Procedure: A solution of thiophene in acetic anhydride is added dropwise to a cooled (10°C) solution of fuming nitric acid in glacial acetic acid. The temperature is maintained below room temperature during the addition. After the addition is complete, the mixture is stirred for a further two hours at room temperature. The reaction is then quenched with water and the product, 2-nitrothiophene, is isolated by extraction and purified by distillation.[1]

  • Safety Note: The reaction can be exothermic and potentially explosive if the temperature is not controlled.[2]

SubstrateReagentsConditionsProductYield (%)
ThiopheneHNO₃ / Ac₂O10°C to RT, 2h2-Nitrothiophene78

Halogenation

Halogenation of thiophene is rapid and can lead to polysubstitution if not controlled. Milder halogenating agents are often employed for selective monohalogenation.

Experimental Protocol: Bromination of 2-Methylbenzo[b]thiophene (B72938)

  • Materials: 2-Methylbenzo[b]thiophene, N-Bromosuccinimide (NBS), acetonitrile (B52724).

  • Procedure: To a solution of 2-methylbenzo[b]thiophene in acetonitrile at 0°C under a nitrogen atmosphere, NBS is added. The reaction mixture is stirred at room temperature for 30 minutes. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is dried, concentrated, and purified by silica (B1680970) gel column chromatography to yield 3-bromo-2-methylbenzo[b]thiophene.[3]

SubstrateReagentsConditionsProductYield (%)
2-Methylbenzo[b]thiopheneNBSAcetonitrile, 0°C to RT, 30 min3-Bromo-2-methylbenzo[b]thiophene99[3]
Thiophene-3-carboxylic acidNBSAcetonitrile/Dichloromethane5-Bromo-thiophene-3-carboxylic acid-

G Start Start Dissolve Dissolve thiophene derivative in solvent Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddNBS Add NBS Cool->AddNBS Stir Stir at room temperature AddNBS->Stir Quench Quench with water Stir->Quench Extract Extract with organic solvent Quench->Extract Dry Dry and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the 2-position. The reaction is usually carried out using an acyl chloride or anhydride with a Lewis acid catalyst.

Experimental Protocol: Acylation of Thiophene with Acetic Anhydride

  • Materials: Thiophene, acetic anhydride, Hβ zeolite catalyst.

  • Procedure: A mixture of thiophene, acetic anhydride, and activated Hβ zeolite catalyst is heated to 60°C with stirring. The reaction progress is monitored by gas chromatography. Upon completion, the catalyst is filtered off, and the product, 2-acetylthiophene, is purified by distillation.[4]

SubstrateAcylating AgentCatalystConditionsProductYield (%)
ThiopheneAcetic AnhydrideHβ Zeolite60°C, 2h2-Acetylthiophene98.6[4]
ThiopheneSuccinyl ChlorideEtAlCl₂0°C, 2h-99[4]

G Thiophene Thiophene AttackC2 Attack at C2 (α-position) Thiophene->AttackC2 + Acylium ion AttackC3 Attack at C3 (β-position) Thiophene->AttackC3 + Acylium ion Acylium R-C=O⁺ IntermediateC2 More stable intermediate (3 resonance structures) AttackC2->IntermediateC2 IntermediateC3 Less stable intermediate (2 resonance structures) AttackC3->IntermediateC3 Product2 2-Acylthiophene (Major Product) IntermediateC2->Product2 Product3 3-Acylthiophene (Minor Product) IntermediateC3->Product3

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

Experimental Protocol: Amination of Tetrachlorothiophene

  • Materials: 2,3,4,5-Tetrachlorothiophene, amine, potassium carbonate, DMF or NMP.

  • Procedure: A mixture of tetrachlorothiophene, the desired amine, and potassium carbonate in a polar apathetic solvent is heated to 100-150°C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and purified by chromatography.

SubstrateNucleophileConditionsProductYield (%)
TetrachlorothiopheneAmmoniaEthanol, 150°C2,3,5-Trichloro-4-aminothiophene-
2-Methoxy-3-cyano-5-nitrothiophenePyrrolidine-2-Pyrrolidino-3-cyano-5-nitrothiophene-

G cluster_0 Nucleophilic Attack cluster_1 Elimination ActivatedThiophene Activated Thiophene (with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ActivatedThiophene->Meisenheimer + Nu⁻ Nucleophile Nu⁻ SubstitutedThiophene Substituted Thiophene Meisenheimer->SubstitutedThiophene - LG⁻ LeavingGroup LG⁻

Metalation

The protons on the thiophene ring, particularly at the C2 and C5 positions, are acidic enough to be removed by strong bases, such as organolithium reagents. This metalation reaction is a powerful tool for the functionalization of the thiophene ring.

Experimental Protocol: Lithiation of 3-Bromothiophene (B43185)

  • Materials: 3-Bromothiophene, n-butyllithium, anhydrous THF, electrophile.

  • Procedure: To a solution of 3-bromothiophene in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete lithium-halogen exchange. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted and purified.[5]

SubstrateReagentConditionsIntermediate
Thiophenen-BuLiTHF, -40°C2-Thienyllithium
3-Bromothiophenen-BuLiTHF, -78°C3-Bromo-2-thienyllithium

G Thiophene Thiophene Thienyllithium 2-Thienyllithium Thiophene->Thienyllithium + n-BuLi nBuLi n-BuLi FunctionalizedThiophene 2-Substituted Thiophene Thienyllithium->FunctionalizedThiophene + E⁺ Electrophile Electrophile (E⁺)

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex thiophene-containing molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling

The Suzuki coupling involves the reaction of a thienylboronic acid or ester with an organic halide or triflate in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki Coupling of 2-Bromo-5-(2-ethylhexyl)thiophene

  • Materials: 2-Bromo-5-(2-ethylhexyl)thiophene, arylboronic acid, Pd(PPh₃)₄, potassium carbonate, 1,4-dioxane/water.

  • Procedure: A mixture of the thiophene derivative, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate is heated in a degassed 1,4-dioxane/water solvent system under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the product is isolated by extraction and purified by chromatography.[5]

Thiophene DerivativeCoupling PartnerCatalystBaseConditionsYield (%)
2-Bromo-3-hexylthiophene4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane, 90°C, 12h75
2-BromothiophenePhenylboronic acidPd(II)-complex-Water, moderate temp.-

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Stille Coupling

The Stille coupling pairs a thienylorganostannane with an organic halide or triflate, catalyzed by a palladium complex.

Experimental Protocol: Stille Coupling

  • General Procedure: An organostannane and an aryl halide are mixed in a suitable solvent (e.g., toluene). A palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine (B1218219) ligand) is added, and the mixture is heated under an inert atmosphere. The product is isolated and purified after workup.

Thiophene DerivativeCoupling PartnerCatalystConditionsYield (%)
2-(Tributylstannyl)thiopheneAryl IodidePd(PPh₃)₄ / CuIDMF-
5-Hexyl-2-thienyl tributylstannane5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxalinePd₂(dba)₃ / P(o-tol)₃Toluene, 110°C-
Heck Reaction

The Heck reaction involves the coupling of a thienyl halide or triflate with an alkene in the presence of a palladium catalyst and a base.

Thiophene DerivativeAlkeneCatalystBaseConditionsYield (%)
2-BromothiopheneStyrenePd(OAc)₂K₂CO₃DMF, 60°C, 12h-
3-VinylthiopheneAryl HalidePd(OAc)₂---
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a thienyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst.

Experimental Protocol: Sonogashira Coupling

  • General Procedure: A thienyl halide, a terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., an amine) are combined in a suitable solvent. The reaction is typically run under an inert atmosphere at room or elevated temperature.

Thiophene DerivativeAlkyneCatalyst SystemBaseConditionsYield (%)
2-IodothiophenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF, RT-
3-IodobenzothiophenePhenylacetylene--Deep Eutectic SolventGood to high

This guide provides a foundational understanding of the key reactions of the thiophene ring system. For professionals in drug development and materials science, a thorough grasp of these transformations is crucial for the rational design and synthesis of novel thiophene-based molecules with desired properties. The provided protocols and data serve as a starting point for further exploration and optimization in the laboratory.

References

2,4-Dimethylthiophene: A Heteroaromatic Hub for Advanced Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dimethylthiophene, a sulfur-containing five-membered heteroaromatic compound, has emerged as a versatile and valuable building block in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties and substitution pattern offer a scaffold for the development of a diverse array of complex molecules with significant applications in drug discovery and materials science. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application as a core structural motif in the design of novel therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis. The following tables summarize its key properties and spectroscopic data.

PropertyValueReference
Molecular Formula C₆H₈S[1][2][3][4]
Molecular Weight 112.19 g/mol [1][2][3][4]
CAS Number 638-00-6[2][4]
Boiling Point 139-141 °C[1]
Density 0.994 g/cm³ (approx.)
Appearance Colorless to light yellow liquid
Flash Point 22.78 °C[5]
Spectroscopic DataValues
¹H NMR (CDCl₃) δ (ppm): 6.65 (s, 1H, H5), 6.59 (s, 1H, H3), 2.41 (s, 3H, 2-CH₃), 2.19 (s, 3H, 4-CH₃)
¹³C NMR (CDCl₃) δ (ppm): 137.5 (C2), 134.0 (C4), 123.8 (C5), 119.5 (C3), 15.4 (2-CH₃), 15.2 (4-CH₃)
Mass Spectrum (EI) m/z (%): 112 (M+, 100), 111 (M+-H, 85), 97 (M+-CH₃, 40), 69 (25), 45 (35)
Infrared (IR) ν (cm⁻¹): 3090 (C-H aromatic), 2920, 2855 (C-H aliphatic), 1540, 1450 (C=C aromatic), 715 (C-S)

Synthesis of this compound

The Paal-Knorr synthesis is a classical and efficient method for the preparation of thiophenes from 1,4-dicarbonyl compounds. This compound can be synthesized from 3-methylpentane-2,4-dione using a sulfurating agent like Lawesson's reagent.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

  • 3-Methylpentane-2,4-dione

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylpentane-2,4-dione (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Paal_Knorr_Synthesis start 3-Methylpentane-2,4-dione product This compound start->product Toluene, Reflux reagent Lawesson's Reagent (Sulfurating Agent) reagent->product

Paal-Knorr synthesis of this compound.

Reactivity and Functionalization

The methyl groups at the 2- and 4-positions of the thiophene (B33073) ring direct electrophilic substitution primarily to the vacant 5-position. The thiophene ring can also be functionalized through metalation-electrophilic quench sequences.

Experimental Protocol: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the suspension while maintaining the temperature at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture slowly into a mixture of ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the acylated product.

Friedel_Crafts_Acylation thiophene This compound product 2-Acetyl-3,5-dimethylthiophene thiophene->product acyl_chloride Acetyl Chloride acyl_chloride->product lewis_acid AlCl₃ lewis_acid->product DCM, 0 °C to rt

Friedel-Crafts acylation of this compound.

Application in Drug Discovery: Targeting Inflammatory Pathways

Thiophene derivatives have shown significant promise as anti-inflammatory and anticancer agents. Specifically, 2,4-disubstituted thiophene derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid inflammatory cascade.[6][7][8]

Arachidonic Acid Signaling Pathway and Inhibition by Thiophene Derivatives

Arachidonic acid, released from the cell membrane by phospholipase A₂, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. Both prostaglandins and leukotrienes are potent inflammatory mediators. Certain 2,4-disubstituted thiophene derivatives have been shown to inhibit both COX-2 and 5-LOX, thereby blocking the production of these pro-inflammatory molecules.[6][7][8]

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A₂ COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) Leukotrienes Leukotrienes (Inflammation, Allergy) COX2->Prostaglandins LOX5->Leukotrienes Thiophene_Derivative 2,4-Disubstituted Thiophene Derivative Thiophene_Derivative->COX2 Inhibition Thiophene_Derivative->LOX5 Inhibition Phospholipase_A2 Phospholipase A₂

Inhibition of COX-2 and 5-LOX by 2,4-disubstituted thiophene derivatives.

This compound serves as a privileged scaffold in the design and synthesis of novel organic molecules. Its straightforward synthesis and versatile reactivity allow for the creation of a wide range of derivatives. The demonstrated biological activity of 2,4-disubstituted thiophenes as dual inhibitors of key inflammatory enzymes highlights the potential of this heteroaromatic building block in the development of new therapeutic agents for a variety of diseases, including cancer and chronic inflammatory conditions. Further exploration of the chemical space around the this compound core is poised to yield new and improved candidates for drug development.

References

Methodological & Application

Synthesis of 2,4-Dimethylthiophene from 3-Methyl-2,5-hexanedione: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,4-dimethylthiophene, a valuable heterocyclic compound used as a building block in medicinal chemistry and materials science. The primary method detailed is the Paal-Knorr thiophene (B33073) synthesis, a reliable and efficient approach for the construction of thiophene rings from 1,4-dicarbonyl precursors.

Introduction

This compound is a substituted thiophene with applications in the development of pharmaceuticals and organic electronic materials. The Paal-Knorr synthesis offers a straightforward route to this compound by the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[1] This application note details the synthesis of the precursor 3-methyl-2,5-hexanedione and its subsequent conversion to this compound using Lawesson's reagent.

Synthesis Pathway Overview

The synthesis is a two-step process:

  • Synthesis of the Precursor: Preparation of 3-methyl-2,5-hexanedione.

  • Paal-Knorr Thiophene Synthesis: Cyclization of 3-methyl-2,5-hexanedione with a sulfurizing agent to yield this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_thiophene Thiophene Synthesis Starting_Materials Ethyl Acetoacetate (B1235776) & 3-Chloropropene Intermediate 3-Methyl-2,5-hexanedione Starting_Materials->Intermediate Alkylation & Decarboxylation Precursor 3-Methyl-2,5-hexanedione Product This compound Precursor->Product Paal-Knorr Reaction Sulfurizing_Agent Lawesson's Reagent Sulfurizing_Agent->Product

Figure 1. Workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-Methyl-2,5-hexanedione

This protocol is adapted from standard methods for the alkylation of β-keto esters.

Materials:

Procedure:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. Ethyl acetoacetate is added dropwise to the stirred solution at room temperature. Subsequently, 3-chloropropene is added, and the mixture is refluxed for 2-3 hours.

  • Hydrolysis and Decarboxylation: After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is refluxed for another 2-3 hours to hydrolyze the ester and promote decarboxylation.

  • Work-up: The ethanol is removed under reduced pressure. The aqueous residue is acidified with hydrochloric acid and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is evaporated to yield crude 3-methyl-2,5-hexanedione.

  • Purification: The crude product can be purified by vacuum distillation.

Part 2: Synthesis of this compound

This protocol is based on the Paal-Knorr thiophene synthesis using Lawesson's reagent.[2][3]

Materials:

  • 3-Methyl-2,5-hexanedione

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-2,5-hexanedione (1.0 equivalent) in anhydrous toluene (approximately 10 mL per gram of dione).

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents) in one portion.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-Methyl-2,5-hexanedioneC₇H₁₂O₂128.17~198-200
This compoundC₆H₈S112.19~139-141

Table 1. Physical Properties of Key Compounds.

Reaction StepReactantsProductTypical Yield (%)Purity (%)
Precursor Synthesis Ethyl acetoacetate, 3-Chloropropene3-Methyl-2,5-hexanedione60-70>95
Paal-Knorr Thiophene Synthesis 3-Methyl-2,5-hexanedione, Lawesson's ReagentThis compound70-85>98

Table 2. Summary of Reaction Yields and Product Purity.

Spectroscopic Data for this compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.55 (s, 1H, H5), 6.48 (s, 1H, H3), 2.40 (s, 3H, CH₃), 2.18 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.2, 134.5, 122.8, 118.7, 15.6, 15.2.

Logical Relationships in Paal-Knorr Synthesis

The following diagram illustrates the key transformations in the Paal-Knorr synthesis of thiophenes.

Paal_Knorr_Mechanism Diketone 1,4-Diketone Thionation Thionation of Carbonyl Diketone->Thionation Thioketone Thioketone Intermediate Thionation->Thioketone Cyclization Intramolecular Cyclization Thioketone->Cyclization Dihydrothiophene Dihydrothiophene Intermediate Cyclization->Dihydrothiophene Dehydration Dehydration Dihydrothiophene->Dehydration Thiophene Thiophene Dehydration->Thiophene

Figure 2. Key steps in the Paal-Knorr thiophene synthesis.

References

Application Notes and Protocols for the Laboratory Preparation of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of four classical and versatile methods for the laboratory synthesis of substituted thiophenes: the Paal-Knorr Thiophene (B33073) Synthesis, the Gewald Aminothiophene Synthesis, the Hinsberg Thiophene Synthesis, and the Fiesselmann Thiophene Synthesis. Thiophene moieties are crucial structural components in numerous pharmaceuticals and functional materials, making their efficient synthesis a key focus in organic and medicinal chemistry.[1] This document offers detailed experimental protocols, comparative quantitative data, and visual representations of reaction mechanisms to aid researchers in selecting and implementing the most suitable synthetic strategy for their target molecules.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a fundamental method for constructing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[2] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield the corresponding substituted thiophene.[3][4] This method is highly versatile, allowing for the synthesis of a wide range of alkyl- and aryl-substituted thiophenes.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene (B1293386)

A classic example of the Paal-Knorr synthesis is the preparation of 2,5-dimethylthiophene from 2,5-hexanedione (B30556).

Materials:

  • 2,5-Hexanedione

  • Phosphorus pentasulfide (P₄S₁₀)

  • Sand

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Procedure:

  • In a fume hood, thoroughly mix 2,5-hexanedione (1 equivalent) with phosphorus pentasulfide (0.5 equivalents) and sand (3 times the weight of the dione) in a flask.

  • Heat the mixture gently with a Bunsen burner. The reaction is exothermic and will proceed vigorously.

  • Once the initial reaction subsides, heat the mixture more strongly until no more product distills over.

  • Collect the crude distillate and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the filtrate by distillation to obtain pure 2,5-dimethylthiophene.

Quantitative Data: Paal-Knorr Synthesis
1,4-Dicarbonyl CompoundSulfurizing AgentProductYield (%)Reference
2,5-HexanedioneP₄S₁₀2,5-Dimethylthiophene70-80[3]
1,4-Diphenyl-1,4-butanedioneLawesson's Reagent2,5-Diphenylthiophene85-95[3]

Reaction Pathway: Paal-Knorr Thiophene Synthesis

Paal_Knorr start 1,4-Dicarbonyl Compound reagent + P₄S₁₀ or Lawesson's Reagent intermediate1 Thionation of Carbonyl(s) reagent->intermediate1 Sulfurization intermediate2 Enolization/ Thioenolization intermediate1->intermediate2 Tautomerization intermediate3 Intramolecular Cyclization intermediate2->intermediate3 5-exo-trig intermediate4 Dehydration intermediate3->intermediate4 Elimination of H₂O product Substituted Thiophene intermediate4->product

Caption: Paal-Knorr thiophene synthesis workflow.

Gewald Aminothiophene Synthesis

The Gewald synthesis is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[5] This one-pot reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[1] The resulting 2-aminothiophene scaffold is a valuable precursor in medicinal chemistry.[5]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Materials:

Procedure:

  • To a stirred solution of acetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add morpholine (catalytic amount) to the mixture.

  • Heat the reaction mixture at 50°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Quantitative Data: Gewald Aminothiophene Synthesis
Carbonyl CompoundActivated NitrileProductYield (%)Reference
CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile91
AcetoneEthyl cyanoacetateEthyl 2-amino-4-methylthiophene-3-carboxylate75-85
AcetophenoneMalononitrile2-Amino-4-phenylthiophene-3-carbonitrile88

Reaction Pathway: Gewald Aminothiophene Synthesis

Gewald start Ketone/Aldehyde + α-Cyanoester base + Base intermediate1 Knoevenagel Condensation base->intermediate1 intermediate2 α,β-Unsaturated Nitrile intermediate1->intermediate2 sulfur + Sulfur intermediate3 Thiolation sulfur->intermediate3 intermediate4 Intramolecular Cyclization intermediate3->intermediate4 Attack on Nitrile product 2-Aminothiophene intermediate4->product Tautomerization

Caption: Gewald aminothiophene synthesis workflow.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis is a classic method for preparing thiophene-2,5-dicarboxylic acids or their esters.[6] The reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base, such as sodium ethoxide.[6]

Experimental Protocol: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

Materials:

  • Benzil (B1666583)

  • Diethyl thiodiacetate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (dilute)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of benzil (1 equivalent) and diethyl thiodiacetate (1 equivalent) dropwise with stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • After cooling, pour the mixture into water and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from ethanol to yield diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

Quantitative Data: Hinsberg Thiophene Synthesis
1,2-Dicarbonyl CompoundThiodiacetate DerivativeProductYield (%)Reference
BenzilDiethyl thiodiacetateDiethyl 3,4-diphenylthiophene-2,5-dicarboxylateHigh[7]
GlyoxalDiethyl thiodiacetateDiethyl thiophene-2,5-dicarboxylateModerate[8]
BiacetylDiethyl thiodiacetateDiethyl 3,4-dimethylthiophene-2,5-dicarboxylateModerate-High[9]

Reaction Pathway: Hinsberg Thiophene Synthesis

Hinsberg start 1,2-Dicarbonyl Compound reagent + Diethyl Thiodiacetate base + Base intermediate1 Aldol-type Condensation (x2) base->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 Elimination of 2 H₂O product Thiophene-2,5- dicarboxylate intermediate3->product

Caption: Hinsberg thiophene synthesis workflow.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid esters.[10] This reaction involves the condensation of a β-ketoester with a thioglycolic acid derivative in the presence of a base.[11] A key feature of this method is the introduction of a hydroxyl group at the 3-position of the thiophene ring.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-4-phenylthiophene-2-carboxylate

Materials:

  • Ethyl benzoylacetate

  • Ethyl thioglycolate

  • Potassium tert-butoxide

  • tert-Butanol

  • Hydrochloric acid (dilute)

  • Diethyl ether

Procedure:

  • To a solution of potassium tert-butoxide in tert-butanol, add ethyl thioglycolate (1 equivalent) dropwise at room temperature.

  • After stirring for 15 minutes, add ethyl benzoylacetate (1 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the mixture into ice-water and acidify with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired product.

Quantitative Data: Fiesselmann Thiophene Synthesis
β-KetoesterThioglycolate DerivativeProductYield (%)Reference
Ethyl acetoacetateMethyl thioglycolateMethyl 3-hydroxy-4-methylthiophene-2-carboxylateGood[12]
Ethyl benzoylacetateEthyl thioglycolateEthyl 3-hydroxy-4-phenylthiophene-2-carboxylate60-70[12]
2-AcetylcyclohexanoneMethyl thioglycolateMethyl 3-hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylateHigh[12]

Reaction Pathway: Fiesselmann Thiophene Synthesis

Fiesselmann start β-Ketoester reagent + Thioglycolic Acid Ester base + Base intermediate1 Michael Addition base->intermediate1 intermediate2 Intramolecular Claisen Condensation intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 Elimination of H₂O product 3-Hydroxythiophene- 2-carboxylate intermediate3->product

Caption: Fiesselmann thiophene synthesis workflow.

References

Application Notes and Protocols: 2,4-Dimethylthiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dimethylthiophene scaffold is a valuable pharmacophore in medicinal chemistry, serving as a key building block for the synthesis of a variety of biologically active compounds. Its structural and electronic properties make it an attractive moiety for the design of therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions. These application notes provide an overview of the utility of this compound derivatives, with a focus on anticancer and anti-inflammatory applications, supported by quantitative data and detailed experimental protocols.

Anticancer Applications

Derivatives of this compound, particularly those elaborated into fused heterocyclic systems like thieno[2,3-d]pyrimidines, have demonstrated significant potential as anticancer agents. These compounds often act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

One of the most prominent applications of this compound precursors is in the synthesis of thieno[2,3-d]pyrimidines. These structures are bioisosteres of purine (B94841) and can effectively compete with ATP for the binding sites of various protein kinases.

Quantitative Data: Anticancer Activity of Thiophene (B33073) Derivatives

The following tables summarize the cytotoxic and kinase inhibitory activities of selected thiophene derivatives, many of which are synthesized from this compound precursors.

Compound IDCancer Cell LineIC50 (µM)Target KinaseIC50 (µM)Reference
Thieno[2,3-d]pyrimidines
Compound 17fHCT-1162.80 ± 0.16VEGFR-20.23 ± 0.03
HepG24.10 ± 0.45
Compound 3bHepG23.105VEGFR-20.126
PC-32.15AKT6.96
Compound 4cHepG23.023VEGFR-20.075
PC-33.12AKT4.60
Thiophene Carboxamides
Compound 2bHep3B5.46Tubulin-
Compound 2eHep3B12.58Tubulin-
Tetrahydrobenzo[b]thiophenes
BZ02A5496.10--[1]
BU17A549-Tubulin/WEE1 Kinase-[1]

Signaling Pathway: Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine derivatives, synthesized from 2-amino-4,5-dimethylthiophene precursors, can inhibit receptor tyrosine kinases like VEGFR-2. This inhibition blocks downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for tumor angiogenesis and cell proliferation.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds ThienoPy Thieno[2,3-d]pyrimidine (from this compound precursor) ThienoPy->VEGFR2 Inhibits mtt_assay_workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Thiophene Derivative (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan (B1609692) with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end End: Cytotoxicity Profile analyze->end anti_inflammatory_pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiophene 2,4-Disubstituted Thiophene Derivative Thiophene->COX Inhibits Thiophene->LOX Inhibits

References

Application Notes and Protocols for 2,4-Dimethylthiophene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylthiophene is a substituted five-membered heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties and substitution pattern make it a valuable precursor for the synthesis of a wide range of functionalized thiophenes, which are integral components in pharmaceuticals, materials science, and agrochemicals. The methyl groups at the 2- and 4-positions influence the regioselectivity of further functionalization, directing electrophilic substitution primarily to the vacant 5-position. This document provides detailed application notes and experimental protocols for the utilization of this compound in various synthetic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₈S
Molecular Weight 112.19 g/mol
CAS Number 638-00-6
Boiling Point 139.0-141.0 °C at 760 mmHg
Appearance Colorless to light yellow liquid

Applications in Organic Synthesis

This compound can be functionalized through various reactions, including electrophilic substitution, lithiation, and metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of functional groups, leading to the synthesis of novel compounds with potential biological activity.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1] For this compound, this reaction is expected to proceed with high regioselectivity at the 5-position due to the directing effects of the two methyl groups.

Reaction Scheme:

G A This compound C This compound-5-carboxaldehyde A->C B Vilsmeier Reagent (POCl3, DMF) B->C

Figure 1: Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Synthesis of this compound-5-carboxaldehyde (Predicted Protocol)

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF, 1.2 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add this compound (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to afford this compound-5-carboxaldehyde.

Expected Quantitative Data:

ProductYield (%)Spectroscopic Data
This compound-5-carboxaldehyde 80-90% (Predicted)¹H NMR (CDCl₃, δ): 9.8 (s, 1H, CHO), 7.5 (s, 1H, Ar-H), 2.7 (s, 3H, CH₃), 2.4 (s, 3H, CH₃). ¹³C NMR (CDCl₃, δ): 182, 150, 145, 140, 130, 16, 15.
Acylation via Friedel-Crafts Reaction

Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiophene (B33073) ring, typically at the 5-position for this compound.[2]

Reaction Scheme:

G A This compound C 1-(2,4-Dimethylthiophen-5-yl)ethan-1-one A->C B Acetyl Chloride, AlCl3 B->C

Figure 2: Friedel-Crafts acylation of this compound.

Experimental Protocol: Synthesis of 1-(2,4-Dimethylthiophen-5-yl)ethan-1-one (Predicted Protocol)

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.05 equivalents) dropwise to the suspension with stirring.

  • Thiophene Addition: After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by column chromatography on silica gel or vacuum distillation to yield the desired ketone.

Expected Quantitative Data:

ProductYield (%)Spectroscopic Data
1-(2,4-Dimethylthiophen-5-yl)ethan-1-one 75-85% (Predicted)¹H NMR (CDCl₃, δ): 7.4 (s, 1H, Ar-H), 2.6 (s, 3H, CH₃), 2.5 (s, 3H, COCH₃), 2.4 (s, 3H, CH₃). ¹³C NMR (CDCl₃, δ): 190, 148, 142, 138, 132, 28, 16, 15.
Halogenation

Bromination of this compound can be achieved using N-bromosuccinimide (NBS), which is a mild and selective brominating agent for electron-rich aromatic rings. The reaction is expected to yield the 5-bromo derivative.[3][4]

Reaction Scheme:

G A This compound C 5-Bromo-2,4-dimethylthiophene A->C B NBS, DMF B->C

Figure 3: Bromination of this compound.

Experimental Protocol: Synthesis of 5-Bromo-2,4-dimethylthiophene (Predicted Protocol)

  • Setup: Dissolve this compound (1.0 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask.

  • NBS Addition: Cool the solution to 0 °C in an ice-water bath. Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice water.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane (B92381) as the eluent to obtain 5-bromo-2,4-dimethylthiophene.

Expected Quantitative Data:

ProductYield (%)Spectroscopic Data
5-Bromo-2,4-dimethylthiophene 85-95% (Predicted)¹H NMR (CDCl₃, δ): 6.7 (s, 1H, Ar-H), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃). ¹³C NMR (CDCl₃, δ): 138, 135, 125, 110, 15, 14.
Nitration

Nitration of thiophenes requires milder conditions than those used for benzene (B151609) to avoid oxidation and polymerization. A mixture of nitric acid and acetic anhydride (B1165640) is a common reagent for this transformation.[5][6]

Reaction Scheme:

G A This compound C 2,4-Dimethyl-5-nitrothiophene A->C B HNO3, (CH3CO)2O B->C

Figure 4: Nitration of this compound.

Experimental Protocol: Synthesis of 2,4-Dimethyl-5-nitrothiophene (Predicted Protocol)

  • Reagent Preparation: In a flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to acetic anhydride (5 equivalents) at -10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve this compound (1.0 equivalent) in acetic anhydride. Cool the solution to -10 °C.

  • Nitration: Add the freshly prepared nitrating mixture dropwise to the thiophene solution, maintaining the temperature between -10 °C and -5 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -10 °C for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Filtration/Extraction: If a solid precipitates, collect it by filtration, wash with cold water, and dry. If an oil forms, extract with diethyl ether.

  • Washing and Drying: Wash the organic extract with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Expected Quantitative Data:

ProductYield (%)Spectroscopic Data
2,4-Dimethyl-5-nitrothiophene 60-70% (Predicted)¹H NMR (CDCl₃, δ): 7.8 (s, 1H, Ar-H), 2.7 (s, 3H, CH₃), 2.5 (s, 3H, CH₃). ¹³C NMR (CDCl₃, δ): 150, 145, 140, 130, 16, 15.
Lithiation and Subsequent Functionalization

Lithiation of a halogenated this compound, such as 5-bromo-2,4-dimethylthiophene, provides a versatile intermediate for the introduction of various electrophiles. A specific example is the synthesis of this compound-3-carboxaldehyde from 2,4-dimethyl-3-bromothiophene.[7]

Reaction Scheme:

G A 2,4-Dimethyl-3-bromothiophene C This compound-3-carboxaldehyde A->C B 1. n-BuLi 2. DMF B->C G A 5-Bromo-2,4-dimethylthiophene C 5-Aryl-2,4-dimethylthiophene A->C B ArB(OH)2, Pd catalyst, Base B->C

References

Application Notes and Protocols: Polymerization of 2,4-Dimethylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of poly(2,4-dimethylthiophene) and its derivatives. The protocols are intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

Polythiophenes are a class of conducting polymers widely researched for their unique electronic and optical properties.[1] The functionalization of the thiophene (B33073) ring, for instance, with alkyl groups at the 2 and 4 positions, can significantly influence the polymer's solubility, processability, and electrochemical behavior. Poly(this compound) is of interest due to the potential for creating soluble and processable conducting materials. These polymers have shown tremendous potential in various biological applications, including diagnostics, drug delivery, and implantable devices, owing to their conductivity, low cytotoxicity, and the ease with which they can be chemically modified.[2][3][4]

The primary methods for synthesizing polythiophene derivatives are chemical oxidative polymerization and electrochemical polymerization.[5][6] The choice of method impacts the resulting polymer's properties, such as molecular weight, regioregularity, and electrical conductivity.

Polymerization Methods

2.1. Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common and scalable method for synthesizing polythiophenes. It typically involves using an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable organic solvent.[7][8] This method is advantageous for producing bulk quantities of the polymer.[7] However, it can sometimes lead to defects in the polymer chain and a broader molecular weight distribution compared to other methods.[8] The reaction proceeds via the oxidation of the thiophene monomer to form radical cations, which then couple to form the polymer chain.

2.2. Electrochemical Polymerization

Electrochemical polymerization allows for the direct synthesis and deposition of a thin polymer film onto a conductive substrate (the working electrode).[9][10] This method offers excellent control over the film's thickness and morphology by adjusting parameters like the applied potential, current density, and reaction time.[9] The polymerization occurs when a potential is applied that is sufficient to oxidize the monomer, leading to the formation of a polymer film on the electrode surface.[10] This technique is particularly useful for applications requiring patterned polymer films, such as in sensors and electronic devices.[3]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using iron(III) chloride (FeCl₃) as the oxidant.

Materials:

Procedure:

  • Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Dissolve a specific amount of this compound monomer in anhydrous chloroform. A typical concentration is in the range of 0.1 M to 1 M.[11]

  • In a separate flask, prepare a solution of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform. A molar ratio of FeCl₃ to monomer of 2.3-4.0 is commonly used.[7]

  • Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature.

  • The reaction mixture should turn dark, indicating the onset of polymerization.[7]

  • Allow the reaction to proceed for a period of 4 to 24 hours.[7][11]

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the polymer precipitate by vacuum filtration.

  • Wash the collected polymer thoroughly with methanol to remove any remaining oxidant and unreacted monomer.

  • Dry the purified poly(this compound) under vacuum at a moderate temperature (e.g., 50-70°C) for several hours.[5]

Workflow Diagram for Chemical Oxidative Polymerization:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification Monomer Dissolve this compound in Anhydrous Solvent Reaction Add Oxidant to Monomer Solution (Dropwise, under Inert Atmosphere) Monomer->Reaction Oxidant Prepare Anhydrous FeCl3 Solution Oxidant->Reaction Stir Stir for 4-24 hours at Room Temperature Reaction->Stir Precipitate Precipitate Polymer in Methanol Stir->Precipitate Filter Collect Polymer by Vacuum Filtration Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Purified Poly(this compound) Dry->Product

Workflow for Chemical Oxidative Polymerization.
Protocol 2: Electrochemical Polymerization of this compound

This protocol details the deposition of a poly(this compound) film on a conductive substrate.

Materials:

  • This compound (monomer)

  • Acetonitrile (B52724) (solvent)[9]

  • Lithium perchlorate (B79767) (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Indium Tin Oxide (ITO) glass, platinum, or gold)[9]

  • Counter Electrode (e.g., platinum wire)[9]

  • Reference Electrode (e.g., Ag/AgCl)[9]

  • Potentiostat/Galvanostat

Procedure:

  • Clean the working electrode thoroughly. For ITO glass, sonicate in acetone (B3395972) and then dry.[9]

  • Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M LiClO₄) and the this compound monomer (e.g., 0.1 M - 0.2 M) in acetonitrile.[9]

  • Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Connect the electrodes to the potentiostat.

  • Polymerize the monomer onto the working electrode using either cyclic voltammetry (CV) or chronoamperometry.

    • Cyclic Voltammetry: Scan the potential repeatedly within a range where the monomer oxidizes (e.g., from -0.2 V to an upper limit of ~1.6-1.8 V vs. Ag/AgCl).[9][10] A growing polymer film will be indicated by an increase in the redox peak currents with each cycle.

    • Chronoamperometry: Apply a constant potential at which the monomer oxidation occurs. The current will decrease over time as the polymer film grows and passivates the electrode.

  • After polymerization, remove the working electrode from the cell.

  • Rinse the polymer-coated electrode gently with fresh acetonitrile to remove residual monomer and electrolyte.

  • Dry the film under a stream of inert gas or in a vacuum oven.

Workflow Diagram for Electrochemical Polymerization:

G cluster_setup Cell Setup cluster_polymerization Polymerization cluster_post Post-Processing PrepSolution Prepare Electrolyte Solution: Monomer + Supporting Electrolyte in Acetonitrile AssembleCell Assemble Three-Electrode Cell PrepSolution->AssembleCell CleanElectrode Clean Working Electrode (e.g., ITO glass) CleanElectrode->AssembleCell Connect Connect Electrodes to Potentiostat AssembleCell->Connect Polymerize Apply Potential: Cyclic Voltammetry or Chronoamperometry Connect->Polymerize Rinse Rinse Coated Electrode with Solvent Polymerize->Rinse Dry Dry Polymer Film Rinse->Dry Product Polymer Film on Electrode Dry->Product

Workflow for Electrochemical Polymerization.

Data Presentation

The properties of synthesized poly(this compound) can be characterized by various analytical techniques. The following tables summarize typical quantitative data obtained for polythiophene derivatives.

Table 1: Polymerization Yield and Molecular Weight Data

Polymerization Method Oxidant/Electrolyte Monomer Conc. (M) Reaction Time (h) Yield (%) Mw ( g/mol ) PDI (Mw/Mn) Reference
Chemical Oxidative FeCl₃ 0.2 2 ~50-60 5,000 - 15,000 1.5 - 2.5 [7]
Chemical Oxidative FeCl₃ 0.2 24 ~70-85 10,000 - 30,000 1.8 - 3.0 [7]

| Electrochemical | LiClO₄ | 0.1 | 1 | N/A (Film) | Varies | Varies |[9] |

Note: Mw (Weight-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC). Values are illustrative based on similar poly(alkylthiophenes).

Table 2: Optical and Electrochemical Properties

Property Value Technique Reference
UV-Vis Absorption (λmax, in solution) 400 - 450 nm UV-Vis Spectroscopy [12][13]
UV-Vis Absorption (λmax, thin film) 420 - 480 nm UV-Vis Spectroscopy [13]
HOMO Energy Level -5.0 to -5.4 eV Cyclic Voltammetry [13]
LUMO Energy Level -2.8 to -3.2 eV Cyclic Voltammetry / UV-Vis [13]
Electrical Conductivity (undoped) 10⁻⁸ - 10⁻⁶ S/cm Four-Point Probe [12]

| Electrical Conductivity (doped) | 10⁻² - 10 S/cm | Four-Point Probe |[11] |

Note: HOMO/LUMO levels are estimated from the onset of oxidation/reduction peaks in CV.

Application Notes for Drug Development Professionals

Polythiophene derivatives are promising materials for biomedical applications due to their inherent conductivity, biocompatibility, and stability.[2][14]

1. Biosensors for Diagnostics: The electrical properties of poly(this compound) are sensitive to changes in its local environment. This makes it an excellent material for fabricating electrochemical biosensors.[3][4] Polymer films can be functionalized with biorecognition elements like enzymes, antibodies, or DNA probes. The binding of a target analyte (e.g., a disease biomarker or a specific DNA sequence) can be detected as a measurable change in the polymer's conductivity, potential, or current, enabling highly sensitive and selective detection.[14]

2. Controlled Drug Delivery: Conducting polymers like poly(this compound) can be used as matrices for electrically controlled drug delivery systems.[3][14] Drug molecules can be incorporated into the polymer matrix during its synthesis. By applying an electrical stimulus, the polymer can be switched between its oxidized (conducting) and neutral (less-conducting) states. This change in redox state alters the polymer's volume and charge, triggering the release of the entrapped drug molecules on demand.[14]

3. Scaffolds for Tissue Engineering: The conductivity of polythiophene scaffolds can be used to provide electrical stimulation to cells, promoting cell proliferation and differentiation. This is particularly relevant in neural and cardiac tissue engineering, where electrical signaling plays a crucial role.[14] The biocompatibility of polythiophenes ensures minimal adverse reactions upon implantation.[2]

Logical Relationship Diagram:

G cluster_input Inputs cluster_properties Resulting Properties cluster_applications Biomedical Applications Monomer This compound Monomer Properties Polymer Properties: - Molecular Weight - Solubility - Conductivity - Biocompatibility Monomer->Properties Method Polymerization Method (Chemical vs. Electrochemical) Method->Properties Biosensors Biosensors Properties->Biosensors DrugDelivery Drug Delivery Properties->DrugDelivery TissueEng Tissue Engineering Properties->TissueEng

From Monomer to Application.

References

Application Note: GC-MS Analysis of 2,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylthiophene is a volatile organic compound that can be found in various environmental and food samples.[1] Its detection and quantification are crucial for quality control and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of this compound due to its high sensitivity and selectivity.[2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Quantitative Data Summary

A summary of key quantitative data for the GC-MS analysis of this compound is presented in the table below. This information is essential for method setup and data interpretation.

ParameterValueReference
Molecular Formula C₆H₈S[4]
Molecular Weight 112.19 g/mol [1][4]
Boiling Point 139.0 - 141.0 °C[1]
Kovats Retention Index (Standard Non-Polar Column) 855 - 880[1]
Major Mass Fragments (m/z) 112 (M+), 111, 97[1]

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of this compound.

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

For Liquid Samples (e.g., Water, Solvents):

  • Liquid-Liquid Extraction (LLE):

    • To a 100 mL liquid sample, add 30 mL of a suitable organic solvent such as dichloromethane (B109758) or hexane.

    • Shake the mixture vigorously for 2 minutes in a separatory funnel.

    • Allow the layers to separate and collect the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

For Solid Samples (e.g., Soil, Food):

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place 1-5 grams of the homogenized solid sample into a 20 mL headspace vial.

    • Add any necessary matrix modifiers, such as a salt solution, to enhance the release of volatile compounds.

    • Seal the vial and place it in a heating block at a controlled temperature (e.g., 60-80 °C) for a set equilibration time (e.g., 15-30 minutes).

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined extraction time (e.g., 10-20 minutes).

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature: 40°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min, hold for 5 minutes.
MS Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-300
Data Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis

  • Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum should exhibit the characteristic molecular ion (m/z 112) and major fragment ions (m/z 111, 97).[1]

  • Quantitative Analysis: Create a calibration curve by analyzing a series of standards of known concentrations. Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Processing Sample Sample Receipt Homogenization Sample Homogenization Sample->Homogenization Extraction Extraction (LLE or HS-SPME) Homogenization->Extraction Concentration Concentration/Cleanup Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Identification Compound Identification Peak_Integration->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of 2,4-dimethylthiophene using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this compound, this document presents predicted ¹H and ¹³C NMR data. The protocols outlined below are based on established methodologies for the analysis of small organic molecules.

Predicted NMR Data for this compound

The chemical structure and atom numbering for this compound are provided below:

Caption: Structure and atom numbering of this compound.

The predicted ¹H and ¹³C NMR data, including chemical shifts (δ) in parts per million (ppm), predicted multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the tables below. These values were obtained using established NMR prediction algorithms.

Predicted ¹H NMR Data
AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H36.65Quartet (q)J(H3, H5) = 1.5
H56.78Quartet (q)J(H5, H3) = 1.5
H6 (2-CH₃)2.25Singlet (s)-
H7 (4-CH₃)2.15Singlet (s)-
Predicted ¹³C NMR Data
AtomPredicted Chemical Shift (δ, ppm)
C2136.5
C3125.0
C4138.0
C5120.5
C6 (2-CH₃)15.2
C7 (4-CH₃)14.8

Experimental Protocols

The following are detailed protocols for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm diameter, high precision)

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool or filter

Protocol:

  • Weigh the appropriate amount of this compound and transfer it to a small, clean, and dry vial.[1]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[2]

  • Carefully place a cap on the NMR tube to prevent solvent evaporation and contamination.

  • Label the NMR tube clearly with the sample identification.

G NMR Sample Preparation Workflow start Start weigh Weigh 5-25 mg of This compound start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve filter Filter into NMR tube (if necessary) dissolve->filter cap Cap and label the NMR tube filter->cap end Sample ready for NMR cap->end

Caption: Workflow for preparing an NMR sample of this compound.

NMR Data Acquisition

These are general procedures for acquiring 1D NMR spectra on a modern NMR spectrometer. Instrument-specific parameters may need to be adjusted.

¹H NMR Acquisition Protocol:

  • Insert the prepared NMR tube into the spectrometer's autosampler or manual sample changer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical solvent peaks.

  • Set the following acquisition parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker systems).

    • Number of Scans (NS): 16-64, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): Centered around 5 ppm with a width of about 15 ppm.

  • Start the acquisition.

¹³C NMR Acquisition Protocol:

  • Follow the same initial steps for sample insertion, locking, and shimming as for ¹H NMR.

  • Set the following acquisition parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

    • Receiver Gain (RG): Adjust as needed.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): Typically 0-220 ppm.

  • Start the acquisition.

Data Processing and Analysis

The raw data (Free Induction Decay or FID) needs to be processed to obtain the final spectrum.

Processing Steps:

  • Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Integration: For ¹H spectra, integrate the area under each peak to determine the relative ratio of protons.

  • Peak Picking: Identify the exact chemical shift of each peak in both ¹H and ¹³C spectra.

G NMR Data Acquisition and Processing cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis insert Insert Sample lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking integrate->peak_pick assign Structure Assignment peak_pick->assign

Caption: A logical workflow from data acquisition to spectral analysis.

Signaling Pathways and Logical Relationships

The connectivity and through-bond relationships between the different nuclei in this compound can be elucidated using various 2D NMR experiments, although for a molecule of this simplicity, 1D NMR is often sufficient for full characterization. The diagram below illustrates the key correlations that would be expected.

G Expected NMR Correlations for this compound H3 H3 (6.65 ppm) H5 H5 (6.78 ppm) H3->H5 J (H-H) ~1.5 Hz C2 C2 (136.5 ppm) H3->C2 ³J(C-H) C3 C3 (125.0 ppm) H3->C3 ¹J(C-H) C4 C4 (138.0 ppm) H3->C4 ²J(C-H) C5 C5 (120.5 ppm) H3->C5 ³J(C-H) H5->C3 ³J(C-H) H5->C4 ²J(C-H) H5->C5 ¹J(C-H) H6 2-CH3 (2.25 ppm) H6->C2 ²J(C-H) H6->C3 ³J(C-H) C6 2-CH3 (15.2 ppm) H6->C6 ¹J(C-H) H7 4-CH3 (2.15 ppm) H7->C4 ²J(C-H) H7->C5 ³J(C-H) C7 4-CH3 (14.8 ppm) H7->C7 ¹J(C-H)

Caption: Predicted NMR correlations for this compound.

References

Application Notes and Protocols for the Paal-Knorr Synthesis of Dimethylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a powerful and versatile method for the synthesis of five-membered heterocyclic compounds, including furans, pyrroles, and thiophenes.[1] This reaction, first reported in 1884, utilizes a 1,4-dicarbonyl compound as the starting material.[1] For the synthesis of thiophenes, the dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield the corresponding thiophene (B33073) derivative.[2] The Paal-Knorr synthesis is of significant interest in medicinal chemistry and drug development, as the thiophene moiety is a common scaffold in a wide range of pharmacologically active molecules.

Recent advancements in synthetic methodology, particularly the use of microwave-assisted organic synthesis (MAOS), have significantly improved the efficiency and applicability of the Paal-Knorr reaction.[3][4] Microwave irradiation can dramatically reduce reaction times, improve yields, and allow for the use of a broader range of substrates and greener reaction conditions.[3]

This document provides detailed application notes and protocols for the Paal-Knorr synthesis of various dimethylthiophene derivatives, with a focus on modern microwave-assisted techniques.

Data Presentation: Synthesis of Substituted Thiophenes via Paal-Knorr Reaction

The following table summarizes the reaction conditions and yields for the synthesis of various substituted thiophenes using the Paal-Knorr reaction, highlighting the efficiency of microwave-assisted methods.

Starting 1,4-DiketoneSulfuring AgentSolventMethodTemperature (°C)TimeProductYield (%)Reference
Hexane-2,5-dioneLawesson's ReagentToluene (B28343)Microwave15010 min2,5-Dimethylthiophene85[5][6]
1-Phenylbutane-1,4-dioneLawesson's ReagentTolueneMicrowave15010 min2-Methyl-5-phenylthiophene82[5][6]
1,4-Diphenylbutane-1,4-dioneLawesson's ReagentTolueneMicrowave15010 min2,5-Diphenylthiophene90[5][6]
3-Methylhexane-2,5-dioneP₄S₁₀PyridineConventionalReflux2 h2,3,5-Trimethylthiophene78[5]
Octane-2,5-dioneLawesson's ReagentXyleneConventional1404 h2-Ethyl-5-methylthiophene75[7]

Experimental Protocols

General Protocol for Microwave-Assisted Paal-Knorr Synthesis of Dimethylthiophenes

This protocol is adapted from the work of Minetto, Taddei, and coworkers and provides a general procedure for the synthesis of dimethylthiophenes from the corresponding 1,4-diketones.[6]

Materials:

  • Appropriate 1,4-diketone (e.g., hexane-2,5-dione for 2,5-dimethylthiophene)

  • Lawesson's reagent (0.5 equivalents)

  • Anhydrous toluene

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 1,4-diketone (1.0 mmol) and anhydrous toluene (5 mL).

  • Addition of Sulfuring Agent: Add Lawesson's reagent (0.5 mmol, 0.5 equivalents) to the solution.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture to remove any solid byproducts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane or a hexane/ethyl acetate (B1210297) gradient) to afford the pure dimethylthiophene derivative.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Paal-Knorr Thiophene Synthesis Signaling Pathway

Paal_Knorr_Thiophene_Synthesis Diketone 1,4-Diketone Thionation Thionation Diketone->Thionation Reacts with Sulfurizing_Agent Sulfurizing Agent (e.g., Lawesson's Reagent) Sulfurizing_Agent->Thionation Thioketone Thioketone Intermediate Thionation->Thioketone Forms Enolization Enolization/ Thioenolization Thioketone->Enolization Cyclization Intramolecular Cyclization Enolization->Cyclization Cyclic_Intermediate Dihydrothiophene Intermediate Cyclization->Cyclic_Intermediate Forms Dehydration Dehydration Cyclic_Intermediate->Dehydration Thiophene Dimethylthiophene Dehydration->Thiophene Yields Paal_Knorr_Workflow Start Start Reagents Combine 1,4-Diketone and Toluene in Microwave Vial Start->Reagents Add_Sulfur Add Lawesson's Reagent Reagents->Add_Sulfur Microwave Microwave Irradiation (150 °C, 10 min) Add_Sulfur->Microwave Cooling Cool to Room Temperature Microwave->Cooling Filtration Filter Reaction Mixture Cooling->Filtration Workup Aqueous Work-up (NaHCO₃, Brine) Filtration->Workup Drying Dry with Na₂SO₄ and Concentrate Workup->Drying Purification Flash Column Chromatography Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for 2,4-Dimethylthiophene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of 2,4-dimethylthiophene in materials science, with a focus on the synthesis and characterization of its corresponding polymer, poly(this compound). This document offers detailed experimental protocols and summarizes key data for researchers interested in developing novel conductive polymers for electronic applications.

Introduction to this compound in Materials Science

Thiophene (B33073) and its derivatives are fundamental building blocks in the field of organic electronics due to their excellent charge transport properties and environmental stability.[1] The strategic placement of substituent groups on the thiophene ring allows for the fine-tuning of the resulting polymer's electronic and physical properties, such as solubility, processability, and charge carrier mobility.[2]

This compound is a substituted thiophene monomer that can be polymerized to form poly(this compound), a material with potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The methyl groups at the 2 and 4 positions influence the polymer's morphology and electronic structure, which in turn dictates its performance in electronic devices.

Synthesis of Poly(this compound)

The polymerization of this compound can be achieved through two primary methods: chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization

This method offers a straightforward and scalable approach to synthesizing poly(this compound). Iron(III) chloride (FeCl₃) is a commonly used oxidizing agent.[3] The polymerization proceeds via the oxidative coupling of monomer units.

Materials:

  • This compound (monomer)

  • Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous Chloroform (B151607) (CHCl₃) (solvent)

  • Methanol (B129727) (for precipitation and washing)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk flask and standard glassware

Procedure:

  • Monomer Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 g) in anhydrous chloroform (50 mL).

  • Oxidant Solution Preparation: In a separate dry flask, dissolve anhydrous FeCl₃ (4.0 equivalents relative to the monomer) in anhydrous chloroform (50 mL).

  • Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture will typically change color, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere.

  • Polymer Precipitation: After 24 hours, pour the reaction mixture into a beaker containing an excess of methanol (approximately 500 mL) to precipitate the polymer.

  • Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer thoroughly with methanol to remove any remaining oxidant and unreacted monomer.

    • Further purification can be achieved by Soxhlet extraction with methanol, followed by acetone (B3395972) and hexane (B92381) to remove lower molecular weight oligomers. The final polymer is then extracted with chloroform.

  • Drying: Dry the purified poly(this compound) under vacuum to obtain a solid powder.

Diagram: Workflow for Chemical Oxidative Polymerization

cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Solution Dissolve this compound in Anhydrous Chloroform Mixing Add Oxidant Solution to Monomer Solution Monomer_Solution->Mixing Oxidant_Solution Dissolve Anhydrous FeCl3 in Anhydrous Chloroform Oxidant_Solution->Mixing Stirring Stir at Room Temperature for 24 hours Mixing->Stirring Precipitation Precipitate Polymer in Methanol Stirring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Soxhlet Soxhlet Extraction Washing->Soxhlet Drying Dry Polymer Under Vacuum Soxhlet->Drying

Caption: General workflow for the chemical oxidative polymerization of this compound.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a poly(this compound) film onto a conductive substrate, which can serve as an electrode in a device. This method provides good control over the film thickness and morphology.[1]

Materials and Equipment:

  • This compound (monomer)

  • Acetonitrile (B52724) (solvent)

  • Lithium perchlorate (B79767) (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • Indium Tin Oxide (ITO) coated glass slide (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl (reference electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of 0.1 M supporting electrolyte (e.g., LiClO₄) and 0.1 M this compound in anhydrous acetonitrile.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the prepared electrolyte solution.

  • Polymerization:

    • Apply a constant potential or cycle the potential (cyclic voltammetry) to the working electrode to initiate polymerization. The specific potential will need to be determined based on the oxidation potential of this compound. For many thiophene derivatives, this is in the range of 1.4 to 2.0 V vs Ag/AgCl.[1]

    • Continue the polymerization until a film of the desired thickness is deposited on the ITO electrode. The film growth can often be observed by a color change on the electrode surface.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of inert gas or in a vacuum oven.

Diagram: Electrochemical Polymerization Setup

cluster_cell Electrochemical Cell WE Working Electrode (ITO Glass) Electrolyte Electrolyte Solution: This compound + LiClO4 in Acetonitrile CE Counter Electrode (Pt Wire) RE Reference Electrode (Ag/AgCl) Potentiostat Potentiostat Potentiostat->WE Connects to Potentiostat->CE Connects to Potentiostat->RE Connects to

Caption: Schematic of an electrochemical polymerization setup for poly(this compound).

Properties of Poly(this compound)

The properties of poly(this compound) are influenced by its molecular weight, regioregularity, and morphology. While specific quantitative data for poly(this compound) is not extensively reported, the table below provides typical ranges for key properties of substituted polythiophenes.

PropertyTypical Range for Substituted PolythiophenesMethod of Characterization
Molecular Weight (Mw) 10 - 100 kDaGel Permeation Chromatography (GPC)
Electrical Conductivity (Doped) 10⁻⁵ - 10³ S/cmFour-Point Probe Measurement
Charge Carrier Mobility 10⁻⁵ - 1 cm²/VsField-Effect Transistor (FET) Measurements
Optical Band Gap 1.8 - 2.5 eVUV-Vis Spectroscopy
HOMO Level -4.8 to -5.5 eVCyclic Voltammetry (CV)
LUMO Level -2.5 to -3.5 eVCyclic Voltammetry (CV)

Note: The specific properties of poly(this compound) will depend on the synthesis method and processing conditions.

Applications in Materials Science

Poly(this compound) is a promising material for various applications in organic electronics.

Organic Field-Effect Transistors (OFETs)

The semiconducting nature of poly(this compound) makes it suitable for use as the active channel material in OFETs. The performance of the OFET, particularly the charge carrier mobility and on/off ratio, is highly dependent on the order and packing of the polymer chains in the thin film.

Diagram: Structure of a Bottom-Gate, Bottom-Contact OFET

Substrate Substrate (e.g., Si) Gate Gate Electrode (e.g., n+-Si) Dielectric Dielectric Layer (e.g., SiO2) Source Source Drain Drain Semiconductor Active Layer (Poly(this compound))

Caption: Basic architecture of an OFET utilizing a polythiophene derivative.

Organic Photovoltaics (OPVs)

In OPVs, poly(this compound) can potentially act as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with an electron acceptor material. The absorption spectrum and energy levels (HOMO/LUMO) of the polymer are critical for efficient light harvesting and charge separation.

Sensors

The conductivity of polythiophenes can be modulated by exposure to various analytes. This property makes them attractive for use in chemical sensors and biosensors. The interaction of the analyte with the polymer backbone can induce conformational changes that alter the electronic properties of the material, leading to a detectable signal.

Characterization of Poly(this compound)

A thorough characterization is essential to understand the structure-property relationships of the synthesized polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess the regioregularity of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer and confirm the polymerization.[4]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).[5]

  • UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap of the polymer.

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties and estimate the HOMO and LUMO energy levels.

  • Atomic Force Microscopy (AFM): To study the surface morphology and thin-film microstructure.

  • X-ray Diffraction (XRD): To analyze the crystallinity and molecular packing of the polymer in thin films.

Conclusion

This compound serves as a valuable monomer for the synthesis of conductive polymers with potential applications in a range of electronic devices. The ability to tailor the properties of polythiophenes through the selection of substituted monomers like this compound is a key driver for innovation in materials science. The protocols and information provided herein offer a foundation for researchers to explore the synthesis, characterization, and application of this promising material.

References

Application Notes and Protocols: 2,4-Dimethylthiophene as a Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-dimethylthiophene as a key building block in the synthesis of complex organic molecules for pharmaceutical research. While a direct marketed pharmaceutical synthesized from this compound is not prominently documented in publicly available literature, its structural features and reactivity make it an important scaffold for the development of new chemical entities. This document outlines the key chemical transformations and provides an exemplary protocol based on the synthesis of a structurally related bioactive molecule.

Introduction to this compound in Medicinal Chemistry

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene (B151609) ring allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The thiophene nucleus is present in a wide range of therapeutic agents, including anti-inflammatory drugs like Suprofen and Tiaprofenic acid, and antipsychotics like Olanzapine.[1]

This compound, with its specific substitution pattern, offers a unique platform for further functionalization. The methyl groups influence the electronic properties of the thiophene ring, directing subsequent chemical reactions and providing steric hindrance that can be strategically exploited in synthesis.

Key Chemical Transformations of this compound for Pharmaceutical Synthesis

The reactivity of the thiophene ring is greater than that of benzene towards electrophilic substitution, which typically occurs at the C5 position in 2,4-disubstituted thiophenes.[1] Key reactions for elaborating the this compound core into more complex, drug-like molecules include:

  • Electrophilic Aromatic Substitution: Reactions such as halogenation, sulfonation, and acylation can introduce functional groups onto the thiophene ring, providing handles for further modifications.

  • Metalation and Cross-Coupling Reactions: The thiophene ring can be metalated, for example, using organolithium reagents, to generate nucleophilic species that can participate in carbon-carbon bond-forming reactions. These intermediates are valuable for Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, which are cornerstones of modern pharmaceutical synthesis.

  • Gewald Reaction: While not a reaction of this compound itself, the Gewald reaction is a prominent method for synthesizing substituted 2-aminothiophenes, which are versatile intermediates.[1] This highlights the general importance of substituted thiophenes in building complex molecular architectures.

Data Presentation: Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₈S[2]
Molecular Weight 112.19 g/mol [2]
Boiling Point 138-141 °C[2]
Density 1.007 g/cm³Biosynth
Flash Point 23 °CBiosynth
CAS Number 638-00-6[2]

Experimental Protocols: A Case Study in the Synthesis of a Bioactive Molecule

While not a pharmaceutical, the synthesis of N-(2,4-dimethylthien-3-yl)-N-(1-methoxyprop-2-yl)-chloroacetamide, a herbicidal agent, provides a detailed and relevant example of the chemical methodologies that can be applied to this compound derivatives in a drug discovery context. The following protocols are adapted from the patent literature and illustrate a multi-step synthesis starting from a related thiophene precursor.

Synthesis of 2,4-Dimethyl-2-methoxy-tetrahydrothiophen-3-one

This step demonstrates the oxidation and subsequent methoxylation of a tetrahydrothiophenone, a common transformation in organic synthesis.

Protocol:

  • To a solution of 261 g (2.0 mol) of 2,4-dimethyl-tetrahydrothiophen-3-one and 6 g of acetic acid in 600 ml of methanol, add dropwise 207 g (2.1 mol) of 34.5% hydrogen peroxide over a period of 3 hours.

  • Maintain the internal temperature at 20-25°C using an external ice/water bath for cooling.

  • After the addition is complete, stir the reaction mixture overnight at 20-25°C.

  • The reaction progress can be monitored by gas chromatography to confirm the formation of the desired product.

Synthesis of 3-Amino-2,4-dimethylthiophene

This part of the synthesis involves the formation of an aminothiophene, a key intermediate.

Protocol:

  • The crude reaction mixture from the previous step is treated with an aminating agent. (Note: The patent describes a multi-step process to arrive at the aminothiophene).

  • A common method for introducing an amino group onto a thiophene ring is through reduction of a nitro group or through reactions involving activated thiophene precursors.

Synthesis of N-(2,4-dimethylthien-3-yl)-N-(1-methoxyprop-2-yl)-chloroacetamide

This final step illustrates the acylation of the aminothiophene to yield the target molecule.

Protocol:

  • React N-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene with chloroacetyl chloride.

  • The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • The reaction temperature is controlled, often starting at low temperatures and gradually warming to room temperature.

  • The final product can be purified by crystallization or chromatography.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the key transformations involved.

G A 2,4-Dimethyl-tetrahydrothiophen-3-one B Oxidation & Methoxylation (H2O2, CH3OH, Acetic Acid) A->B Step 1 C 2,4-Dimethyl-2-methoxy-tetrahydrothiophen-3-one B->C D Amination & Aromatization C->D Intermediate Steps E N-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene D->E F Acylation (Chloroacetyl chloride) E->F Step 2 G N-(2,4-dimethylthien-3-yl)-N-(1-methoxyprop-2-yl)-chloroacetamide F->G

Caption: Synthetic workflow for a bioactive this compound derivative.

G cluster_start Starting Material cluster_reactions Key Reactions in Pharmaceutical Synthesis cluster_intermediates Versatile Intermediates cluster_products Potential Pharmaceutical Scaffolds A This compound B Electrophilic Substitution (e.g., Halogenation, Acylation) A->B C Metalation (e.g., with n-BuLi) A->C E Functionalized 2,4-Dimethylthiophenes B->E F 2,4-Dimethyl-thienyllithium/boronic acid C->F D Cross-Coupling (e.g., Suzuki, Stille) G Complex Drug-like Molecules D->G E->D F->D

Caption: Potential synthetic routes from this compound.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds in the field of pharmaceutical discovery. Its specific substitution pattern allows for controlled and selective chemical modifications, leading to a diverse range of potential drug candidates. The protocols and workflows presented here, though exemplified with a non-pharmaceutical molecule, are representative of the synthetic strategies that can be employed to incorporate the this compound scaffold into new therapeutic agents. Further exploration of the chemical space around this intermediate holds significant promise for the development of future medicines.

References

Application Notes and Protocols for the Analytical Detection of 2,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2,4-Dimethylthiophene, a volatile organic compound of interest in various fields, including environmental analysis, food chemistry, and as a potential impurity in pharmaceutical manufacturing. The methods described herein leverage common analytical techniques to ensure accessibility and reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. Its high sensitivity and specificity make it ideal for trace-level analysis in complex matrices.

Application Note

This GC-MS method is suitable for the determination of this compound in liquid and solid matrices. The protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, which is a solvent-free, efficient, and sensitive technique for extracting volatile analytes. The subsequent GC-MS analysis provides excellent chromatographic separation and definitive identification based on the mass spectrum. For quantitative analysis, the use of an internal standard is recommended to ensure accuracy and precision.

Experimental Protocol

a) Sample Preparation (HS-SPME)

  • Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

  • Internal Standard Spiking: If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • Matrix Modification: For aqueous samples, add a salt (e.g., NaCl, to saturation) to increase the ionic strength and promote the partitioning of this compound into the headspace.

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Allow the sample to equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to facilitate the release of volatile compounds into the headspace.

  • SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.

b) Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a DB-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Operate in splitless mode for trace analysis. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode:

    • Qualitative Analysis: Full scan mode (e.g., m/z 40-300).

    • Quantitative Analysis: Selected Ion Monitoring (SIM) mode. Key ions for this compound (C₆H₈S, MW: 112.19) include m/z 112 (molecular ion), 111, and 97.

c) Data Analysis

  • Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantification: Generate a calibration curve by analyzing a series of standards of known concentrations. Calculate the concentration of this compound in the sample by relating its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

Quantitative Data (Representative for Volatile Sulfur Compounds)
ParameterTypical ValueReference Compounds
Linearity (R²)≥ 0.995Various Volatile Sulfur Compounds
Limit of Detection (LOD)0.01 - 1 µg/LDimethyl sulfide, Dimethyl disulfide
Limit of Quantification (LOQ)0.05 - 5 µg/LDimethyl sulfide, Dimethyl disulfide
Recovery (using SPME)85 - 115%Thiophenes in food matrices
Precision (RSD)< 15%Various Volatile Sulfur Compounds

Note: This data is representative of the performance of GC-MS methods for similar volatile sulfur compounds and may vary for this compound depending on the matrix and specific instrument conditions.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Equilibrate Equilibrate at 60°C Add_IS->Equilibrate Expose_Fiber Expose SPME Fiber Equilibrate->Expose_Fiber Desorb Thermal Desorption in Injector Expose_Fiber->Desorb Separate GC Separation (DB-5ms) Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a viable alternative for the analysis of thiophene (B33073) derivatives, particularly when the analyte is present at higher concentrations or when GC-MS is not available.

Application Note

This reverse-phase HPLC (RP-HPLC) method is suitable for the quantification of this compound in liquid samples. The method offers good reproducibility and is less complex than GC-MS. Separation is achieved on a C18 column with a mobile phase of acetonitrile (B52724) and water. Detection is performed using a UV detector, as thiophene derivatives typically exhibit UV absorbance.

Experimental Protocol

a) Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Dilution: Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter before injection.

b) Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectra of similar thiophene compounds, a wavelength of approximately 235 nm is recommended. A DAD can be used to scan for the optimal wavelength.

c) Data Analysis

  • Identification: Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolation from the calibration curve.

Quantitative Data (Representative for Thiophene Derivatives)
ParameterTypical ValueReference Compounds
Linearity (R²)≥ 0.999Other Thiophene Derivatives
Limit of Detection (LOD)0.1 - 0.5 mg/LThiophene
Limit of Quantification (LOQ)0.5 - 2 mg/LThiophene
Recovery95 - 105%Thiophene Derivatives
Precision (RSD)< 5%Thiophene Derivatives

Note: This data is representative of the performance of HPLC-UV methods for other thiophene derivatives and should be validated for this compound.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid Sample Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate RP-HPLC Separation (C18) Inject->Separate Detect UV Detection (~235 nm) Separate->Detect Identify Identify by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Spectroscopic Methods (UV-Vis and FTIR)

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy can be used for the qualitative identification and characterization of this compound, particularly for pure samples or simple mixtures.

Application Note

UV-Vis Spectroscopy: Thiophene and its derivatives absorb UV radiation due to π → π* electronic transitions in the aromatic ring. A UV-Vis spectrum can provide qualitative information and can be used for quantitative analysis in simple, known matrices by applying the Beer-Lambert law.

FTIR Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound will show characteristic absorption bands corresponding to C-H, C=C, and C-S vibrations of the substituted thiophene ring.

Experimental Protocol

a) UV-Vis Spectroscopy

  • Sample Preparation: Dissolve a known concentration of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Analysis: Scan the sample from approximately 200 to 400 nm. Use the pure solvent as a blank for baseline correction.

  • Data Interpretation: Identify the wavelength of maximum absorbance (λmax). For thiophene, this is typically around 235 nm. The presence of methyl groups may cause a slight bathochromic (red) shift.

b) FTIR Spectroscopy

  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Analysis: Acquire the spectrum over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

  • Data Interpretation: Identify characteristic absorption bands. For this compound, expect to see:

    • C-H stretching (aromatic): ~3100-3000 cm⁻¹

    • C-H stretching (aliphatic -CH₃): ~2960-2850 cm⁻¹

    • C=C stretching (thiophene ring): ~1600-1450 cm⁻¹

    • C-H bending (aliphatic -CH₃): ~1450-1375 cm⁻¹

    • C-S stretching: May be weak and appear in the fingerprint region (< 800 cm⁻¹).

Logical Relationship Diagram

Spectro_Logic cluster_uvvis UV-Vis Spectroscopy cluster_ftir FTIR Spectroscopy Analyte This compound UV_Interaction Interaction with UV Light Analyte->UV_Interaction IR_Interaction Interaction with IR Radiation Analyte->IR_Interaction Pi_Transition π → π* Electronic Transitions UV_Interaction->Pi_Transition UV_Spectrum UV Absorption Spectrum (λmax) Pi_Transition->UV_Spectrum Vibrations Molecular Vibrations (Stretching, Bending) IR_Interaction->Vibrations IR_Spectrum FTIR Spectrum (Characteristic Peaks) Vibrations->IR_Spectrum

Caption: Logical relationship for spectroscopic analysis of this compound.

Application Notes and Protocols for the Functionalization of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) ring is a prominent heterocyclic motif in a multitude of pharmaceuticals, agrochemicals, and organic electronic materials. Its unique electronic properties and ability to engage in a wide range of chemical transformations make it a versatile scaffold in medicinal chemistry and materials science. The targeted functionalization of the thiophene core is crucial for modulating the physicochemical and biological properties of these molecules. This document provides detailed experimental protocols for key methodologies in thiophene functionalization, including classical ring-forming reactions, modern transition metal-catalyzed cross-coupling reactions, and electrophilic substitutions.

Classical Ring-Forming Reactions for Thiophene Synthesis

These established methods build the thiophene ring from acyclic precursors and are valuable for creating specific substitution patterns from the outset.

Gewald Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1] This method is noted for its high functional group tolerance and multicomponent nature.[1]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [1]

  • Combine cyclohexanone (B45756) (10.0 g, 0.102 mol), ethyl cyanoacetate (B8463686) (11.5 g, 0.102 mol), and elemental sulfur (3.27 g, 0.102 g-atom) in 50 mL of ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

  • Add morpholine (B109124) (8.9 g, 0.102 mol) dropwise to the stirring mixture.

  • Heat the reaction mixture at 50°C for 2 hours.

  • Cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product to obtain the desired 2-aminothiophene.

Gewald_Synthesis_Workflow reagents Cyclohexanone + Ethyl Cyanoacetate + Sulfur in Ethanol base Add Morpholine Dropwise reagents->base heat Heat at 50°C for 2h base->heat cool Cool to Room Temperature heat->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash product Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate wash->product

Workflow for the Gewald Synthesis.
Paal-Knorr Thiophene Synthesis

A classic and versatile method, the Paal-Knorr synthesis constructs thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

  • In a fume hood, carefully mix the 1,4-dicarbonyl compound with phosphorus pentasulfide (P₄S₁₀).

  • Heat the mixture, and the reaction is typically exothermic.

  • After the initial reaction subsides, continue heating to complete the reaction.

  • Cool the reaction mixture.

  • Purify the product by distillation or chromatography to obtain 2,5-dimethylthiophene.

Paal_Knorr_Synthesis_Workflow reagents 1,4-Dicarbonyl Compound + P₄S₁₀ heat Heat Mixture reagents->heat cool Cool Reaction Mixture heat->cool purify Purify by Distillation/Chromatography cool->purify product 2,5-Dimethylthiophene purify->product

Paal-Knorr Thiophene Synthesis Workflow.
Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is another versatile method for preparing thiophenes.

Experimental Protocol: Fiesselmann Thiophene Synthesis [1]

  • Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 0.01 mol) in absolute ethanol (20 mL) at 0-5°C.

  • To this solution, add ethyl thioglycolate (1.20 g, 0.01 mol).

  • Stir the mixture for 15 minutes.

  • Add a solution of ethyl 3-phenylpropiolate (1.74 g, 0.01 mol) in absolute ethanol (10 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Evaporate the solvent.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid.

  • Filter the precipitated product, wash with water, and recrystallize from ethanol.

Fiesselmann_Thiophene_Synthesis_Workflow naoet Prepare Sodium Ethoxide in Ethanol add_thio Add Ethyl Thioglycolate naoet->add_thio add_prop Add Ethyl 3-Phenylpropiolate add_thio->add_prop stir Stir at RT for 12h add_prop->stir workup Evaporate, Dissolve in Water, Acidify stir->workup isolate Filter and Recrystallize workup->isolate product Functionalized Thiophene isolate->product

Fiesselmann Thiophene Synthesis Workflow.
Reaction Typical Yields (%) Starting Materials Key Reagents Advantages Limitations Reference
Gewald Synthesis60-90Ketones, aldehydes, α-cyanoestersElemental sulfur, baseHigh functional group tolerance, multicomponent, direct access to 2-aminothiophenes.Limited to 2-aminothiophene derivatives.[1]
Paal-Knorr SynthesisVariable1,4-Dicarbonyl compoundsP₄S₁₀, Lawesson's reagentVersatile for substituted thiophenes.Harsh reagents, potential for side products.[1][]
Fiesselmann SynthesisGoodα-Keto estersThiourea or other sulfur sourcesUseful for thiophenes with ester or carbonyl functionalities.Requires specific starting materials.[1][]

Modern Transition-Metal Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds on a pre-existing thiophene core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by coupling an organoboron compound with an organohalide.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene (B119243) with Phenylboronic Acid [1]

  • In a flask, combine 2-bromothiophene (1.63 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol), and sodium carbonate (2.54 g, 24 mmol).

  • Add a mixture of toluene (B28343) (40 mL), ethanol (10 mL), and water (10 mL).

  • Heat the mixture at 80°C under a nitrogen atmosphere for 12 hours.

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford 2-phenylthiophene.

Suzuki_Miyaura_Coupling_Workflow reagents 2-Bromothiophene + Phenylboronic Acid + Pd(PPh₃)₄ + Na₂CO₃ solvent Add Toluene/Ethanol/Water reagents->solvent heat Heat at 80°C for 12h under N₂ solvent->heat workup Cool, Separate Layers, Extract heat->workup purify Dry, Concentrate, Column Chromatography workup->purify product 2-Phenylthiophene purify->product

Suzuki-Miyaura Coupling Workflow.
Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium.

Experimental Protocol: Stille Coupling of 2-Bromothiophene with 4-Methoxyphenyltributylstannane [1]

  • To a solution of 2-bromothiophene (0.815 g, 5 mmol) and 4-methoxyphenyltributylstannane (2.45 g, 5.5 mmol) in anhydrous DMF (20 mL), add bis(triphenylphosphine)palladium(II) chloride (0.175 g, 0.25 mmol).

  • Heat the mixture at 90°C under an argon atmosphere for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

Stille_Coupling_Workflow reagents 2-Bromothiophene + Organostannane + Pd Catalyst in DMF heat Heat at 90°C for 8h under Ar reagents->heat workup Cool, Pour into Water, Extract with Ether heat->workup wash Wash with aq. KF and Brine workup->wash purify Dry, Concentrate, Column Chromatography wash->purify product Functionalized Thiophene purify->product

Stille Coupling Workflow.
Direct C-H Arylation

Direct C-H arylation is an atom-economical method that avoids the pre-functionalization of the thiophene ring with organometallic reagents, directly coupling a C-H bond with an aryl halide.[1]

Experimental Protocol: Direct C-H Arylation of Thiophene [1]

  • In a reaction vessel, combine thiophene (0.84 g, 10 mmol), 4-bromoanisole (B123540) (1.87 g, 10 mmol), palladium(II) acetate (B1210297) (0.022 g, 0.1 mmol), potassium carbonate (2.76 g, 20 mmol), and pivalic acid (0.20 g, 2 mmol).

  • Heat the mixture according to the specific reaction requirements (e.g., in a suitable solvent under an inert atmosphere).

  • After the reaction is complete, cool the mixture.

  • Perform an appropriate workup, which may include filtration, extraction, and washing.

  • Purify the product by column chromatography.

Direct_CH_Arylation_Workflow reagents Thiophene + Aryl Halide + Pd(OAc)₂ + Base + Additive heat Heat under Inert Atmosphere reagents->heat workup Cool and Perform Workup heat->workup purify Purify by Column Chromatography workup->purify product Arylated Thiophene purify->product

Direct C-H Arylation Workflow.
Reaction Typical Yields (%) Thiophene Substrate Coupling Partner Catalyst/Reagents Advantages Limitations Reference
Suzuki-Miyaura Coupling70-95HalothiopheneBoronic acid/esterPd catalyst, baseMild conditions, high functional group tolerance, commercially available reagents.Pre-functionalization of both coupling partners required.[1][3]
Stille Coupling60-90HalothiopheneOrganostannanePd catalystTolerant of a wide range of functional groups.Toxicity of tin reagents and byproducts.[1]
Direct C-H Arylation50-85ThiopheneAryl halidePd catalyst, base, ligand/additiveAtom-economical, avoids pre-functionalization of thiophene.Regioselectivity can be a challenge.[1]

Electrophilic Substitution of Thiophenes

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, primarily at the C2 position.[4][5] Its reactivity is greater than benzene (B151609) but generally lower than furan (B31954) and pyrrole.[4]

General Mechanism and Regioselectivity

The electrophilic attack on thiophene proceeds through a resonance-stabilized carbocation intermediate (σ-complex). Attack at the C2 (α-position) is favored because it leads to a more stable intermediate with three resonance structures, compared to the two resonance structures for attack at the C3 (β-position).[4]

Electrophilic_Substitution_Regioselectivity cluster_c2 Attack at C2 (α-position) - More Stable cluster_c3 Attack at C3 (β-position) - Less Stable Thiophene_C2 Thiophene + E⁺ sigma_C2 σ-complex (3 resonance structures) Thiophene_C2->sigma_C2 Favored Product_C2 2-Substituted Thiophene sigma_C2->Product_C2 -H⁺ Thiophene_C3 Thiophene + E⁺ sigma_C3 σ-complex (2 resonance structures) Thiophene_C3->sigma_C3 Disfavored Product_C3 3-Substituted Thiophene sigma_C3->Product_C3 -H⁺

Regioselectivity of Electrophilic Substitution on Thiophene.

General Protocol for Electrophilic Substitution

The specific reagents and conditions for electrophilic substitution on thiophene vary depending on the desired functional group. The following is a generalized procedure.

  • Dissolve thiophene in a suitable solvent in a reaction flask, often under cooling.

  • Slowly add the electrophilic reagent (e.g., nitrating agent, halogenating agent, acylating agent).

  • Stir the reaction mixture for the specified time at the appropriate temperature.

  • Quench the reaction, for example, by pouring it into ice water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and/or a basic solution to neutralize any acid.

  • Dry the organic layer and remove the solvent.

  • Purify the product, typically by distillation or chromatography.

Reaction Electrophile Source Typical Conditions Product Reference
NitrationCH₃COONO₂Acetic anhydride2-Nitrothiophene[6][7]
HalogenationNBS, Br₂/Dioxane, Cl₂/CH₂Cl₂Room temperature or below2-Halothiophene[6][7]
SulfonationSO₃/Pyridine complex or H₂SO₄VariesThiophene-2-sulfonic acid[6][7]
AcylationAc₂O/SnCl₄ or (CH₃CO)₂O/H₃PO₄Varies2-Acetylthiophene[6][7]

References

Application Notes and Protocols: 2,4-Dimethylthiophene in Flavor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dimethylthiophene as a flavoring agent. This document includes its organoleptic properties, chemical and physical data, and detailed protocols for its synthesis and sensory evaluation.

Introduction to this compound in Flavoring

This compound (CAS No. 638-00-6) is a sulfur-containing heterocyclic organic compound that contributes significantly to the flavor profiles of various foods. It is a key component in savory flavor systems, imparting characteristic roasted, meaty, and sulfurous notes.[1] Naturally occurring, it has been identified in foods such as onions and garlic.[2][3] Its synthesis and application in flavor formulations allow for the creation of complex and authentic taste experiences in a variety of food products. Thiophenes, including this compound, are also formed during the cooking of food through non-enzymatic browning reactions, such as the Maillard reaction, involving sulfur-containing amino acids.[4]

Organoleptic Profile

This compound possesses a complex and potent aroma profile. Its characteristic notes are highly desirable in the development of savory flavors.

Table 1: Organoleptic Descriptors for this compound

DescriptorPrevalence
Sulfurous65.48%
Roasted59.73%
Green58.76%
Meaty51.59%
Onion49.68%
Alliaceous45.95%
Burnt43.99%
Nutty42.63%
Coffee40.83%
Savory36.83%
Data sourced from available literature describing the odor profile.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₆H₈S[1][3]
Molecular Weight112.19 g/mol [1][3]
CAS Number638-00-6[1][3][5]
Boiling Point138 - 141 °C[1][6]
Flash Point23 °C[6]
Density1.007 g/cm³[6]
Solubility in Water351.5 mg/L (estimated)[5]
logP (o/w)2.595 (estimated)[5]

Quantitative Flavor Data

The potency of a flavoring agent is determined by its odor and taste thresholds. The following table summarizes the available data for this compound in water.

Table 3: Flavor Thresholds of this compound in Water

Threshold TypeConcentration (ppm)
Odor Threshold0.0005
Taste Threshold0.0008
Data from a study on the synthesis and flavor evaluation of alkylthiophenes.[7]

Experimental Protocols

Synthesis of this compound for Flavor Applications

This protocol is adapted from established methods for the synthesis of alkylthiophenes and is intended to produce a high-purity product suitable for sensory evaluation and flavor development.

Materials:

  • 3-Methyl-2-pentanone (B1360105)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 3-methyl-2-pentanone and anhydrous diethyl ether.

  • Gradually add phosphorus pentasulfide to the stirred solution. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Separate the ether layer using a separatory funnel.

  • Wash the ether layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by distillation at atmospheric pressure.

  • The crude this compound is then purified by fractional distillation under reduced pressure to yield a product of high purity suitable for food applications.

dot

Synthesis_Workflow Reactants 3-Methyl-2-pentanone Phosphorus Pentasulfide Diethyl Ether Reaction Reaction & Reflux Reactants->Reaction Workup Quenching (Ice) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Washing Washing Steps (Water, NaHCO₃) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Fractional Distillation Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Sensory Evaluation Protocol: Threshold Determination

This protocol outlines the determination of odor and taste thresholds of this compound in water using the ascending forced-choice method.

Materials:

  • High-purity this compound

  • Deionized, odor-free water

  • A series of glass containers with airtight lids

  • Graduated pipettes and volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Serial Dilutions: Prepare a series of aqueous dilutions from the stock solution, with concentrations decreasing by a factor of two or three. The concentration range should span from well above the expected threshold to well below it.

  • Triangle Test Setup: For each concentration level, present a panel of trained sensory analysts with three samples: two blanks (deionized water) and one containing the this compound dilution.

  • Panelist Evaluation: Panelists are instructed to sniff (for odor threshold) or taste (for taste threshold) the samples and identify the odd sample out.

  • Data Analysis: The detection threshold is defined as the lowest concentration at which a statistically significant proportion of the panel (typically 50% or 75%) can correctly identify the sample containing this compound.[7]

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Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Sensory Panel Evaluation cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Triangle_Test Triangle Test Setup (2 Blanks, 1 Sample) Dilutions->Triangle_Test Evaluation Panelists Identify Odd Sample Triangle_Test->Evaluation Data_Collection Record Correct Identifications Evaluation->Data_Collection Threshold_Calc Calculate Detection Threshold Data_Collection->Threshold_Calc

Caption: Workflow for sensory threshold determination.

Signaling Pathway for Sulfur Compound Perception

The perception of sulfur-containing compounds like this compound is initiated by their interaction with specific olfactory receptors (ORs) located in the olfactory sensory neurons. Recent research has indicated that for certain sulfur compounds, the presence of metal ions, specifically copper, is crucial for the activation of these receptors. The binding of the odorant to the receptor, potentially in a complex with a copper ion, triggers a G-protein coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain and perceived as a specific smell.

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Sulfur_Perception_Pathway Odorant This compound OR Olfactory Receptor (e.g., MOR244-3) Odorant->OR Copper Copper Ion (Cu²⁺) Copper->OR G_Protein G-protein (Gαolf) OR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces Ion_Channel Ion Channel cAMP->Ion_Channel opens Signal Nerve Impulse to Brain Ion_Channel->Signal generates

References

Troubleshooting & Optimization

Technical Support Center: 2,4-Dimethylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,4-dimethylthiophene and improve reaction yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the Paal-Knorr reaction, a common synthetic route.

Problem 1: Low Yield of this compound

Question: My Paal-Knorr synthesis of this compound from 3-methyl-2,4-pentanedione (B1204033) is resulting in a low overall yield. What are the potential causes and how can I improve it?

Possible Causes and Solutions:

  • Suboptimal Sulfurizing Agent: The choice of sulfurizing agent is critical. While both phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are commonly used, Lawesson's reagent is often reported to provide better yields under milder conditions for the synthesis of substituted thiophenes.[1][2] P₄S₁₀ can require harsher reaction conditions, which may lead to degradation of the starting material or product.[2]

    • Recommendation: If you are using P₄S₁₀, consider switching to Lawesson's reagent.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in the Paal-Knorr synthesis. Excessively high temperatures can lead to the formation of undesired byproducts and decomposition, while a temperature that is too low may result in an incomplete reaction.

    • Recommendation: Carefully control the reaction temperature. Start with the lower end of the recommended temperature range for your chosen sulfurizing agent and solvent, and monitor the reaction progress by TLC or GC-MS to find the optimal temperature.

  • Inappropriate Solvent: The solvent can influence the solubility of reactants and the reaction pathway. Anhydrous, non-polar solvents like toluene (B28343) or xylene are often effective for this reaction as they allow for heating to drive the reaction to completion.[1]

    • Recommendation: Ensure your solvent is anhydrous. If you are using a lower-boiling solvent and the reaction is incomplete, consider switching to a higher-boiling alternative like xylene.

  • Purity of Starting Materials: Impurities in the 3-methyl-2,4-pentanedione can interfere with the reaction and lead to the formation of side products, reducing the yield of the desired this compound.

    • Recommendation: Use high-purity starting materials. Purify the 3-methyl-2,4-pentanedione by distillation if necessary.

Problem 2: Significant Formation of 2,4-Dimethylfuran (B1205762) as a Byproduct

Question: My reaction is producing a significant amount of 2,4-dimethylfuran alongside the desired this compound. How can I minimize the formation of this furan (B31954) byproduct?

Possible Causes and Solutions:

  • Dehydrating Effect of the Sulfurizing Agent: Both P₄S₁₀ and Lawesson's reagent are strong dehydrating agents.[3] This property can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material to form a furan, which is a common competing reaction.[1]

    • Recommendation: As mentioned previously, Lawesson's reagent is often considered milder and may reduce the extent of furan formation compared to P₄S₁₀.[1]

  • High Reaction Temperature: Elevated temperatures can favor the dehydration pathway that leads to the furan byproduct.

    • Recommendation: Run the reaction at the lowest temperature that allows for efficient thionation to occur. This will help to favor the desired thiophene (B33073) formation over the competing furan synthesis.

  • Prolonged Reaction Time: Extended reaction times, especially at higher temperatures, can increase the formation of byproducts.

    • Recommendation: Monitor the reaction progress closely. Once the starting material is consumed and the desired product is formed, work up the reaction to avoid prolonged heating that could lead to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound via the Paal-Knorr reaction?

A1: The appropriate starting material is 3-methyl-2,4-pentanedione. This 1,4-dicarbonyl compound will cyclize with a sulfurizing agent to form the 2,4-dimethyl-substituted thiophene ring.

Q2: Which sulfurizing agent is better for this synthesis: Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀)?

A2: While both can be used, Lawesson's reagent is generally preferred for the synthesis of substituted thiophenes.[1][4] It is known to be milder and often provides higher yields with fewer byproducts compared to P₄S₁₀, which may require more forcing conditions.[2][4]

Q3: Can microwave-assisted heating be used for the Paal-Knorr synthesis of this compound?

A3: Yes, microwave-assisted synthesis is a modern and efficient method for conducting Paal-Knorr reactions. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.

Q5: What are some common purification methods for this compound?

A5: After an aqueous workup to remove inorganic salts and byproducts, the crude this compound can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the general comparison between Lawesson's Reagent and Phosphorus Pentasulfide for the Paal-Knorr synthesis of substituted thiophenes. Please note that specific yields can vary depending on the substrate and reaction conditions.

Sulfurizing AgentTypical Reaction ConditionsGeneral YieldKey AdvantagesKey Disadvantages
Lawesson's Reagent Milder temperatures (e.g., 80-110 °C), shorter reaction times. Soluble in many organic solvents.[2][4]Generally higherMilder conditions, often cleaner reactions with fewer byproducts.[1][4]More expensive than P₄S₁₀.
Phosphorus Pentasulfide (P₄S₁₀) Harsher conditions, often requiring higher temperatures and longer reaction times.[2]Variable, can be lowerInexpensive and powerful thionating agent.[2]Can lead to more byproduct formation (e.g., furans), and the reaction can be less clean.[1][2]

Experimental Protocols

Key Experiment: Paal-Knorr Synthesis of this compound

This protocol provides a general guideline for the synthesis of this compound from 3-methyl-2,4-pentanedione using Lawesson's reagent. Optimization for specific laboratory conditions and scales may be necessary.

Materials:

  • 3-methyl-2,4-pentanedione

  • Lawesson's Reagent

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for purification (distillation apparatus or column chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-1.0 equivalents) to the solution. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

Yield_Improvement_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome Problem Low Yield of this compound Cause1 Suboptimal Sulfurizing Agent Problem->Cause1 Cause2 Incorrect Reaction Temperature Problem->Cause2 Cause3 Inappropriate Solvent Problem->Cause3 Cause4 Impure Starting Materials Problem->Cause4 Solution1 Switch to Lawesson's Reagent Cause1->Solution1 Solution2 Optimize Temperature (Monitor by TLC/GC-MS) Cause2->Solution2 Solution3 Use Anhydrous, Higher-Boiling Solvent Cause3->Solution3 Solution4 Purify Starting Material Cause4->Solution4 Outcome Improved Yield of This compound Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of 2,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2,4-Dimethylthiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurities in a this compound synthesis are highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Isomeric Dimethylthiophenes: These are often the most challenging impurities to remove due to their similar physical properties. The most common isomers are 2,5-Dimethylthiophene and 3,4-Dimethylthiophene.

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-methyl-2-penten-4-one or 3-methyl-2-penten-4-yne.

  • Sulfur-Containing Byproducts: The use of sulfurating agents like Lawesson's reagent or elemental sulfur can lead to various sulfur-containing side products.[1][2]

  • Solvents and Reagents: Residual solvents from the reaction or workup, as well as unreacted reagents, may also be present.

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification techniques for this compound are fractional distillation and flash column chromatography. The choice between these methods depends on the nature and boiling points of the impurities, as well as the scale of the purification.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including isomers.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities by their characteristic signals.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary method for purifying this compound, especially for separating it from impurities with different boiling points.[3][4][5]

Data Presentation: Boiling Points of this compound and Potential Impurities

CompoundBoiling Point (°C at 760 mmHg)
Thiophene84
This compound 139-141
2,5-Dimethylthiophene135-137
3,4-Dimethylthiophene144-146

Note: Data sourced from various chemical suppliers and databases.

Troubleshooting Common Distillation Issues

Problem Possible Cause Suggested Solution
Poor separation of isomers The boiling points of dimethylthiophene isomers are very close, making separation by standard distillation difficult.Use a longer fractionating column with a higher number of theoretical plates. Increase the reflux ratio to improve separation efficiency. Consider vacuum distillation to potentially increase the boiling point differences.
Product is contaminated with a lower-boiling impurity Inefficient fractionation, allowing the lower-boiling component to co-distill with the product.Ensure a slow and steady distillation rate. Discard an initial forerun fraction before collecting the main product.
Product is contaminated with a higher-boiling impurity "Bumping" or too rapid heating, causing less volatile components to be carried over.Use a stir bar or boiling chips for smooth boiling. Control the heating rate to maintain a steady distillation.
Low recovery of product Significant hold-up in the distillation apparatus. Product loss during transfers.Use an appropriately sized distillation setup for the volume of material. Rinse the apparatus with a volatile solvent after distillation to recover any residual product.

Experimental Protocol: Fractional Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Equilibration: As the mixture begins to boil, allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. The temperature should remain stable during the collection of a pure fraction.

  • Analysis: Analyze the collected fractions by GC-MS or ¹H NMR to determine their purity.

Flash Column Chromatography

Flash column chromatography is a useful technique for separating this compound from non-volatile impurities and isomers with different polarities.

Troubleshooting Common Chromatography Issues

Problem Possible Cause Suggested Solution
Poor separation of spots on TLC The chosen solvent system (eluent) is not optimal for separating the components.Systematically screen different solvent systems with varying polarities (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that provides good separation on a TLC plate (aim for a target Rf of ~0.3).[6]
Co-elution of product and impurity The polarity of the product and the impurity are very similar.Try a different solvent system, a longer column, or a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Product streaking on the column The sample is too concentrated or is interacting strongly with the stationary phase.Dilute the sample before loading. Add a small amount of a more polar solvent to the eluent to reduce tailing.
Low recovery of product The product is strongly adsorbed to the stationary phase or was not fully eluted.Ensure the column is flushed with a more polar solvent at the end of the run to elute any remaining compounds.

Experimental Protocol: Flash Column Chromatography of this compound

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of this compound from its impurities. A common starting point is a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more volatile solvent that is then evaporated) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Apply pressure (e.g., with a pump or compressed air) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Analysis1 Purity Assessment (GC-MS, NMR) Crude->Analysis1 Decision Impurities Present? Analysis1->Decision Distillation Fractional Distillation Decision->Distillation Different Boiling Points Chromatography Flash Column Chromatography Decision->Chromatography Similar Boiling Points / Non-Volatile Impurities Analysis2 Final Purity Check (GC-MS, NMR) Distillation->Analysis2 Chromatography->Analysis2 Pure Pure this compound Analysis2->Pure

Caption: Decision workflow for selecting a purification method.

DistillationTroubleshooting Start Distillation Problem PoorSep Poor Isomer Separation Start->PoorSep LowRecovery Low Product Recovery Start->LowRecovery Contamination Product Contamination Start->Contamination PoorSep_Sol1 Increase Column Length PoorSep->PoorSep_Sol1 PoorSep_Sol2 Increase Reflux Ratio PoorSep->PoorSep_Sol2 LowRecovery_Sol1 Use Smaller Apparatus LowRecovery->LowRecovery_Sol1 LowRecovery_Sol2 Rinse Glassware LowRecovery->LowRecovery_Sol2 Contamination_Sol1 Slow Distillation Rate Contamination->Contamination_Sol1 Contamination_Sol2 Check for Bumping Contamination->Contamination_Sol2

Caption: Troubleshooting logic for fractional distillation.

ChromatographyTroubleshooting Start Chromatography Problem PoorSep Poor Separation Start->PoorSep LowRecovery Low Product Recovery Start->LowRecovery Streaking Peak Tailing/Streaking Start->Streaking PoorSep_Sol1 Optimize Solvent System (TLC) PoorSep->PoorSep_Sol1 PoorSep_Sol2 Use Longer Column PoorSep->PoorSep_Sol2 LowRecovery_Sol1 Flush with Stronger Solvent LowRecovery->LowRecovery_Sol1 Streaking_Sol1 Dilute Sample Streaking->Streaking_Sol1 Streaking_Sol2 Add Polar Modifier to Eluent Streaking->Streaking_Sol2

Caption: Troubleshooting logic for flash column chromatography.

References

Technical Support Center: Minimizing Byproducts in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene (B33073) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing byproducts in common thiophene synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Paal-Knorr thiophene synthesis, and how can they be minimized?

A1: The most prevalent byproduct in the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds is the corresponding furan (B31954). This occurs because the sulfurizing agents, such as Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, promoting the cyclization of the dicarbonyl to a furan.[1][2][3]

Minimization Strategies:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often preferred over P₄S₁₀ as it is a milder and more efficient thionating agent, which can lead to higher selectivity for the thiophene product.[3][4]

  • Reaction Temperature: Lowering the reaction temperature can favor thionation over dehydration, thus reducing furan formation.

  • Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitoring the reaction progress by TLC or GC and stopping it upon consumption of the starting material is recommended.

Q2: I am observing significant amounts of dimeric or polymeric byproducts in my Gewald aminothiophene synthesis. What is the cause, and how can I prevent this?

A2: Dimerization and polymerization in the Gewald reaction can occur, especially at high concentrations of reactants or with prolonged reaction times. These side reactions compete with the desired intramolecular cyclization to form the 2-aminothiophene.

Minimization Strategies:

  • Reactant Concentration: Using more dilute reaction conditions can disfavor intermolecular side reactions.

  • Controlled Addition: Slow, dropwise addition of one of the reactants can help to maintain a low concentration of reactive intermediates, thereby minimizing polymerization.

  • Temperature Control: Maintaining a moderate reaction temperature is crucial, as excessive heat can promote unwanted side reactions.

Q3: My Fiesselmann thiophene synthesis is giving low yields and multiple spots on TLC. What are the likely side reactions?

A3: The Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters, can be prone to side reactions if not performed under optimal conditions.[1][5] Potential byproducts can arise from self-condensation of the starting materials or incomplete cyclization. The formation of a thioacetal can also occur if the reaction conditions are not carefully controlled.[5]

Troubleshooting Steps:

  • Base Selection: The choice and stoichiometry of the base are critical. A weaker base or insufficient amount may lead to incomplete reaction, while a very strong base can promote side reactions.

  • Reaction Temperature: The reaction should be maintained at a temperature that allows for efficient cyclization without degrading the starting materials or products.

  • Purity of Starting Materials: Ensure the purity of the thioglycolic acid derivative and the acetylenic ester, as impurities can interfere with the desired reaction pathway.

Troubleshooting Guides

Paal-Knorr Thiophene Synthesis

Issue: Low Yield of Thiophene and High Furan Byproduct Formation

This is a common challenge in the Paal-Knorr synthesis. The following table provides a comparison of reaction conditions and their impact on product distribution.

Sulfurizing AgentSolventTemperature (°C)Reaction Time (h)Thiophene Yield (%)Furan Byproduct (%)
P₄S₁₀Toluene (B28343)1106~40-60~30-50
Lawesson's ReagentToluene804~70-90~5-15
P₄S₁₀Dioxane1008~50-65~25-40
Lawesson's ReagentDioxane804~75-95~5-10

Recommendations: For optimal results, the use of Lawesson's reagent at a moderate temperature (around 80°C) in a solvent like toluene or dioxane is recommended. Monitor the reaction closely to avoid extended reaction times.

Gewald Aminothiophene Synthesis

Issue: Formation of Unreacted Starting Materials and Polymeric Byproducts

Optimizing the solvent, base, and temperature is key to achieving high yields and minimizing byproducts in the Gewald synthesis.

SolventBaseTemperature (°C)Reaction Time (h)2-Aminothiophene Yield (%)Byproduct Formation
Ethanol (B145695)Morpholine (B109124)506~70-85Low
MethanolTriethylamine65 (reflux)4~65-80Moderate
DMFPiperidine25 (RT)12~60-75High (dimers)
TolueneMorpholine808~50-60Moderate

Recommendations: Ethanol with morpholine as a base at a controlled temperature of 50°C generally provides a good balance of reaction rate and selectivity, leading to higher yields of the desired 2-aminothiophene with minimal byproduct formation.[6]

Experimental Protocols

Optimized Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Materials:

  • Hexane-2,5-dione (1.14 g, 10 mmol)

  • Lawesson's Reagent (2.22 g, 5.5 mmol)

  • Anhydrous Toluene (50 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione and Lawesson's reagent.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (hexane as eluent) to obtain 2,5-dimethylthiophene.

High-Yield Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

  • Cyclohexanone (0.98 g, 10 mmol)

  • Ethyl cyanoacetate (B8463686) (1.13 g, 10 mmol)

  • Elemental Sulfur (0.32 g, 10 mmol)

  • Morpholine (0.87 g, 10 mmol)

  • Ethanol (30 mL)

Procedure:

  • In a 100 mL three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, dissolve cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add morpholine dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to 50°C and maintain this temperature for 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Fiesselmann Synthesis of Ethyl 3-hydroxy-4-phenylthiophene-2-carboxylate

Materials:

  • Ethyl phenylpropiolate (1.76 g, 10 mmol)

  • Ethyl thioglycolate (1.20 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Anhydrous Ethanol (50 mL)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a 100 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of ethyl thioglycolate in anhydrous ethanol dropwise to the sodium ethoxide solution with stirring.

  • After stirring for 15 minutes, add a solution of ethyl phenylpropiolate in anhydrous ethanol dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Paal_Knorr_Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Thionation Thionation 1,4-Dicarbonyl->Thionation Furan Furan Byproduct 1,4-Dicarbonyl->Furan Dehydration Sulfurizing_Agent Sulfurizing Agent (Lawesson's Reagent or P4S10) Sulfurizing_Agent->Thionation Cyclization Intramolecular Cyclization Thionation->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiophene Thiophene Product Dehydration->Thiophene

Caption: Paal-Knorr thiophene synthesis pathway and furan byproduct formation.

Gewald_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel Sulfur Elemental Sulfur Michael Michael Addition of Sulfur Sulfur->Michael Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Michael Byproducts Dimers/Polymers Knoevenagel->Byproducts Side Reactions Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Aminothiophene 2-Aminothiophene Cyclization->Aminothiophene Fiesselmann_Synthesis_Logic α,β-Acetylenic Ester α,β-Acetylenic Ester Addition Michael Addition α,β-Acetylenic Ester->Addition Thioglycolate Thioglycolate Derivative Thioglycolate->Addition Base Base Base->Addition Cyclization Intramolecular Condensation Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Hydroxythiophene 3-Hydroxythiophene Product Tautomerization->Hydroxythiophene

References

Technical Support Center: Optimizing Thiophene Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in thiophene (B33073) alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the alkylation of thiophene challenging?

Thiophene alkylation, particularly through Friedel-Crafts type reactions, presents several challenges. The high reactivity of the thiophene ring makes it susceptible to side reactions. Common issues include excessive resinification (polymerization) caused by typical alkylation catalysts like aluminum halides, sulfuric acid, and hydrogen fluoride.[1] Additionally, the alkylated product is often more reactive than the starting material, leading to polyalkylation, where multiple alkyl groups are added to the ring.[2] Controlling regioselectivity (i.e., substitution at the C2 vs. C3 position) is another significant hurdle.[3][4]

Q2: What are the common catalysts used for thiophene alkylation, and how do they compare?

A variety of catalysts can be used, with the choice depending on the specific alkylating agent and desired outcome.

  • Lewis Acids: Boron trifluoride (BF₃) and its complexes are often preferred over stronger Lewis acids like aluminum chloride (AlCl₃). BF₃ has been shown to effect the alkylation smoothly without causing the undue polymerization or condensation that is common with AlCl₃.[1]

  • Solid Acid Catalysts: Zeolites (e.g., LaHY, Hβ) and macroporous sulfonic resins (e.g., CT175) are effective heterogeneous catalysts.[5] They offer advantages in terms of catalyst stability, ease of separation, and can achieve high thiophene conversion rates.[5]

  • Palladium Catalysts: For specific C-H functionalization, palladium catalysts like [Pd(PCy₃)₂] can be used for reactions such as C-H alumination, which can then be followed by functionalization.[6]

Q3: How can I control regioselectivity between the C2 and C3 positions?

Controlling regioselectivity is a key challenge. Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position because the cationic intermediate is better stabilized by resonance.[7] However, achieving C3-selectivity is more demanding.[3] Some strategies include:

  • Blocking Groups: Introducing a removable blocking group at the C2 position can direct the alkylation to the C3 position.

  • Directed Metalation: Using reagents like n-butyllithium can selectively deprotonate a specific position, which can then react with an alkyl halide.[8][9]

  • Novel Methods: Advanced methods, such as using benzothiophene (B83047) S-oxides in an "interrupted Pummerer reaction," can deliver alkyl groups with complete C3-regioselectivity under metal-free conditions.[3]

Troubleshooting Guide

Issue 1: Low or No Yield of Alkylated Product

This is a common issue that can stem from several factors. Use the following decision tree to diagnose the potential cause.

Fig 1. Troubleshooting low product yield.
Issue 2: Formation of Polyalkylated Products

The alkylated thiophene product is often more nucleophilic than thiophene itself, leading to subsequent alkylations.

  • Potential Cause: The monoalkylated product reacts faster than the starting thiophene. This is a classic limitation of Friedel-Crafts alkylation.[2]

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Use a large excess of thiophene relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the product.

    • Control Reaction Time: Monitor the reaction closely using TLC or GC-MS and stop it once a significant amount of the desired mono-alkylated product has formed, before polyalkylation becomes dominant.

    • Consider an Acylation-Reduction Route: Friedel-Crafts acylation, followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction), can be an effective alternative. The acyl group is deactivating, which prevents polyacylation.[10]

Issue 3: Poor Regioselectivity (Mixture of 2- and 3-Alkylthiophenes)

Achieving high regioselectivity can be difficult, especially with alkylating agents prone to forming stable carbocations.

  • Potential Cause: While the C2 position is electronically favored, steric hindrance or specific catalytic interactions can lead to C3 alkylation.[4] Carbocation rearrangements of the alkylating agent can also lead to a mixture of products.[11]

  • Troubleshooting Steps:

    • Catalyst Choice: The choice of catalyst can influence regioselectivity. Some solid acid catalysts may offer better selectivity due to shape-selective constraints within their pores.

    • Temperature Control: The 3-alkylthiophene is often the thermodynamic product, while the 2-alkylthiophene is the kinetic product. Lowering the reaction temperature may favor the kinetic C2 product.[4]

    • Directed Lithiation: For unambiguous regioselectivity, consider a directed ortho-metalation approach. This involves deprotonating the desired position with a strong base like n-BuLi followed by quenching with an alkyl halide.[9]

Data Presentation: Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on thiophene alkylation.

Table 1: Alkylation of Thiophene with Olefins using Solid Acid Catalysts

CatalystAlkylating AgentTemperature (°C)PressureThiophene Conversion (%)Reference
CT175 Resin Olefins80Normal>99%[5]
Hβ Zeolite (Fluorinated) Olefins in gasoline1201.5 MPa>95%[5]
HY Zeolite Olefins in FCC gasoline160->90%[12]
RCZ-1 Resin Olefins80-1502.0 MPa~90%[5]

Table 2: Alkylation of Thiophene with Other Alkylating Agents

CatalystAlkylating AgentTemperature (°C)Reaction TimeNotesReference
Boron Trifluoride (BF₃) Alkyl Halide20 - 100>3 hours @ 50°CTime is shorter at higher temperatures. Avoids resinification.[1]
Boron Trifluoride (BF₃) Aliphatic Alcohol20 - 150~5 hours @ 50°C-[1]
Iodine (I₂) 1,3-DicarbonylsRoom Temp.24 hoursPart of a one-pot cyclization/alkylation strategy.[13]

Experimental Protocols

Protocol 1: General Procedure for Alkylation using a Solid Acid Catalyst (Fixed-Bed Reactor)

This protocol is based on methodologies for alkylating thiophene with olefins over catalysts like zeolites or sulfonic resins.[5]

Experimental_Workflow prep 1. Catalyst Preparation - Activate catalyst by heating under inert gas flow. reaction 3. Alkylation Reaction - Load catalyst into a fixed-bed reactor. - Heat reactor to target temp (e.g., 80-160°C). - Pump reactant feed through the reactor at a defined flow rate (WHSV). prep->reaction reactants 2. Reactant Feed - Prepare a solution of thiophene in a suitable solvent (e.g., benzene). - Mix with olefin feedstock. reactants->reaction monitoring 4. Reaction Monitoring - Collect effluent at regular intervals. - Analyze samples by GC or GC-MS to determine thiophene conversion. reaction->monitoring workup 5. Product Isolation - Collect the total product effluent. - Remove the solvent and unreacted starting materials via distillation. monitoring->workup purification 6. Purification - Purify the alkylated thiophene product using fractional distillation or column chromatography. workup->purification

Fig 2. General workflow for solid-acid catalyzed alkylation.

Methodology:

  • Catalyst Activation: The solid acid catalyst (e.g., CT175 resin) is packed into a fixed-bed reactor and activated by heating under an inert atmosphere (e.g., nitrogen) to remove adsorbed water.

  • Feed Preparation: A liquid feedstock is prepared containing thiophene, an alkylating agent (e.g., olefins), and potentially a solvent like benzene.[5]

  • Reaction Execution: The reactor is brought to the desired temperature (e.g., 80°C) and pressure (e.g., normal pressure).[5] The liquid feedstock is then pumped through the catalyst bed at a specific weight hourly space velocity (WHSV).[5]

  • Analysis: The output stream is collected and analyzed periodically by Gas Chromatography (GC) to monitor the conversion of thiophene and the formation of products.

  • Work-up and Purification: Once the reaction is complete, the collected product mixture is subjected to distillation to separate the higher-boiling alkylated thiophenes from the lower-boiling solvent and unreacted thiophene.[14]

Protocol 2: FeCl₃-Initiated Oxidative Polymerization of Thiophenes

This procedure is for synthesizing polythiophenes but highlights a common method for handling thiophene reactions.[15]

Methodology:

  • Reactant Setup ("Standard Addition"): Dissolve the thiophene monomer (0.7–1.0 mmol) in 30 mL of dry chlorobenzene (B131634) under an argon atmosphere in a well-stirred reaction flask.[15]

  • Initiation: Prepare a solution of iron (III) chloride (FeCl₃) in a dry solvent. Add the FeCl₃ solution dropwise to the stirred monomer solution.[15]

  • Reaction: Allow the mixture to stir at room temperature for 24 to 48 hours.[15]

  • Precipitation: Precipitate the polymer by adding the reaction mixture dropwise into an excess of rapidly stirred methanol (B129727) (250 mL).[15]

  • Isolation: Collect the solid polymer product by vacuum filtration and wash thoroughly with methanol to remove any remaining FeCl₃ and unreacted monomer.[15]

References

Technical Support Center: Paal-Knorr Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Paal-Knorr synthesis of thiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the Paal-Knorr thiophene (B33073) synthesis?

The Paal-Knorr thiophene synthesis is a chemical reaction that produces a thiophene ring from a 1,4-dicarbonyl compound.[1][2] The reaction is typically carried out by heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][3]

Q2: What are the most common sulfurizing agents used, and how do they compare?

Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the two most common sulfurizing agents for this synthesis.[3] Lawesson's reagent is often considered milder and more efficient, sometimes providing better yields of the thiophene product with fewer byproducts.[4]

Q3: What are the main safety concerns associated with this reaction?

The Paal-Knorr thiophene synthesis generates highly toxic hydrogen sulfide (B99878) (H₂S) gas as a byproduct.[3][5] Therefore, the reaction must be performed in a well-ventilated fume hood.[1] Additionally, the sulfurizing agents, P₄S₁₀ and Lawesson's reagent, are flammable solids that react with moisture and should be handled with care under inert atmosphere when possible.[6]

Q4: Can this reaction be performed under microwave irradiation?

Yes, microwave-assisted Paal-Knorr thiophene synthesis has been shown to be effective, often leading to shorter reaction times and improved yields compared to conventional heating methods.[7][8]

Troubleshooting Guide

Problem 1: Low Yield of Thiophene Product

Q: My reaction is resulting in a low yield of the desired thiophene. What are the potential causes and how can I improve the yield?

A: Low yields in the Paal-Knorr thiophene synthesis can stem from several factors, including competing side reactions, incomplete reaction, or degradation of the product. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution Rationale
Furan (B31954) Byproduct Formation Switch from P₄S₁₀ to Lawesson's reagent.[1]Lawesson's reagent is often a more selective thionating agent.[4]
Use the lowest effective reaction temperature.[1]Higher temperatures can favor the dehydration pathway that leads to furan formation.[4]
Minimize reaction time by monitoring progress via TLC or GC-MS.[1]Prolonged heating increases the likelihood of side reactions.[4]
Incomplete Reaction Ensure the sulfurizing agent is fresh and has been stored properly to avoid moisture contamination.[1]P₄S₁₀ and Lawesson's reagent can degrade upon exposure to moisture, reducing their reactivity.[1]
Gradually increase the reaction temperature if the starting material is not being consumed.[1]Some substrates may require higher temperatures to react efficiently.[1]
Use a higher-boiling point solvent like xylene to allow for higher reaction temperatures.[1]
Product Degradation Avoid excessively high temperatures and prolonged reaction times.[1]Thiophenes, though aromatic, can be susceptible to degradation under harsh conditions.
Problem 2: Significant Furan Byproduct Formation

Q: I am observing a significant amount of a furan byproduct in my reaction mixture. How can I suppress its formation?

A: The formation of a furan byproduct is a common issue, as the sulfurizing agents also act as dehydrating agents, which can promote the cyclization of the 1,4-dicarbonyl compound to a furan.[1][5]

Experimental Protocol to Minimize Furan Formation:

Parameter Recommendation Notes
Sulfurizing Agent Lawesson's Reagent (0.5 - 1.0 eq)Often provides better selectivity for thiophene over furan.[4]
Solvent Anhydrous Toluene or XyleneEnsures a moisture-free environment and allows for appropriate heating.[1]
Temperature 80-110 °C (Reflux)Start at a lower temperature and increase if the reaction is sluggish.[4]
Reaction Time 2-6 hoursMonitor by TLC to prevent prolonged heating which can favor furan formation.[4]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions.[4]
Problem 3: Incomplete Reaction or Unreacted Starting Material

Q: My reaction is not going to completion, and I have a lot of unreacted starting material. What should I do?

A: An incomplete reaction can be due to insufficient reactivity of the starting materials or deactivation of the sulfurizing agent.

Troubleshooting Step Recommendation
Check Reagent Quality Use fresh, high-purity 1,4-dicarbonyl compound and ensure the sulfurizing agent has not been exposed to moisture.[1]
Increase Temperature Cautiously increase the reaction temperature, monitoring for the appearance of byproducts.[1]
Change Solvent Switch to a higher-boiling solvent like xylene to facilitate a higher reaction temperature.[1]
Increase Reagent Stoichiometry A slight excess of the sulfurizing agent may be necessary to drive the reaction to completion.[1]
Problem 4: Difficulty in Product Purification

Q: I am struggling to purify my thiophene product from the crude reaction mixture. What are the recommended purification methods?

A: Purification can be challenging due to the presence of inorganic byproducts and potentially colored impurities.

Purification Method Applicability Notes
Aqueous Workup Essential first stepWash the organic extract with water and a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.[1]
Filtration To remove solid byproductsFilter the reaction mixture before aqueous workup to remove insoluble inorganic materials.[1]
Distillation For volatile thiophene productsEffective for removing non-volatile impurities.[1]
Recrystallization For solid thiophene productsCan yield highly pure crystalline material if a suitable solvent system is found.[1]
Column Chromatography General purposeSilica gel chromatography is a common method for purifying a wide range of thiophene derivatives.[1]

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for the Paal-Knorr thiophene synthesis and a logical approach to troubleshooting common issues.

PaalKnorr_Troubleshooting start Start: Paal-Knorr Reaction Setup reaction Reaction: 1,4-Dicarbonyl + Sulfurizing Agent (Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: (Chromatography, Distillation, or Recrystallization) workup->purification low_yield Low Yield? purification->low_yield product Final Thiophene Product low_yield->product No furan_byproduct Furan Byproduct? low_yield->furan_byproduct Yes incomplete_reaction Incomplete Reaction? furan_byproduct->incomplete_reaction No optimize_reagent Optimize Reagent: Switch to Lawesson's Reagent furan_byproduct->optimize_reagent Yes incomplete_reaction->product No check_reagents Check Reagent Quality: Use Fresh/Dry Reagents incomplete_reaction->check_reagents Yes optimize_temp Optimize Temperature: Lower Reaction Temp optimize_reagent->optimize_temp optimize_time Optimize Time: Monitor by TLC optimize_temp->optimize_time optimize_time->reaction increase_temp Increase Temperature Cautiously check_reagents->increase_temp increase_temp->reaction

Caption: Troubleshooting workflow for the Paal-Knorr thiophene synthesis.

References

Technical Support Center: Side Reactions in Electrophilic Substitution of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the electrophilic substitution of thiophenes. Thiophene's high reactivity, while advantageous, can often lead to undesired byproducts. This guide will help you diagnose and mitigate these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution on thiophene (B33073) resulting in a mixture of products, including di- and polysubstituted compounds?

A1: Thiophene is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene (B151609) towards electrophilic attack.[1] The initial substitution, typically with an activating group, further enhances the reactivity of the ring, making it susceptible to subsequent substitutions. Polysubstitution is a common side reaction, especially under harsh reaction conditions.[2]

Q2: I am observing significant charring and polymerization in my reaction. What is the cause and how can I prevent it?

A2: Thiophene is prone to polymerization and decomposition in the presence of strong acids.[3][4] This is a common issue in reactions that use strong Brønsted or Lewis acids as catalysts, such as Friedel-Crafts reactions or sulfonation with neat sulfuric acid. The acidic conditions can lead to protonation of the thiophene ring, initiating oligomerization and the formation of intractable tars.

Q3: During the Friedel-Crafts alkylation of thiophene, I'm not getting the expected linear alkyl-substituted product. What could be happening?

A3: Carbocation rearrangement is a well-known side reaction in Friedel-Crafts alkylations. If you are using a primary alkyl halide, the initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before it is attacked by the thiophene ring. This results in an isomer of the desired product.

Q4: Can the thiophene ring open during electrophilic substitution?

A4: While less common than polysubstitution and polymerization, ring-opening can occur under specific and often harsh conditions. Strong acids in combination with certain electrophiles can lead to the cleavage of the thiophene ring. For instance, oxidation reactions can lead to ring-opened products.[2]

Troubleshooting Guides

Issue 1: Polysubstitution

Symptoms:

  • A complex mixture of products is observed by TLC or GC-MS.

  • The desired monosubstituted product is obtained in low yield.

  • Isolation and purification of the target compound are difficult.

Troubleshooting Steps:

Potential Cause Recommended Solution
High Reactivity of Thiophene Use milder reaction conditions (lower temperature, shorter reaction time).
Activating Nature of the First Substituent If possible, choose a synthetic route where an electron-withdrawing group is introduced first.
Excess of Electrophile Use a stoichiometric amount or a slight excess of the electrophile.
Strongly Activating Reagents Employ less reactive electrophilic reagents. For example, for nitration, use nitric acid in acetic anhydride (B1165640) instead of a mixture of nitric and sulfuric acids.

Experimental Protocol: Selective Monobromination of Thiophene

To minimize the formation of 2,5-dibromothiophene, the following protocol using N-bromosuccinimide (NBS) as a milder brominating agent can be employed.

  • Materials: Thiophene, N-bromosuccinimide (NBS), Acetic Acid.

  • Procedure:

    • Dissolve thiophene (1 equivalent) in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NBS (1 equivalent) in acetic acid dropwise with stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

    • Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromothiophene.

Issue 2: Polymerization and Tar Formation

Symptoms:

  • The reaction mixture turns dark and viscous.

  • A significant amount of insoluble, black, or brown tar-like material is formed.

  • Low yield of the desired product.

Troubleshooting Steps:

Potential Cause Recommended Solution
Use of Strong Acids (H₂SO₄, AlCl₃) Use a milder Lewis acid catalyst (e.g., SnCl₄, ZnCl₂) or a solid acid catalyst (e.g., zeolites).[5][6]
High Reaction Temperature Conduct the reaction at a lower temperature.
High Concentration of Reactants Use a more dilute solution.

Logical Workflow for Troubleshooting Polymerization

G start Polymerization/Tar Formation Observed q1 Are you using a strong Brønsted or Lewis acid? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Switch to a milder catalyst (e.g., SnCl₄, Zeolite) or use a less acidic medium. a1_yes->sol1 q2 Is the reaction temperature high? a1_no->q2 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower the reaction temperature. a2_yes->sol2 q3 Are the reactant concentrations high? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use a more dilute reaction mixture. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting flowchart for polymerization side reactions.

Issue 3: Carbocation Rearrangement in Friedel-Crafts Alkylation

Symptoms:

  • The major product is an isomer of the expected alkylthiophene.

  • For example, alkylation with n-propyl chloride yields isopropylthiophene.

Troubleshooting Steps:

Potential Cause Recommended Solution
Formation of an Unstable Primary Carbocation Use a secondary or tertiary alkyl halide as the starting material if possible.
Rearrangement of the Alkyl Group Employ Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction). Acylium ions do not undergo rearrangement.

Signaling Pathway of Carbocation Rearrangement

G start Primary Alkyl Halide + Lewis Acid primary_carbocation Primary Carbocation (Unstable) start->primary_carbocation rearrangement 1,2-Hydride Shift primary_carbocation->rearrangement secondary_carbocation Secondary Carbocation (More Stable) rearrangement->secondary_carbocation product Rearranged Alkylthiophene secondary_carbocation->product

Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.

Data Presentation: Product Distribution in Thiophene Electrophilic Substitution

The regioselectivity of electrophilic substitution on thiophene is highly dependent on the reaction conditions. The following table summarizes typical product distributions.

Reaction Reagents and Conditions Major Product(s) Approximate Yield/Ratio
Nitration HNO₃ / Acetic Anhydride2-Nitrothiophene85-90% (with ~10-15% 3-nitrothiophene)
Bromination Br₂ in Acetic Acid2-Bromothiophene & 2,5-DibromothiopheneMixture, ratio depends on stoichiometry
Bromination NBS in Acetic Acid2-BromothiopheneHigh selectivity for mono-substitution
Acylation Acetic Anhydride / Hβ Zeolite2-Acetylthiophene>98% selectivity[6]
Acylation Acetyl Chloride / SnCl₄2-AcetylthiopheneHigh selectivity
Sulfonation Concentrated H₂SO₄Thiophene-2-sulfonic acidMajor product[4]

Experimental Protocols for Minimizing Side Reactions

Protocol 1: Selective Mono-acylation of Thiophene using a Solid Acid Catalyst

This protocol utilizes a reusable and environmentally benign solid acid catalyst to achieve high selectivity for the mono-acylated product.[6]

  • Catalyst Activation: Activate Hβ zeolite by calcining at 550 °C for 4 hours to remove moisture.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine thiophene (1 equivalent) and acetic anhydride (1.1 equivalents).

  • Catalysis: Add the activated Hβ zeolite (10-20 wt% relative to thiophene).

  • Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by GC or TLC.

  • Work-up: After completion, cool the reaction mixture and filter to recover the catalyst. The catalyst can be washed, dried, and reused. The filtrate containing the product can be purified by distillation or chromatography.

Protocol 2: Controlled Nitration of Thiophene

This method avoids the use of strong sulfuric acid, thereby reducing the risk of polymerization and controlling the exothermicity of the reaction.

  • Reagents: Thiophene, Fuming Nitric Acid, Acetic Anhydride.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of fuming nitric acid in acetic anhydride at 0-5 °C.

    • Separately, prepare a solution of thiophene in acetic anhydride.

    • Slowly add the thiophene solution to the nitrating mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature.

    • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

    • Wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Visualization of Side Reaction Mechanisms

Mechanism of Polysubstitution (e.g., Dibromination)

G thiophene Thiophene intermediate1 σ-complex thiophene->intermediate1 + Br⁺ electrophile1 Br₂ product1 2-Bromothiophene (Activated Ring) intermediate1->product1 - H⁺ intermediate2 σ-complex product1->intermediate2 + Br⁺ electrophile2 Br₂ product2 2,5-Dibromothiophene intermediate2->product2 - H⁺

Caption: Stepwise mechanism for the dibromination of thiophene.

Mechanism of Acid-Catalyzed Polymerization

G thiophene1 Thiophene protonated_thiophene Protonated Thiophene (Cation) thiophene1->protonated_thiophene + H⁺ proton H⁺ dimer_cation Dimer Cation protonated_thiophene->dimer_cation + Thiophene thiophene2 Thiophene polymer Polythiophene (Tar) dimer_cation->polymer + (n) Thiophene n_thiophene (n) Thiophene

Caption: Initiation and propagation steps in the acid-catalyzed polymerization of thiophene.

References

Technical Support Center: Purification of Crude 2,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,4-Dimethylthiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Paal-Knorr reaction?

A1: The Paal-Knorr synthesis of thiophenes involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][2][3] The most common impurities to expect in crude this compound from this synthesis are:

  • Unreacted starting materials: The 1,4-dicarbonyl precursor.

  • 2,4-Dimethylfuran (B1205762): This is a common byproduct as the sulfurizing agents can also act as dehydrating agents, leading to the formation of the corresponding furan (B31954).[4][5]

  • Sulfur-containing byproducts: Residual sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) and their decomposition products.[2]

  • Polymeric materials: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.

Q2: Which purification techniques are most effective for removing these impurities?

A2: The primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice depends on the nature of the impurities and the scale of the reaction.

  • Fractional Vacuum Distillation: This is highly effective for separating the volatile this compound from non-volatile impurities such as residual sulfurizing agents and polymeric materials. It can also separate it from starting materials and byproducts with significantly different boiling points.[4]

  • Flash Column Chromatography: This technique is excellent for separating this compound from impurities with similar boiling points, such as the 2,4-dimethylfuran byproduct.[4][6]

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is reported to be between 139 °C and 141 °C at atmospheric pressure (760 mmHg).[7][8][9] Distillation under reduced pressure is recommended to prevent potential thermal degradation.[10][11][12]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the percentage of purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and detect the presence of impurities.

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Possible Cause Solution
Product is contaminated with a close-boiling impurity (e.g., 2,4-dimethylfuran). Insufficient column efficiency.Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. Optimize the reflux ratio to improve separation.[4]
Bumping or unstable boiling. Uneven heating or lack of boiling chips/stir bar. Superheating of the liquid.Ensure smooth and even heating with a heating mantle and use a magnetic stir bar for constant agitation. Anti-bumping granules are often ineffective under vacuum.[13]
Product decomposition (darkening of the distillation pot). The distillation temperature is too high.Reduce the pressure of the system to lower the boiling point of the compound. Ensure the heating mantle is not set to an excessively high temperature.[12]
Low product recovery. Hold-up in the distillation apparatus. Leaks in the vacuum system.Use a smaller distillation setup for smaller quantities. Ensure all joints are properly sealed with vacuum grease. Check for leaks in the tubing and connections.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound and 2,4-dimethylfuran. The eluent system is not optimal.The polarity of these two compounds is very similar. Use a non-polar eluent system and consider a very shallow gradient. A good starting point is a mixture of hexanes and a very small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.[14][15] Develop the optimal solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation of spots.
Product elutes too quickly (high Rf value). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) to ethyl acetate ratio).[15]
Product does not elute or moves very slowly (low Rf value). The eluent is not polar enough.Increase the polarity of the eluent by gradually increasing the proportion of the more polar solvent.[15]
Tailing of the product band. The compound is interacting too strongly with the silica (B1680970) gel. The column may be overloaded.Add a very small amount of a slightly more polar solvent to the eluent. Ensure that the amount of crude material loaded is appropriate for the column size.

Data Presentation

Purification Method Target Impurities Removed Expected Purity Typical Yield
Fractional Vacuum Distillation Unreacted starting materials, residual sulfurizing agents, polymeric byproducts.>98%70-85%
Flash Column Chromatography 2,4-Dimethylfuran, other byproducts with similar polarity.>99%60-80%

Note: Expected purity and yields are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To separate this compound from non-volatile and some volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump and pressure gauge

  • Cold trap

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all ground glass joints are lightly greased with vacuum grease to ensure a good seal.

  • Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap in line.

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg).

  • Once the pressure is stable, begin to gently heat the distillation flask with the heating mantle.

  • Collect a small forerun fraction, which may contain lower-boiling impurities.

  • Collect the main fraction of this compound at a constant temperature. The boiling point will depend on the pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[16]

  • Once the main fraction has been collected, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from impurities with similar polarity, such as 2,4-dimethylfuran.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes

  • Air or nitrogen supply for pressure

Procedure:

  • Eluent Selection: Determine the optimal eluent system by performing TLC analysis of the crude mixture. Aim for an Rf value of approximately 0.2-0.3 for this compound. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 99:1 or 98:2).[14][17]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation chromatography Flash Column Chromatography distillation->chromatography If furan byproduct is present pure_product Pure this compound (>99%) distillation->pure_product If impurities are non-volatile non_volatile Non-volatile Impurities (e.g., Sulfurizing Agent Residues) distillation->non_volatile chromatography->pure_product furan 2,4-Dimethylfuran & Other Close-Boiling Impurities chromatography->furan

Caption: A workflow for the purification of this compound.

TroubleshootingDistillation start Poor Separation in Vacuum Distillation cause1 Close Boiling Points start->cause1 cause2 Decomposition start->cause2 solution1 Increase Column Efficiency (longer column, better packing) cause1->solution1 solution2 Optimize Reflux Ratio cause1->solution2 solution3 Lower Distillation Pressure cause2->solution3

Caption: Troubleshooting poor separation in vacuum distillation.

References

Technical Support Center: Scaling Up 2,4-Dimethylthiophene Laboratory Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the laboratory synthesis of 2,4-Dimethylthiophene, with a focus on scalability and troubleshooting.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Paal-Knorr reaction, a common and effective method for this transformation.

Issue 1: Low Yield of this compound

Question: My synthesis of this compound is resulting in a lower than expected yield. What are the potential causes and how can I improve it?

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider a moderate increase in temperature, but be cautious as this may promote side reactions.[1]

  • Suboptimal Temperature: The reaction temperature may be too low for the specific substrate and sulfurizing agent.

    • Solution: Gradually increase the reaction temperature. For less reactive starting materials, a higher temperature might be necessary to achieve a reasonable reaction rate.[1]

  • Poor Quality of Reagents: The purity of the starting material, 3-methyl-2,4-pentanedione (B1204033), is crucial. Impurities can lead to the formation of side products.[1] The sulfurizing agent (Phosphorus Pentasulfide or Lawesson's Reagent) may have degraded due to exposure to moisture.

    • Solution: Ensure the 1,4-dicarbonyl compound is of high purity. Use fresh, properly stored sulfurizing agents.

  • Suboptimal Sulfurizing Agent: In some cases, one sulfurizing agent may perform better than another.

    • Solution: If using Phosphorus Pentasulfide (P₄S₁₀), consider switching to Lawesson's Reagent, which is often more efficient and can provide better yields under milder conditions.[1]

Issue 2: Formation of 2,4-Dimethylfuran as a Major Byproduct

Question: My final product is contaminated with a significant amount of 2,4-dimethylfuran. How can I minimize the formation of this byproduct?

Possible Causes & Solutions:

  • Dehydrating Nature of Sulfurizing Agent: Both P₄S₁₀ and Lawesson's reagent are strong dehydrating agents, which can promote the acid-catalyzed cyclization of the 1,4-dicarbonyl to form a furan (B31954).[2]

    • Solution 1 (Choice of Reagent): Lawesson's reagent is sometimes reported to be more selective for thiophene (B33073) formation compared to P₄S₁₀.

    • Solution 2 (Temperature Control): High temperatures can favor the dehydration pathway leading to furan formation. Carefully control the reaction temperature, running it at the lowest effective temperature for thionation to occur.

    • Solution 3 (Reaction Time): Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of furan formation. Monitor the reaction and work it up as soon as the starting material is consumed.

Issue 3: Difficult Purification of this compound

Question: I am having trouble purifying the final product from the crude reaction mixture. What are the recommended procedures?

Possible Causes & Solutions:

  • Presence of Unreacted Starting Material and Sulfurizing Agent Byproducts: The crude mixture will contain unreacted 3-methyl-2,4-pentanedione and byproducts from the sulfurizing agent.

    • Solution (Aqueous Workup): Perform a thorough aqueous workup. Quench the reaction mixture carefully with a saturated sodium bicarbonate solution or water. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer multiple times with water and then brine to remove water-soluble impurities.

  • Close Boiling Points of Product and Impurities: Some byproducts may have boiling points close to that of this compound (Boiling Point: 138-141 °C).

    • Solution (Fractional Distillation): Careful fractional distillation is a primary method for purification.

    • Solution (Flash Column Chromatography): For smaller scales or to remove polar impurities, flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate (B1210297) gradient) is effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common and versatile method is the Paal-Knorr thiophene synthesis.[2][3] This involves the reaction of a 1,4-dicarbonyl compound, in this case, 3-methyl-2,4-pentanedione, with a sulfurizing agent such as Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent.[2]

Q2: What are the main safety precautions to consider during this synthesis?

A2: The Paal-Knorr thiophene synthesis can produce toxic hydrogen sulfide (B99878) (H₂S) gas as a byproduct.[2] Therefore, the reaction must be conducted in a well-ventilated fume hood.[1] It is also advisable to have a scrubbing system, such as a bleach solution, to neutralize the effluent gases.[1] Phosphorus pentasulfide and Lawesson's reagent are moisture-sensitive and should be handled with care.

Q3: Can this synthesis be scaled up? What are the main challenges?

A3: Yes, the Paal-Knorr synthesis can be scaled up. However, there are several challenges to consider:

  • Exothermic Reaction: The reaction can be exothermic, so careful temperature control is crucial, especially on a larger scale.

  • Heterogeneous Mixture: The reaction mixture is often heterogeneous, which can present stirring and heat transfer challenges.

  • Workup and Purification: Handling and quenching large volumes of the reaction mixture and performing large-scale distillation or chromatography require appropriate equipment and safety measures.

  • Byproduct Management: The formation of H₂S gas and other byproducts needs to be managed safely and efficiently on a larger scale.

Q4: What are typical reaction conditions for the Paal-Knorr synthesis of this compound?

A4: Typical conditions involve heating the 1,4-dicarbonyl compound with the sulfurizing agent in an inert, high-boiling solvent such as toluene (B28343) or xylene. Reaction temperatures can range from 80°C to the reflux temperature of the solvent. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the scale of the reaction.

Data Presentation

Table 1: Comparison of Sulfurizing Agents for Paal-Knorr Thiophene Synthesis

FeaturePhosphorus Pentasulfide (P₄S₁₀)Lawesson's Reagent
Reactivity Highly reactive, can require higher temperatures.Generally milder and more soluble in organic solvents.
Selectivity Can lead to more furan byproduct formation.Often shows higher selectivity for thiophene formation.
Handling Solid, moisture-sensitive.Solid, moisture-sensitive, but often easier to handle.
Byproducts Generates phosphoric acid derivatives.Generates phosphine (B1218219) oxide byproducts.

Table 2: Typical Reaction Parameters for Scaling Up

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)
Solvent Volume 10-20 mL per gram of starting material5-10 mL per gram of starting material
Reaction Time 2-12 hours6-24 hours
Temperature Control Heating mantle with stirrerJacketed reactor with overhead stirring
Purification Method Flash chromatography / DistillationFractional distillation

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound using Phosphorus Pentasulfide

This protocol describes a general procedure for the synthesis of this compound from 3-methyl-2,4-pentanedione.

Materials:

  • 3-Methyl-2,4-pentanedione (1.0 eq)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.5 eq)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2,4-pentanedione and anhydrous toluene.

  • Carefully add phosphorus pentasulfide to the solution in portions. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases. Caution: This may produce H₂S gas.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants 1. Combine 3-Methyl-2,4-pentanedione and P4S10 in Toluene start->reactants reaction 2. Heat to Reflux (4-6 hours) reactants->reaction workup 3. Quench with NaHCO3 and Aqueous Workup reaction->workup extraction 4. Extract with Organic Solvent workup->extraction purification 5. Dry, Concentrate, and Purify by Distillation extraction->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete solution_time Increase Reaction Time and/or Temperature incomplete->solution_time Yes check_reagents Check Reagent Quality incomplete->check_reagents No end Improved Yield solution_time->end poor_reagents Poor Reagent Quality check_reagents->poor_reagents solution_reagents Use Pure Starting Material and Fresh Sulfurizing Agent poor_reagents->solution_reagents Yes check_byproduct Analyze for Furan Byproduct poor_reagents->check_byproduct No solution_reagents->end furan_present Furan Detected check_byproduct->furan_present solution_furan Lower Temperature or Change Sulfurizing Agent furan_present->solution_furan Yes furan_present->end No solution_furan->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Catalyst Selection for Optimizing Thiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to optimize catalyst selection for various thiophene (B33073) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for thiophene reactions?

A1: The choice of catalyst is highly dependent on the desired transformation. For C-C bond formation (cross-coupling), palladium and nickel complexes are most common.[1][2] For hydrodesulfurization (HDS), catalysts are typically based on molybdenum disulfide (MoS₂), often promoted with cobalt or nickel.[3][4] For direct C-H activation/functionalization, palladium catalysts are extensively used.[5]

Q2: How do I choose between a palladium and a nickel catalyst for a cross-coupling reaction?

A2: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are versatile and widely used for Suzuki, Stille, and Heck couplings involving thiophenes due to their high reactivity and functional group tolerance.[6][7] Nickel catalysts, often paired with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are a more cost-effective alternative and are particularly effective for Kumada couplings with Grignard reagents and for reactions involving sterically hindered thiophenes.[2][8][9]

Q3: What is the main challenge in catalyst stability when working with thiophenes?

A3: The primary challenge is catalyst deactivation due to the sulfur atom in the thiophene ring. Sulfur can act as a poison to many transition metal catalysts, particularly those used in hydrodesulfurization.[10] In HDS, deactivation can occur through the loss of structural sulfur from the active phase or through coking, where carbonaceous deposits block active sites.[10][11] For cross-coupling, impurities in starting materials or the presence of oxygen can deactivate palladium catalysts.[12]

Q4: How can I control the regioselectivity (e.g., C2 vs. C3 functionalization) during C-H activation?

A4: Regioselectivity in direct C-H activation is a significant challenge.[5] The C2 position of thiophene is inherently more reactive.[13] Achieving selectivity for the C3 or other positions often requires specific strategies:

  • Ligand Control: Bulky, electron-rich ligands can direct the catalyst to less sterically hindered or electronically different C-H bonds.[14]

  • Directing Groups: Installing a removable directing group on the thiophene ring can guide the catalyst to a specific C-H bond.

  • Reaction Conditions: Varying the base, solvent, and temperature can influence the kinetic vs. thermodynamic product distribution.[5][15]

Troubleshooting Guides

This section addresses common issues encountered during thiophene functionalization experiments.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Potential Cause Recommended Solution
Inactive or Poisoned Catalyst Ensure starting materials are pure and rigorously degas the solvent and reaction mixture to remove oxygen, which deactivates palladium catalysts.[12] Use a fresh batch of catalyst stored under an inert atmosphere.
Suboptimal Catalyst Loading Systematically screen catalyst loading from 0.5 mol% to 5 mol%.[16][17] Challenging substrates may require higher loadings.[12]
Incorrect Base or Ligand The base is crucial for the transmetalation step.[6] Screen common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[12] For palladium catalysts, bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) can enhance activity.[6]
Low Reaction Temperature Most Suzuki couplings with bromothiophenes require heating, typically between 80-100 °C, to proceed at a reasonable rate.[6][18]
Poor Substrate Solubility Ensure all reactants are soluble in the chosen solvent system. Common choices include mixtures of toluene, dioxane, or THF with water.[6]

A logical workflow for troubleshooting low yield in Suzuki coupling is outlined below.

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Check Catalyst Condition start->check_catalyst Is catalyst active? check_conditions Review Reaction Conditions start->check_conditions Are conditions optimal? check_reagents Verify Reagent Quality start->check_reagents Are reagents pure? catalyst_fresh Use Fresh Catalyst check_catalyst->catalyst_fresh cond_temp Increase Temperature (80-100 °C) check_conditions->cond_temp reagent_purity Check Purity of Thiophene & Boronic Acid check_reagents->reagent_purity catalyst_loading Optimize Loading (0.5-5 mol%) catalyst_fresh->catalyst_loading catalyst_ligand Screen Ligands (e.g., SPhos, P(t-Bu)3) catalyst_loading->catalyst_ligand end Yield Improved catalyst_ligand->end cond_degas Ensure Rigorous Degassing cond_temp->cond_degas cond_base Screen Bases (K2CO3, K3PO4, Cs2CO3) cond_degas->cond_base cond_base->end reagent_solvent Ensure Anhydrous/Degassed Solvent reagent_purity->reagent_solvent reagent_solvent->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Issue 2: Catalyst Deactivation in Hydrodesulfurization (HDS)
Potential Cause Recommended Solution
Coke Formation Coke deposits can block catalyst pores.[11] Perform controlled oxidative regeneration by heating the catalyst in a stream of dilute air to burn off carbonaceous deposits. The temperature must be carefully controlled to avoid thermal damage.[11]
Loss of Structural Sulfur The active sites on MoS₂-based catalysts can lose sulfur during the reaction, reducing activity.[10] The catalyst's sulfur content is in equilibrium with the H₂S/H₂ ratio in the gas phase. Co-feeding H₂S or pre-sulfiding the catalyst can help maintain the active sulfide (B99878) phase.[10]
Sintering of Active Phase High temperatures can cause the small metal sulfide particles to agglomerate (sinter), reducing the active surface area. Operate within the recommended temperature range for the catalyst and avoid thermal shocks.

The catalytic cycle for thiophene HDS involves multiple steps, each presenting a potential point of failure.

HDS_Cycle Catalyst Active Site (e.g., Co-Mo-S) Thiophene Thiophene Adsorption Catalyst->Thiophene + Thiophene Hydrogenation Ring Hydrogenation Thiophene->Hydrogenation + 2H2 THT Tetrahydro- thiophene (THT) Hydrogenation->THT Desulfurization C-S Bond Cleavage THT->Desulfurization + H2 Products Butadiene/ Butenes + H2S Desulfurization->Products Regeneration Site Regeneration Desulfurization->Regeneration - H2S Regeneration->Catalyst - C4 Products

Caption: Simplified reaction pathway for thiophene HDS.

Quantitative Data on Catalyst Performance

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromothiophenes

This table summarizes reaction conditions and yields for the Suzuki coupling of various bromothiophene derivatives, providing a baseline for catalyst selection. Conditions may vary based on the specific boronic acid used.

Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)SubstrateRef
Pd(PPh₃)₄ (2-5%)PPh₃K₃PO₄1,4-Dioxane / H₂O80-100Moderate to High2-Bromo-5-(nitro-vinyl)-thiophene[6]
Pd(PPh₃)₄ (1-5%)PPh₃K₂CO₃ / K₃PO₄1,4-Dioxane / H₂O80-100Good to Excellent2-Bromo-5-(2-ethylhexyl)thiophene[18]
Pd(OAc)₂ (0.5%)None-Water-Ethanol BlendRoom TempGoodAryl Halides[16]
Pd(II) complex (2%)Pyrimidine-basedK₂CO₃Toluene / H₂O100up to 95%2-Bromothiophene[19][20]
PdCl(C₃H₅)(dppb) (5%)dppbKOAcToluene15074%2-Arylthiophene (β-arylation)[21]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a standard starting point for the coupling of a bromothiophene with an arylboronic acid.[6][18]

Materials:

  • Bromothiophene derivative (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed Solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask or reaction tube, add the bromothiophene, arylboronic acid, and base.

  • Inerting: Add the palladium catalyst, seal the flask, and then evacuate and backfill with inert gas (repeat three times).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Thiophene, Boronic Acid, Base) B 2. Add Pd Catalyst A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvent C->D E 5. Heat with Stirring (80-100°C, 12-24h) D->E F 6. Monitor by TLC/GC-MS E->F G 7. Cool & Quench F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J Product Pure Product J->Product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

References

Technical Support Center: Enhancing Regioselectivity in Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of thiophene (B33073) rings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in the functionalization of substituted thiophenes?

A1: Regioselectivity in thiophene functionalization is primarily governed by a combination of electronic and steric effects of the substituents on the ring, as well as the reaction mechanism.

  • Electronic Effects : The thiophene ring is electron-rich, with the C2 and C5 (α) positions being more nucleophilic and prone to electrophilic attack than the C3 and C4 (β) positions. This is due to the better stabilization of the cationic intermediate by the sulfur atom.[1] Electron-donating groups (EDGs) enhance this preference, while electron-withdrawing groups (EWGs) deactivate the ring and can direct substitution to the β-position.[2][3][4]

  • Steric Hindrance : Bulky substituents can block access to adjacent positions, forcing reactions to occur at less sterically hindered sites.

  • Reaction Type :

    • Electrophilic Aromatic Substitution (e.g., Friedel-Crafts, Halogenation) : Strongly prefers the α-positions (C2/C5) in unsubstituted or activated thiophenes.[1]

    • Directed Metalation (e.g., Lithiation) : The position of metalation can be controlled by a directing group, allowing for functionalization at otherwise less reactive positions.

    • Transition-Metal Catalyzed C-H Activation : Regioselectivity can often be controlled by the choice of ligand, catalyst, and directing group.[5][6]

Q2: How can I achieve functionalization at the C3 (β) position of a thiophene ring?

A2: Selectively functionalizing the C3 position is a common challenge due to the higher reactivity of the α-positions.[7] Key strategies include:

  • Blocking the α-Positions : If the C2 and C5 positions are substituted (e.g., with halogens or silyl (B83357) groups), subsequent functionalization is directed to the C3 or C4 positions.[2]

  • Directed ortho-Metalation (DoM) : A directing group (e.g., amide, sulfoxide) at the C2 position can direct lithiation or magnesiation specifically to the C3 position.

  • Halogen Dance Reactions : Under specific conditions (e.g., with lithium amides), a halogen at the C2 position can "dance" or migrate to the thermodynamically more stable C3 or C4 positions, which can then be trapped.

  • Palladium-Catalyzed C-H Activation : Certain palladium catalysts, often in combination with specific ligands, can favor C-H activation at the β-position.[5][6]

Q3: What is the role of the catalyst and ligand in controlling regioselectivity in cross-coupling reactions?

A3: In transition-metal-catalyzed reactions like Suzuki, Stille, and direct arylation, the catalyst and ligand play a crucial role.[2][7][8]

  • Ligand Steric Bulk : Bulky ligands on the metal center can prevent reaction at the more sterically accessible α-positions, thereby favoring the β-positions.

  • Ligand Electronic Properties : The electronic nature of the ligand can influence the acidity of the C-H bonds, altering the site of metalation.

  • Catalyst System : Different metal catalysts (e.g., Pd, Ni, Cu) and their precursors can exhibit different intrinsic selectivities.[2][9] For instance, some nickel catalysts are highly effective for the deprotonative cross-coupling polymerization of 3-substituted thiophenes.[2]

Troubleshooting Guides

This section addresses common experimental issues in a problem-and-solution format.

Problem 1: My lithiation reaction results in a mixture of regioisomers or debromination instead of the desired product.

  • Possible Cause 1: Incorrect Temperature.

    • Solution : Lithiation reactions, especially lithium-halogen exchange, are extremely fast and often require cryogenic temperatures (-78 °C or lower) to prevent side reactions and ensure kinetic control. Ensure your cooling bath is stable throughout the addition of the organolithium reagent.

  • Possible Cause 2: Proton Source Contamination.

    • Solution : Organolithium reagents are highly basic and will react with any adventitious proton source (e.g., water, acidic protons on the substrate). Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (N₂ or Ar). If your substrate has acidic protons (e.g., an amide N-H), an extra equivalent of the organolithium reagent may be required to deprotonate it first.[10]

  • Possible Cause 3: "Halogen Dance" Rearrangement.

    • Solution : If you are trying to functionalize a bromothiophene, the initially formed lithiated species might rearrange to a more stable regioisomer before you can trap it. This is more common with amide bases but can occur with alkyllithiums. To minimize this, add the electrophile as quickly as possible after the lithiation is complete, and keep the temperature low.

  • Possible Cause 4: Incorrect Organolithium Reagent.

    • Solution : For lithium-halogen exchange, n-BuLi is common. For deprotonation, LDA or a Hauser base (TMPMgCl·LiCl) may provide higher regioselectivity and fewer side reactions compared to alkyllithiums.[2] Hauser bases are particularly effective for regioselective deprotonation of arenes at room temperature.[2]

A troubleshooting workflow for lithiation reactions is presented below.

G start Problem: Low Regioselectivity in Lithiation check_temp Is the reaction at -78°C or lower? start->check_temp check_dry Are all reagents and glassware perfectly dry? check_temp->check_dry Yes sol_temp Action: Maintain cryogenic temperature consistently. check_temp->sol_temp No check_reagent Is the organolithium reagent appropriate? check_dry->check_reagent Yes sol_dry Action: Rigorously dry glassware and use anhydrous solvents. check_dry->sol_dry No check_electrophile Is the electrophile added promptly after lithiation? check_reagent->check_electrophile Yes sol_reagent Action: Consider LDA or a Hauser base (TMPMgCl·LiCl) for higher selectivity. check_reagent->sol_reagent No sol_electrophile Action: Add electrophile quickly to trap the kinetic lithiated species. check_electrophile->sol_electrophile No

Troubleshooting workflow for poor regioselectivity in thiophene lithiation.

Problem 2: My Palladium-Catalyzed C-H Arylation Lacks Regioselectivity.

  • Possible Cause 1: Ligand Choice.

    • Solution : The ligand is a powerful tool for controlling regioselectivity in C-H activation. For example, in the arylation of some thiophenes, a 2,2'-bipyridyl ligand may favor α-arylation, while a bulky phosphine (B1218219) ligand can promote β-arylation.[6] Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, bipyridyls) to find the optimal one for your desired selectivity.

  • Possible Cause 2: Incorrect Oxidant or Additive.

    • Solution : Many C-H activation cycles require an oxidant (e.g., Ag(I) salts) or an additive (e.g., pivalic acid).[11] Silver salts can sometimes mediate the C-H activation step, leading to a switch in regioselectivity.[9] Optimizing the type and amount of additive is critical. In some cases, substoichiometric amounts of pivalic acid can significantly accelerate the reaction.[11]

  • Possible Cause 3: Reaction Conditions.

    • Solution : Temperature and solvent can have a profound impact. Some catalyst systems may exhibit different selectivities at different temperatures. Screen a range of solvents (e.g., dioxane, toluene, DMA) and temperatures to optimize the regiomeric ratio.

Data Presentation: Regioselectivity in Suzuki Cross-Coupling

The following table summarizes the effect of different palladium catalysts on the yield of a Suzuki coupling reaction to form 2-(bromomethyl)-5-aryl-thiophenes.[12]

EntryAryl Boronic AcidCatalyst (2.5 mol%)Base (2 eq)SolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O76
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O72
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O69
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O65

Data adapted from a study on the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives.[12] Conditions: 2-bromo-5-(bromomethyl)thiophene (B1590285) (1 eq), aryl boronic acid (1.1 eq), 90°C, 12 h.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 3-Bromothiophene

This protocol describes a general procedure for the C-C bond formation at the C3 position of a thiophene ring using a 3-halothiophene precursor.[7]

Materials:

  • 3-Bromothiophene (1.0 mmol, 1 eq)

  • Arylboronic acid (1.1 mmol, 1.1 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq) as a 2 M aqueous solution

  • Toluene (8 mL) and Water (2 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 3-bromothiophene, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the toluene, followed by the 2 M aqueous Na₂CO₃ solution.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 3-arylthiophene.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep1 Combine 3-Bromothiophene, Boronic Acid, and Pd(PPh₃)₄ in Schlenk tube prep2 Purge with Inert Gas (3x) prep1->prep2 prep3 Add Toluene and Na₂CO₃ solution prep2->prep3 react1 Seal tube and heat to 90°C with stirring prep3->react1 react2 Monitor progress by TLC/GC-MS (12-24h) react1->react2 workup1 Cool and dilute with Ethyl Acetate react2->workup1 workup2 Wash with H₂O and Brine workup1->workup2 workup3 Dry, concentrate, and purify by column chromatography workup2->workup3

Experimental workflow for Suzuki-Miyaura coupling of 3-bromothiophene.

References

Technical Support Center: Column Chromatography Techniques for Purifying Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thiophene-containing compounds by column chromatography.

Frequently Asked questions (FAQs)

Q1: What are the most common purification techniques for thiophene (B33073) derivatives?

A1: The most effective and widely used methods for purifying thiophene derivatives are column chromatography and recrystallization. Column chromatography is highly versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity of solid compounds. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the physical properties of the target compound.[1]

Q2: My thiophene derivative appears to be degrading on the silica (B1680970) gel column. What can I do?

A2: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition.[1][2] To mitigate this, consider the following strategies:

  • Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine (B128534). This can be done by adding 1-2% triethylamine to the eluent.[1]

  • Use an alternative stationary phase: Neutral alumina (B75360) or Florisil® are viable alternatives for acid-sensitive compounds.[2]

  • Minimize contact time: Run the column as quickly as possible without compromising separation.

Q3: I am having difficulty separating regioisomers of my substituted thiophene. What is the best approach?

A3: Separating regioisomers is a common challenge due to their similar polarities. To improve separation, you can:

  • Optimize the solvent system: Systematically screen various solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexane) with a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) often provides the necessary selectivity.

  • Use a long, narrow column: This increases the number of theoretical plates and enhances separation.

  • Employ a shallow gradient elution: A slow and gradual increase in the polarity of the eluent can improve the resolution between closely eluting compounds.[2]

Q4: How can I visualize my thiophene compound on a TLC plate?

A4: Thiophene-containing compounds can often be visualized using a few different methods:

  • UV Light (254 nm): The thiophene ring is typically UV active and will appear as a dark spot on a fluorescent TLC plate.[3]

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, including many thiophene derivatives, and will appear as a yellow or brown spot on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, including thiophenes, to appear as brown spots.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of thiophenes.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Desired Compound and Impurities The solvent system is not optimal.Perform a thorough solvent screen using TLC to find a system that provides a good separation (a significant difference in Rf values).[1]
The column is overloaded with the crude product.Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Streaks or "Tails" During Elution The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.[1]
The sample was overloaded on the column.Reduce the amount of sample loaded onto the column.
Compound is Not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.
The compound has decomposed on the column.Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider deactivating the silica gel or using an alternative stationary phase like alumina.[1]
The Column Runs Very Slowly The silica gel is packed too tightly, or fine particles are clogging the column.Ensure proper packing of the column. Using a slightly coarser grade of silica gel can also help.[3]

Data Presentation

Table 1: Representative TLC Data for Halogenated Thiophenes

This table provides approximate Rf values for halogenated thiophenes in different solvent systems. These values can serve as a starting point for developing a purification method.

Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueObservations
95:50.4 - 0.6Good for initial screening, may be too high for optimal column separation.[3]
90:100.2 - 0.4Often a good starting point for column chromatography.[3]
80:200.1 - 0.2May be too low, leading to long elution times.[3]

Note: These are representative values. The exact Rf will depend on the specific compound, impurities, and experimental conditions.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel

For acid-sensitive thiophene derivatives, deactivating the silica gel is a crucial first step.

Materials:

  • Silica gel (230-400 mesh)

  • Non-polar solvent (e.g., hexane)

  • Triethylamine

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack the chromatography column with the slurry.

  • Prepare a solution of the initial mobile phase containing 2% triethylamine.

  • Pass two column volumes of this basic mobile phase through the packed silica gel.[3]

  • Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral.[3]

Protocol 2: General Column Chromatography of a Thiophene Derivative

This protocol outlines a general procedure. The specific solvent system should be optimized beforehand using TLC.

Materials:

  • Crude thiophene derivative

  • Silica gel (230-400 mesh) or deactivated silica gel

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems to find a system that provides good separation of the desired product from impurities (target Rf value of 0.2-0.4).[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed. Ensure there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the sample solution to the top of the silica gel bed.

    • Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Collection and Analysis: Collect the eluent in a series of fractions. Analyze each fraction by TLC to identify which fractions contain the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene derivative.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Column Chromatography of Thiophenes start Start Purification tlc Run TLC with various solvent systems start->tlc rf_check Is Rf of target compound between 0.2-0.4? tlc->rf_check run_column Pack and run column rf_check->run_column Yes adjust_polarity Adjust solvent polarity rf_check->adjust_polarity No analyze_fractions Analyze fractions by TLC run_column->analyze_fractions separation_check Is separation successful? analyze_fractions->separation_check combine_pure Combine pure fractions and evaporate solvent separation_check->combine_pure Yes streaking_check Is there streaking or tailing? separation_check->streaking_check No end Pure Compound combine_pure->end adjust_polarity->tlc add_modifier Add modifier (e.g., triethylamine) to eluent streaking_check->add_modifier Yes decomposition_check Suspect decomposition? streaking_check->decomposition_check No add_modifier->run_column deactivate_silica Deactivate silica or use alternative stationary phase (e.g., alumina) decomposition_check->deactivate_silica Yes fail Purification Failed / Re-evaluate Strategy decomposition_check->fail No deactivate_silica->run_column Experimental_Workflow General Workflow for Thiophene Purification start Crude Thiophene Product tlc 1. TLC Analysis to Determine Optimal Solvent System start->tlc column_prep 2. Column Preparation (Slurry Packing) tlc->column_prep sample_loading 3. Sample Loading (Wet or Dry) column_prep->sample_loading elution 4. Elution with Chosen Solvent System (Isocratic or Gradient) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions 7. Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal 8. Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal final_product Purified Thiophene solvent_removal->final_product

References

Preventing degradation of 2,4-Dimethylthiophene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,4-Dimethylthiophene during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of this compound is primarily initiated by three factors:

  • Oxidation: The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation, especially in the presence of atmospheric oxygen.[1] This can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[1]

  • Photodegradation: Exposure to UV or visible light, particularly in the presence of oxygen, can lead to the degradation of the thiophene ring.[1] This process may involve the formation of singlet oxygen, which then reacts with the compound.[1]

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can cause the cleavage of the C-S bond in the thiophene ring, leading to decomposition.[1]

Q2: What are the ideal storage conditions to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.[2]

ParameterRecommended ConditionRationale
Temperature Cool (Refrigerated, 2-8°C)Minimizes the rate of potential thermal degradation and oxidative reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents oxidation of the sulfur atom in the thiophene ring.
Light Amber vial or in the darkProtects the compound from photodegradation initiated by UV and visible light.[1]
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to atmospheric oxygen and moisture.
Humidity Dry environmentAvoids potential reactions with water and minimizes clumping of solid material.[2]

Q3: I've observed a change in the color and/or odor of my this compound sample. What could be the cause?

A3: A change in the physical properties of your this compound, such as a darkening in color from colorless/light yellow or a change in its characteristic sulfurous odor, is a likely indicator of degradation. This could be due to oxidation or photodegradation, leading to the formation of impurities. It is recommended to assess the purity of the sample using analytical techniques like GC-MS or NMR before further use.

Q4: How can I check the purity of my stored this compound?

A4: The purity of your this compound sample can be reliably determined using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of impurities by comparing the spectrum of the stored sample to that of a pure standard.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS analysis Sample degradation due to improper storage (oxidation, photodegradation).1. Review storage conditions (temperature, light exposure, atmosphere). 2. Purify the sample if necessary (e.g., by distillation or chromatography). 3. For future storage, use an amber vial, purge with an inert gas, and store in a refrigerator.
Discoloration or change in appearance Oxidation or exposure to light.1. Assess purity using GC-MS or NMR. 2. If purity is compromised, consider purification or disposal. 3. Implement stringent light and oxygen-free storage protocols.
Inconsistent experimental results Use of a degraded sample with unknown purity.1. Always verify the purity of this compound before use, especially for long-stored samples. 2. Use a fresh, unopened sample if possible. 3. Follow the recommended stability testing protocol to ensure the quality of your starting material.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare four solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
  • Transfer each solution to a separate, appropriately labeled vial.

2. Stress Conditions:

  • Control: Store one vial under the recommended ideal conditions (refrigerated, in the dark, under an inert atmosphere).
  • Oxidative Stress: To a second vial, add a small amount of a mild oxidizing agent, such as 3% hydrogen peroxide.
  • Photolytic Stress: Expose a third vial to a UV light source (e.g., 254 nm) for a defined period (e.g., 24 hours).
  • Thermal Stress: Place the fourth vial in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).[1]

3. Sample Analysis:

  • After the stress period, analyze all four samples, including the control, using the GC-MS protocol outlined below.
  • Compare the chromatograms to identify any new peaks corresponding to degradation products.
  • Quantify the remaining this compound to determine the extent of degradation under each condition.

Protocol 2: GC-MS Analysis for Purity Assessment

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 250°C at 10°C/min.
  • Hold at 250°C for 5 minutes.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-300.
  • Source Temperature: 230°C.

4. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (approximately 100 µg/mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum (major ions at m/z 112, 97).
  • Integrate the peak areas of all components in the chromatogram.
  • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.

Protocol 3: NMR Analysis for Structural Confirmation and Degradation Detection

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃).
  • Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is desired.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum.
  • Expected chemical shifts for pure this compound in CDCl₃ are approximately:
  • δ 6.7-6.9 ppm (m, 2H, thiophene ring protons)
  • δ 2.2-2.4 ppm (s, 6H, two methyl groups)

4. Data Analysis:

  • Compare the obtained spectrum with a reference spectrum of pure this compound.
  • The presence of unexpected signals may indicate the formation of degradation products. For example, the appearance of signals in the region of δ 3.0-4.0 ppm could suggest the formation of S-oxides.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound DMT This compound Oxidation Oxidation (O2, Peroxides) DMT->Oxidation Photodegradation Photodegradation (Light, O2) DMT->Photodegradation Thermal Thermal Degradation (High Temperature) DMT->Thermal SOxide This compound S-oxide Oxidation->SOxide Initial Oxidation RingOpened Ring-Opened Products Photodegradation->RingOpened Fragments Volatile Fragments Thermal->Fragments C-S Bond Cleavage SSO2 This compound S,S-dioxide SOxide->SSO2 Further Oxidation SSO2->RingOpened Rearrangement

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow Workflow for Stability Assessment start Stored this compound Sample purity_check Purity Assessment (GC-MS / NMR) start->purity_check decision Purity > 99%? purity_check->decision use Proceed with Experiment decision->use Yes troubleshoot Troubleshoot Storage Conditions decision->troubleshoot No purify Purify Sample troubleshoot->purify recheck Re-assess Purity purify->recheck recheck->decision

Caption: Decision workflow for using stored this compound.

References

Technical Support Center: Synthesis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of thiophene (B33073) derivatives. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges in your experimental work.

Section 1: Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of thiophene derivatives, presented in a question-and-answer format.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, but reactions involving thiophene substrates can present unique challenges.

Q1: My Suzuki coupling reaction of a bromothiophene has a low or no yield. What are the common causes?

A1: Low yields in Suzuki couplings with thiophenes can stem from several factors. A primary concern is the protodeboronation of the thiophene boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1] This side reaction is often exacerbated by the reaction conditions. Additionally, the purity of your reagents is critical; ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst. The choice of base and solvent system is also crucial and often depends on the specific substrates. An incompatible combination can result in poor solubility, leading to slow reaction rates or side reactions.[1]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture. It is imperative to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Using a Schlenk line or a glovebox for the reaction setup is highly recommended.[2] Additionally, the choice of palladium precursor and ligands can influence the extent of homocoupling. In some cases, using a palladacycle precatalyst can be beneficial.

Q3: The purification of my coupled thiophene product is proving difficult, with the product and starting bromide eluting together on silica (B1680970) gel chromatography. What can I do?

A3: Co-elution of the product and starting material is a common purification challenge.[2] The first step is to ensure the reaction has gone to completion by using a slight excess of the boronic acid and an adequate amount of base (typically 2-3 equivalents). If separation is still an issue, exploring different solvent systems for chromatography is recommended. For instance, switching from a hexane/ethyl acetate (B1210297) system to a dichloromethane/methanol (B129727) or a toluene-based system might provide better separation. If your product or starting material has acidic or basic properties, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically alter their retention on the silica gel.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for constructing the thiophene ring from a 1,4-dicarbonyl compound.

Q1: I am getting a significant amount of a furan (B31954) byproduct in my Paal-Knorr synthesis. How can I improve the selectivity for the thiophene product?

A1: Furan formation is a common competing reaction in the Paal-Knorr thiophene synthesis.[3] The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also potent dehydrating agents, which can promote the cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan.[3][4] To favor thiophene formation, consider the following:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be more efficient and can provide better yields of the thiophene under milder conditions compared to P₄S₁₀.[3]

  • Reaction Temperature: High temperatures can favor the dehydration pathway leading to the furan. It is crucial to run the reaction at the lowest temperature that still allows for efficient thionation.[3]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[3]

Q2: My Paal-Knorr reaction is very slow, with a lot of unreacted starting material remaining. How can I increase the reaction rate?

A2: A slow reaction rate can often be addressed by carefully adjusting the reaction temperature.[5] Gradually increasing the temperature while monitoring for the formation of byproducts can help find the optimal balance. Ensure that the 1,4-dicarbonyl starting material is of high purity, as impurities can interfere with the reaction.[5] The choice of solvent can also play a role; a solvent that ensures good solubility of both the dicarbonyl compound and the sulfurizing agent is essential.

Q3: How should I handle the hydrogen sulfide (B99878) (H₂S) gas produced during the reaction?

A3: Hydrogen sulfide is a toxic byproduct of the Paal-Knorr thiophene synthesis.[3][4] All manipulations must be performed in a well-ventilated fume hood. It is also highly recommended to use a scrubbing system, such as a bleach (sodium hypochlorite) bath, to neutralize the effluent gases from the reaction.[5]

Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile multi-component reaction for the synthesis of 2-aminothiophenes.

Q1: My Gewald reaction is giving a low yield and a complex mixture of byproducts. What are the likely causes?

A1: Low yields in the Gewald synthesis can be due to several factors. The reaction is a one-pot, multi-component process, and its success hinges on the careful control of reaction conditions.[6] Common issues include:

  • Incorrect Stoichiometry and Reagent Purity: Ensure all starting materials (ketone/aldehyde, active methylene (B1212753) nitrile, and sulfur) are pure and used in the correct molar ratios.[2]

  • Dimerization or Polymerization: The starting materials or intermediates can undergo self-condensation or polymerization.[2] This can sometimes be mitigated by adjusting the concentration of reactants or the rate of reagent addition.

  • Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting materials. Consider increasing the reaction time or optimizing the temperature.[2]

Q2: I am observing the formation of a dimeric byproduct. How can I suppress this?

A2: Dimerization of the Knoevenagel-Cope condensation intermediate is a known side reaction in the Gewald synthesis.[7] The choice of base and solvent is critical in minimizing this. Using a milder base or reducing the concentration of the base can be effective.[7] Protic solvents like ethanol (B145695) or methanol are often preferred as they can aid in the solubility of elemental sulfur and stabilize intermediates.[7] In some cases, a two-step procedure, where the Knoevenagel product is isolated first and then reacted with sulfur and base, can improve the overall yield and reduce side products.[7]

Q3: What is the best way to purify the 2-aminothiophene product?

A3: Purification of 2-aminothiophenes can be challenging due to the presence of various byproducts.[2]

  • Recrystallization: This is often the most effective method for purifying solid products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a good option. A common eluent system is a gradient of ethyl acetate in hexanes.[2]

  • Washing: Washing the crude product with water can remove inorganic salts, and a wash with a non-polar solvent like hexanes can remove non-polar byproducts.[2]

C-H Functionalization

Direct C-H functionalization of thiophenes is an atom-economical method for derivatization.

Q1: I am having trouble with the regioselectivity of my C-H arylation of a substituted thiophene. How can I control which C-H bond reacts?

A1: Regioselectivity in C-H functionalization of thiophenes is a significant challenge. The C2 and C5 (α) positions are generally more reactive than the C3 and C4 (β) positions due to the electronic nature of the thiophene ring.[8] To achieve selectivity:

  • Directing Groups: The presence of a directing group on the thiophene ring can steer the functionalization to a specific position.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can have a profound impact on regioselectivity. For instance, in some systems, bulky phosphine (B1218219) ligands can favor arylation at the less sterically hindered position.

  • Reaction Conditions: Optimization of the base, solvent, and temperature can also influence the regioselectivity.

Q2: My C-H activation reaction is suffering from low yields and the formation of thiophene homocoupling byproducts. What can I do to improve this?

A2: Low yields and homocoupling are common issues. To address this, consider increasing the amount of the aryl halide coupling partner relative to the thiophene. Optimizing the catalyst system is also crucial; some palladium catalysts are more prone to promoting homocoupling than others. The choice of base and the addition of an acid additive, like pivalic acid, can also significantly impact the reaction outcome.[1]

Lithiation of Thiophenes

Lithiation followed by electrophilic quench is a fundamental transformation for functionalizing thiophenes.

Q1: I am attempting a lithium-halogen exchange on a bromothiophene, but I am getting a significant amount of the debrominated starting material. What is happening?

A1: The formation of debrominated starting material suggests that the lithiated intermediate is being quenched by a proton source before it can react with your electrophile.[9] This can be due to:

  • Moisture: Ensure all your glassware is rigorously dried and that you are using anhydrous solvents.

  • Acidic Protons: If your substrate has other acidic protons (e.g., an amide N-H), you will need to use additional equivalents of the organolithium reagent to deprotonate these sites before the lithium-halogen exchange can occur.[9]

  • Proton Source in the Workup: Quenching the reaction with a proton source from the workup before the electrophile has fully reacted can also lead to the debrominated product.

Q2: My direct lithiation of a substituted thiophene is not proceeding, or I am getting a mixture of regioisomers. How can I improve this?

A2: The regioselectivity of direct lithiation is influenced by the substituents on the thiophene ring. The protons at the α-positions (C2 and C5) are generally the most acidic and are preferentially abstracted by strong bases like n-butyllithium. If both α-positions are available, a mixture of products can result. The presence of a directing group can significantly enhance the regioselectivity of the lithiation. The reaction temperature is also critical; these reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity and prevent side reactions.[8]

Section 2: Data Presentation

The following tables summarize quantitative data for key thiophene synthesis reactions to aid in the selection of optimal reaction conditions.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromothiophene (B119243)Pd(PPh₃)₄Na₂CO₃Toluene (B28343)/H₂O8012~85-95%
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%
32-BromothiophenePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1008>95%
43-BromothiophenePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10018~90%

Data compiled from representative procedures and may vary based on specific substrates and reaction scale.[2]

Table 2: Influence of Reaction Parameters on the Gewald Synthesis of 2-Aminothiophenes

EntryKetoneActivated NitrileBaseSolventTemp. (°C)Time (h)Yield (%)
1Cyclohexanone (B45756)Ethyl Cyanoacetate (B8463686)Morpholine (B109124)Ethanol502~85%
2AcetoneMalononitrileTriethylamineMethanolReflux4~75%
3CyclopentanoneMalononitrilePiperidineDMF603~80%
4AcetophenoneEthyl CyanoacetateMorpholineEthanol505~70%

Yields are representative and can be influenced by the purity of reagents and reaction scale.[1][10]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments in thiophene synthesis.

Protocol for Suzuki-Miyaura Coupling of 2-Bromothiophene

Materials:

  • 2-Bromothiophene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromothiophene (1.63 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and sodium carbonate (2.54 g, 24 mmol).[1]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) to the flask.[1]

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) via syringe.[1]

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 2-phenylthiophene.[1]

Protocol for Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Materials:

  • 2,5-Hexanedione (B30556)

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of H₂S gas.

  • To a flame-dried round-bottom flask, add 2,5-hexanedione (1.14 g, 10 mmol) and anhydrous toluene (20 mL).

  • Add Lawesson's Reagent (2.22 g, 5.5 mmol, 0.55 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to yield 2,5-dimethylthiophene.

Protocol for Gewald Synthesis of a 2-Aminothiophene

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a round-bottom flask, add cyclohexanone (10.0 g, 0.102 mol), ethyl cyanoacetate (11.5 g, 0.102 mol), and elemental sulfur (3.27 g, 0.102 g-atom) in 50 mL of ethanol.[1]

  • With stirring, add morpholine (8.9 g, 0.102 mol) dropwise to the mixture.[1]

  • Heat the reaction mixture at 50°C for 2 hours.[1]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to give ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[1]

Section 4: Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of thiophene derivatives.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Purity, Degassing) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp) check_reagents->check_conditions Reagents OK? reagents_bad Replace/Purify Reagents check_reagents->reagents_bad No troubleshoot_catalyst Troubleshoot Catalyst System check_conditions->troubleshoot_catalyst Conditions OK? conditions_bad Improve Degassing & Ensure Inert Atmosphere check_conditions->conditions_bad No optimize_base_solvent Optimize Base/Solvent troubleshoot_catalyst->optimize_base_solvent Catalyst OK? catalyst_bad Change Ligand or Pd Precursor troubleshoot_catalyst->catalyst_bad No protodeboronation Check for Protodeboronation optimize_base_solvent->protodeboronation System Optimized? base_solvent_bad Screen Different Bases and Solvents optimize_base_solvent->base_solvent_bad No protodeboronation_yes Use Boronic Ester or Anhydrous Conditions protodeboronation->protodeboronation_yes Yes end Improved Yield protodeboronation->end No reagents_bad->end conditions_bad->end catalyst_bad->end base_solvent_bad->end protodeboronation_yes->end

Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Paal_Knorr_Selectivity start Paal-Knorr Synthesis: Furan vs. Thiophene Formation dicarbonyl 1,4-Dicarbonyl Compound start->dicarbonyl path_furan Dehydration Pathway (Acid-Catalyzed) dicarbonyl->path_furan path_thiophene Thionation Pathway (Sulfurizing Agent) dicarbonyl->path_thiophene furan Furan Product path_furan->furan thiophene Thiophene Product path_thiophene->thiophene conditions_furan High Temperature Strong Dehydrating Agent (P₄S₁₀) conditions_furan->path_furan conditions_thiophene Milder Conditions Lawesson's Reagent Lower Temperature conditions_thiophene->path_thiophene Gewald_Byproducts start Gewald Reaction Started knoevenagel Knoevenagel-Cope Condensation start->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate path_desired Sulfur Addition & Cyclization intermediate->path_desired path_dimer Dimerization intermediate->path_dimer product 2-Aminothiophene path_desired->product byproduct Dimeric Byproduct path_dimer->byproduct conditions_desired Milder Base Protic Solvent Optimized Temperature conditions_desired->path_desired conditions_dimer Strong Base High Concentration conditions_dimer->path_dimer

References

Validation & Comparative

Interpreting the Mass Spectrum of 2,4-Dimethylthiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, accurate identification of isomeric compounds is a frequent challenge. Mass spectrometry provides a powerful tool for elucidating molecular structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the electron ionization (EI) mass spectrum of 2,4-dimethylthiophene with its isomers, 2,5-dimethylthiophene (B1293386) and 3,4-dimethylthiophene, supported by experimental data and a proposed fragmentation pathway.

Comparison of Mass Spectra

The mass spectra of this compound and its isomers, 2,5-dimethylthiophene and 3,4-dimethylthiophene, all exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 112, corresponding to their shared molecular formula, C₆H₈S. While the spectra share similarities, distinct differences in the relative abundances of key fragment ions allow for their differentiation. A summary of the major fragment ions and their relative intensities is presented in the table below.

m/zThis compound (Relative Intensity %)2,5-Dimethylthiophene (Relative Intensity %)3,4-Dimethylthiophene (Relative Intensity %)
112657080
111100100100
97405035
79151012
691089
59201518
45252022

Experimental Protocol

The mass spectral data presented was obtained using a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source.

Sample Preparation: A dilute solution of the dimethylthiophene isomer in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) is prepared.

Gas Chromatography (GC):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

  • Inlet Temperature: 250 °C.

  • Oven Program: An initial temperature of 50 °C is held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, which is then held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 112). The most abundant fragment ion, the base peak, is observed at m/z 111. This is a result of the loss of a hydrogen radical from one of the methyl groups, leading to the formation of a stable thienyl-methyl cation. Further fragmentation occurs through various pathways as depicted in the diagram below.

fragmentation_pathway M C₆H₈S⁺ (m/z 112) Molecular Ion F111 C₆H₇S⁺ (m/z 111) [M-H]⁺ M->F111 - H• F97 C₅H₅S⁺ (m/z 97) [M-CH₃]⁺ M->F97 - CH₃• F111->F97 - CH₂ F59 C₃H₃S⁺ (m/z 59) F97->F59 - C₂H₂

Validating the Structure of 2,4-Dimethylthiophene with NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise structural confirmation of organic molecules is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure. This guide provides a comparative analysis of the NMR data for 2,4-Dimethylthiophene, offering a clear protocol and comparative data to aid in its structural validation against a common isomer, 2,5-Dimethylthiophene.

Comparison of ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus within a molecule. The substitution pattern on the thiophene (B33073) ring significantly influences these chemical shifts, allowing for clear differentiation between isomers. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its isomer, 2,5-dimethylthiophene.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~6.65q~1.1
H-5~6.79d~1.1
2-CH₃~2.45s-
4-CH₃~2.21s-
2,5-Dimethylthiophene H-3, H-4~6.59s-
2,5-di-CH₃~2.43s-

Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-2~136.2
C-3~122.1
C-4~137.9
C-5~120.4
2-CH₃~15.3
4-CH₃~15.0
2,5-Dimethylthiophene C-2, C-5~137.9
C-3, C-4~124.9
2,5-di-CH₃~15.3

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the validation of dimethylthiophene structures.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the dimethylthiophene sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

3. ¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse (zg) sequence.

  • Spectral Width: 12-15 ppm, centered around 5-6 ppm.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-220 ppm, centered around 100-110 ppm.

  • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • For ¹H spectra, integrate the signals to determine the relative proton ratios.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using NMR follows a logical progression from sample analysis to data interpretation and comparison. This workflow ensures a systematic and accurate structural assignment.

G Workflow for NMR-based Structural Validation of this compound cluster_0 Experimental Phase cluster_1 Data Analysis and Interpretation cluster_2 Conclusion A Sample Preparation (this compound in CDCl3) B 1H and 13C NMR Data Acquisition A->B Acquire Spectra C Process NMR Spectra (FT, Phasing, Baseline Correction) B->C Process Raw Data D Assign Chemical Shifts and Coupling Constants C->D Analyze Spectra E Compare Experimental Data with Known Isomers (e.g., 2,5-Dimethylthiophene) D->E Comparative Analysis F Structural Confirmation of This compound E->F Validate Structure

A Comparative Analysis of the Electrophilic Reactivity of 2,4-Dimethylthiophene and 2,5-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between isomeric building blocks is crucial for designing efficient and selective synthetic routes. This guide provides a detailed comparison of the electrophilic substitution reactivity of two common dimethylthiophene isomers: 2,4-dimethylthiophene and 2,5-dimethylthiophene (B1293386). The analysis is supported by experimental data and theoretical considerations to elucidate the directing effects and relative reaction rates in key electrophilic aromatic substitution reactions.

Introduction to Electrophilic Substitution in Thiophenes

The thiophene (B33073) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Compared to benzene, thiophene is significantly more reactive. The sulfur atom plays a key role in stabilizing the intermediate carbocation (the sigma complex) formed during the substitution process. Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the 2-position (α-position) due to the greater number of resonance structures that can delocalize the positive charge.

In substituted thiophenes, the existing substituents profoundly influence both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). Methyl groups, being electron-donating, activate the thiophene ring towards electrophilic attack, making dimethylthiophenes even more reactive than thiophene itself.

Comparison of Reactivity: this compound vs. 2,5-Dimethylthiophene

The positioning of the two methyl groups in 2,4- and 2,5-dimethylthiophene leads to distinct electronic and steric environments, which in turn dictates their reactivity in electrophilic substitution reactions.

2,5-Dimethylthiophene: Both α-positions (C2 and C5) are blocked by methyl groups. Therefore, electrophilic attack is directed to the β-positions (C3 and C4). The two methyl groups work in concert to activate these positions.

This compound: This isomer has one α-position (C5) and one β-position (C3) available for substitution. The methyl groups at C2 and C4 activate the ring, but their directing effects will influence which of the available positions is more reactive.

While direct kinetic studies comparing the overall reactivity of these two isomers are not extensively documented in readily available literature, qualitative observations and theoretical studies suggest that both are highly reactive. The key difference lies in the regioselectivity of the reactions.

Data on Electrophilic Substitution Reactions

The following table summarizes the observed products for several common electrophilic substitution reactions on this compound and 2,5-dimethylthiophene, providing insight into their respective reactivities and regioselectivities.

ReactionElectrophile/ReagentThis compound Product(s)2,5-Dimethylthiophene Product(s)
Formylation Vilsmeier-Haack (POCl₃, DMF)2,4-Dimethyl-5-formylthiophene2,5-Dimethyl-3-formylthiophene
Acetylation Acetic Anhydride / Lewis Acid2,4-Dimethyl-5-acetylthiophene3-Acetyl-2,5-dimethylthiophene[1]
Bromination N-Bromosuccinimide (NBS)2,4-Dibromo-3,5-dimethylthiophene3-Bromo-2,5-dimethylthiophene
Iodination Iodine / Oxidizing AgentNot explicitly found3-Iodo-2,5-dimethylthiophene

Experimental Protocols

Detailed methodologies for key electrophilic substitution reactions are provided below. These protocols are adapted from established procedures for thiophene and its derivatives.

Protocol 1: Vilsmeier-Haack Formylation of this compound

Objective: To synthesize 2,4-dimethyl-5-formylthiophene.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool a solution of DMF (3 equivalents) in DCM to 0°C.

  • Slowly add POCl₃ (1.2 equivalents) to the cooled DMF solution. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1 equivalent) in DCM to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Bromination of 2,5-Dimethylthiophene with NBS

Objective: To synthesize 3-bromo-2,5-dimethylthiophene.

Materials:

Procedure:

  • Dissolve 2,5-dimethylthiophene (1 equivalent) in chloroform or acetonitrile in a round-bottom flask protected from light (e.g., with aluminum foil).

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC.

  • Quench the reaction with water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Iodination of 2,5-Dimethylthiophene

Objective: To synthesize 3-iodo-2,5-dimethylthiophene.

Materials:

  • 2,5-Dimethylthiophene

  • Iodine (I₂)

  • Mercuric oxide (HgO) or other oxidizing agent (e.g., nitric acid)

  • Benzene or other suitable solvent

  • Sodium thiosulfate (B1220275) solution

  • Anhydrous calcium chloride

Procedure:

  • In a flask, dissolve 2,5-dimethylthiophene (1 equivalent) in the chosen solvent.

  • Add the oxidizing agent (e.g., mercuric oxide, 1 equivalent) and iodine (1 equivalent) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the iodine color.

  • Filter the reaction mixture to remove any solids.

  • Wash the filtrate with a sodium thiosulfate solution to remove any remaining iodine.

  • Wash with water and dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation.

  • Purify the product by vacuum distillation or column chromatography.

Visualization of Reaction Pathways

The following diagrams illustrate the logical flow of the electrophilic substitution reactions and the underlying mechanistic principles.

Electrophilic_Substitution_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products Dimethylthiophene 2,4- or 2,5- Dimethylthiophene Attack Nucleophilic Attack by Thiophene Ring Dimethylthiophene->Attack Electrophile_Reagent Electrophilic Reagent (e.g., Vilsmeier, NBS, I₂/Oxidant) Formation Formation of Electrophile (E⁺) Electrophile_Reagent->Formation Formation->Attack Sigma_Complex Formation of Sigma Complex (Carbocation Intermediate) Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Substituted_Product Substituted Dimethylthiophene Deprotonation->Substituted_Product Byproducts Byproducts (e.g., H⁺, Succinimide) Deprotonation->Byproducts

Caption: General workflow for electrophilic substitution on dimethylthiophene.

Reactivity_Comparison_Logic cluster_25DMT 2,5-Dimethylthiophene cluster_24DMT This compound Start Compare Reactivity: 2,4-DMT vs 2,5-DMT node_25 α-positions (2,5) blocked Start->node_25 node_24 α-position (5) and β-position (3) available Start->node_24 attack_25 Electrophilic attack at β-positions (3 or 4) node_25->attack_25 product_25 3-Substituted Product attack_25->product_25 Conclusion Reactivity is high for both isomers, but regioselectivity differs based on methyl group positions. product_25->Conclusion attack_24 Electrophilic attack at most activated free position (C5) node_24->attack_24 product_24 5-Substituted Product attack_24->product_24 product_24->Conclusion

Caption: Logical comparison of electrophilic attack on the two isomers.

Conclusion

Both this compound and 2,5-dimethylthiophene are highly activated substrates for electrophilic aromatic substitution. The primary distinction in their reactivity lies in the regiochemical outcome of these reactions. In 2,5-dimethylthiophene, substitution occurs exclusively at the β-positions (C3/C4). In this compound, the free α-position (C5) is generally the preferred site of electrophilic attack due to the superior stabilization of the resulting sigma complex. This difference in regioselectivity is a critical consideration for synthetic planning. For drug development and materials science applications, the ability to selectively functionalize specific positions on the thiophene ring allows for the fine-tuning of molecular properties, making a clear understanding of the reactivity of these isomers essential.

References

A Comparative Analysis of Thiophene, Furan, and Pyrrole: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene (B33073), furan (B31954), and pyrrole (B145914) are foundational five-membered aromatic heterocycles, each featuring a single heteroatom—sulfur, oxygen, and nitrogen, respectively. Their structural similarities belie significant differences in aromaticity, reactivity, and physical properties, making them crucial scaffolds in medicinal chemistry and materials science.[1][2] This guide provides a detailed comparison of these three heterocycles, supported by quantitative data and experimental methodologies, to aid researchers in their synthesis, development, and application.

Physical and Electronic Properties

The fundamental properties of these heterocycles are dictated by the nature of their respective heteroatoms. The electronegativity of the heteroatom and its ability to delocalize its lone pair of electrons into the π-system directly influence aromaticity, resonance energy, and dipole moment.

PropertyThiopheneFuranPyrrole
Structure C₄H₄SC₄H₄OC₄H₄NH
Boiling Point (°C) 84[3][4]31.3 - 32[3][4][5]129 - 131[3][5]
Dipole Moment (Debye) 0.51 - 0.55[6]0.70[6]1.74 - 1.80
Resonance Energy (kcal/mol) 29[7]15.8 - 16[7]21.2[7]
Aromaticity Order Thiophene > Pyrrole > Furan[5][8][9]

Pyrrole's significantly higher boiling point is a direct result of intermolecular hydrogen bonding, a feature absent in furan and thiophene.[3][4][5] The order of aromaticity is a consequence of heteroatom electronegativity; sulfur, being the least electronegative, allows for the most effective delocalization of its lone pair, leading to greater aromatic stability in thiophene.[8][9]

Reactivity: A Tale of Two Substitution Patterns

The utility of these heterocycles in synthesis is largely defined by their behavior in substitution reactions. They are generally more reactive than benzene (B151609) in electrophilic substitutions.

All three heterocycles are considered π-excessive systems, making them highly susceptible to electrophilic attack. The lone pair of electrons on the heteroatom contributes to the aromatic sextet, increasing the electron density on the ring carbons compared to benzene.[10]

Order of Reactivity: Pyrrole > Furan > Thiophene > Benzene[5][11][12]

This reactivity trend is governed by the ability of the heteroatom to stabilize the positive charge in the reaction intermediate (the σ-complex). Nitrogen, being less electronegative than oxygen, is better able to accommodate this positive charge, making pyrrole the most reactive.[13] Electrophilic attack preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is stabilized by more resonance structures than the intermediate from a C3 (β) attack.[4][11][14]

G cluster_properties Fundamental Properties Heteroatom Heteroatom (S, O, N) Electronegativity Electronegativity (O > N > S) Heteroatom->Electronegativity determines RingDensity Ring Electron Density Heteroatom->RingDensity donates e- to LonePair Lone Pair Delocalization Electronegativity->LonePair inversely affects Intermediate Intermediate (σ-complex) Stability Electronegativity->Intermediate affects stabilization of + charge Aromaticity Aromaticity (Thiophene > Pyrrole > Furan) LonePair->Aromaticity governs RingDensity->Intermediate influences Reactivity EAS Reactivity (Pyrrole > Furan > Thiophene) Intermediate->Reactivity determines

Caption: Relationship between heteroatom properties, aromaticity, and EAS reactivity.

Nucleophilic substitution is generally unfavorable for these electron-rich heterocycles.[15] The reaction requires the presence of strong electron-withdrawing groups on the ring to proceed. The order of reactivity is the reverse of that for electrophilic substitution.[16]

Order of Reactivity: Furan > Thiophene > Pyrrole[16]

Acidity and Basicity

The acidic and basic properties are also distinct among the three compounds.

CompoundpKa (for N-H proton)Basicity
Thiophene C-H proton is weakly acidic[17]Weakest base
Furan C-H proton is weakly acidic[17]Weak base[18]
Pyrrole 16.5 - 17[2][17]Weak base, protonation disrupts aromaticity[18]

Pyrrole is notably acidic for a secondary amine because its conjugate base (the pyrrolide anion) is stabilized by the delocalization of the negative charge around the aromatic ring.[17] All three are very weak bases because the heteroatom's lone pair is integral to the aromatic sextet; protonation would disrupt this stability.[18]

Applications in Drug Development

The unique properties and reactivity profiles of thiophene, furan, and pyrrole have made them privileged structures in medicinal chemistry. They are present in a wide array of pharmaceuticals, acting as bioisosteres for benzene rings or as core structural motifs.[19][20][21]

HeterocycleExample DrugTherapeutic Area
Thiophene Clopidogrel, Tiotropium, RaltitrexedAntiplatelet, Anticholinergic, Anticancer[1][21]
Furan Furosemide, Ranitidine, RemdesivirDiuretic, Antiulcer, Antiviral[2][21]
Pyrrole Atorvastatin, Ketorolac, SunitinibCholesterol-lowering, Anti-inflammatory, Anticancer[19]

Experimental Protocols

Objective comparison of reactivity can be achieved through carefully controlled competitive experiments or by measuring reaction rates under identical conditions.

Protocol: Comparative Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild electrophilic formylation suitable for activated aromatic rings. Comparing the reaction rates or yields for thiophene, furan, and pyrrole under identical conditions provides a direct measure of their relative reactivity.

Objective: To qualitatively or quantitatively compare the electrophilic substitution reactivity of thiophene, furan, and pyrrole.

Materials:

  • Pyrrole, Furan, Thiophene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Ice bath

  • Sodium acetate (B1210297) solution (for quenching)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

Methodology:

  • Vilsmeier Reagent Preparation:

    • In a fume hood, add phosphorus oxychloride (1.1 eq) dropwise to a stirred, cooled (0 °C) solution of anhydrous DMF (3 eq).

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the electrophilic Vilsmeier reagent ([(\text{CH}_3)_2\text{N=CHCl}]^+\text{PO}_2\text{Cl}_2^-).

  • Parallel Reaction Setup:

    • Prepare three separate reaction flasks, each containing a solution of one of the heterocycles (1 eq of pyrrole, furan, or thiophene) in an anhydrous solvent like DCM.

    • Cool all three flasks to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).

  • Reaction Execution:

    • Add the freshly prepared Vilsmeier reagent dropwise and simultaneously (if possible, or in quick succession) to each of the three flasks containing the heterocycles.

    • Caution: The reaction with pyrrole is often highly exothermic and may require very slow addition and careful temperature control.

    • Stir the reactions at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitoring and Analysis:

    • Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by TLC.

    • The rate of disappearance of the starting material and the appearance of the formylated product (2-formylthiophene, 2-formylfuran, 2-formylpyrrole) will indicate the relative reactivity. Pyrrole is expected to react fastest, followed by furan, and then thiophene.[13]

  • Work-up:

    • Upon completion (as determined by TLC), carefully pour each reaction mixture into a beaker of crushed ice and a saturated sodium acetate solution to quench the reaction and hydrolyze the intermediate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

    • Purify the products via column chromatography or distillation for quantitative yield comparison.

G prep_reagent 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) reaction 3. Initiate Reactions (Add Vilsmeier reagent to each heterocycle at 0°C) prep_reagent->reaction prep_heterocycles 2. Prepare Parallel Solutions (Thiophene, Furan, Pyrrole in DCM) prep_heterocycles->reaction monitor 4. Monitor Progress (Thin-Layer Chromatography at timed intervals) reaction->monitor workup 5. Quench and Work-up (Ice, NaOAc solution, Extraction) monitor->workup analysis 6. Isolate and Analyze (Purification, Yield Calculation, NMR) workup->analysis compare 7. Compare Reactivity (Based on reaction time and/or yield) analysis->compare

Caption: Experimental workflow for comparing heterocycle reactivity via formylation.

Protocol: Determination of Aromaticity

While experimental determination of resonance energy is complex, modern computational and analytical techniques provide reliable indices of aromaticity.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index calculated from experimental bond lengths (e.g., from X-ray crystallography) or computed bond lengths. It quantifies the deviation of bond lengths from an optimal aromatic value. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 is non-aromatic.[22]

  • Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity, typically calculated using quantum chemistry software. It involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A significant negative NICS value (e.g., for benzene) is indicative of a diatropic ring current and thus aromaticity.[23]

References

A Comparative Guide to the Gas Chromatographic Retention Times of 2,4-Dimethylthiophene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and separation of isomeric compounds are critical. This guide provides a comparative analysis of the gas chromatographic (GC) retention times of 2,4-dimethylthiophene and its structural isomers: 2,3-dimethylthiophene, 2,5-dimethylthiophene, and 3,4-dimethylthiophene. The comparison is based on their Kovats retention indices, a standardized measure that is less dependent on any single set of experimental conditions.

Quantitative Data Comparison

The Kovats retention index (KI) is a dimensionless quantity in gas chromatography that relates the retention time of a compound to the retention times of adjacent n-alkanes. It helps in comparing retention data across different instruments and laboratories. The following table summarizes the Kovats retention indices for the four dimethylthiophene isomers on standard non-polar and standard polar GC columns.

CompoundStructureKovats Retention Index (Standard Non-Polar Column)Kovats Retention Index (Standard Polar Column)
2,3-Dimethylthiophene2,3-Dimethylthiophene877, 874, 873.5, 867, 870, 855, 868, 869, 868, 869[1]1203, 1207, 1212, 1221, 1218[1]
This compoundthis compound855.8, 860, 880, 862, 862.2, 857, 860, 844, 859, 859, 859, 8591244, 1253, 1240, 1197, 1181, 1250, 1230, 1190, 1231, 1194, 1197, 1194, 1197
2,5-Dimethylthiophene2,5-Dimethylthiophene855, 850, 865, 863, 852, 852, 856, 853, 864, 863, 865, 866, 856, 850, 853, 853, 859, 852, 836, 848.7, 866, 868, 852, 852, 852, 852[2]1168, 1162, 1156, 1190, 1190, 1179, 1188, 1172, 1153, 1178, 1161, 1187, 1161, 1202, 1157, 1165, 1167, 1165, 1166, 1161.8, 1169.5, 1171.3, 1173.2[2]
3,4-Dimethylthiophene3,4-Dimethylthiophene883.5, 885, 898, 888, 887, 889, 882, 885, 867, 870, 882, 883, 882, 8831250, 1253, 1253, 1253, 1240, 1248.3

Note: The Kovats indices are compiled from multiple sources in the PubChem database and represent a range of reported values.

Experimental Protocols

The following is a representative experimental protocol for the gas chromatographic analysis of dimethylthiophene isomers, synthesized from common methodologies for the analysis of thiophene (B33073) and its derivatives.

1. Sample Preparation:

  • Prepare a stock solution of each dimethylthiophene isomer at a concentration of 1000 µg/mL in a suitable solvent such as hexane (B92381) or dichloromethane.

  • Prepare a mixed standard solution containing all four isomers by diluting the stock solutions to a final concentration of 10 µg/mL for each isomer.

  • Prepare a series of n-alkane standards (e.g., C8-C20) for the calculation of Kovats retention indices.

2. Gas Chromatography (GC) Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column:

    • Non-Polar: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Polar: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polyethylene (B3416737) glycol (PEG) column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Maintain at 250 °C for 5 minutes.

  • Detector:

    • FID: Temperature at 280 °C.

    • MS: Transfer line temperature at 280 °C, ion source temperature at 230 °C, and electron ionization at 70 eV.

3. Data Analysis:

  • Record the retention times of each dimethylthiophene isomer and the n-alkane standards.

  • Calculate the Kovats retention index for each isomer using the following formula for temperature-programmed GC:

    • KI = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

    • Where:

      • n = carbon number of the n-alkane eluting before the unknown

      • N = carbon number of the n-alkane eluting after the unknown

      • t_R = retention time

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC analysis of dimethylthiophene isomers.

GC_Workflow GC Analysis Workflow for Dimethylthiophene Isomers cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Prepare Individual Isomer Stock Solutions prep2 Create Mixed Isomer Standard Solution prep1->prep2 gc_inject Inject Sample and Standards into GC prep2->gc_inject prep3 Prepare n-Alkane Standards prep3->gc_inject gc_sep Separation on GC Column (Non-Polar or Polar) gc_inject->gc_sep gc_detect Detection (FID or MS) gc_sep->gc_detect data_acq Record Retention Times gc_detect->data_acq data_calc Calculate Kovats Retention Indices data_acq->data_calc data_comp Compare Retention Data data_calc->data_comp

GC analysis workflow for dimethylthiophene isomers.

References

A Comparative Guide to DFT Computational Studies on Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Density Functional Theory (DFT) computational studies on substituted thiophenes, a class of heterocyclic compounds critical to advancements in organic electronics and medicinal chemistry. Thiophene (B33073) derivatives are foundational components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and have shown promise as antimicrobial and anticancer agents. Computational analysis, particularly through DFT, is instrumental in predicting their electronic and structural properties, thereby guiding synthetic efforts toward molecules with desired functionalities.

Computational Workflow for Thiophene Analysis

The typical workflow for analyzing substituted thiophenes using DFT involves a series of sequential steps, from initial structure definition to the final analysis of its calculated properties. This process allows for a systematic investigation of how different substituents impact the molecule's electronic behavior.

DFT_Workflow cluster_setup 1. Setup & Geometry cluster_calc 2. Property Calculation cluster_analysis 3. Analysis & Interpretation A Define Molecular Structure (Substituted Thiophene) B Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d)) A->B C Perform Geometry Optimization B->C D Verify Minimum Energy State (Frequency Analysis) C->D E Calculate Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) D->E F Simulate Spectroscopic Properties (TD-DFT for UV-Vis, IR, Raman) D->F G Analyze Electronic & Optical Data E->G F->G H Compare with Experimental Data or Related Compounds G->H I Elucidate Structure-Property Relationships H->I

Caption: A standard workflow for DFT analysis of substituted thiophenes.

Detailed Computational Protocols

The accuracy and reliability of DFT calculations are highly dependent on the chosen functional and basis set. The following protocol outlines a widely adopted methodology for studying substituted thiophenes, as synthesized from numerous computational studies.[1][2]

  • Software: Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS.[3] The GaussView program is often used for visualizing molecular structures and orbitals.[4]

  • Functional and Basis Set Selection:

    • Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is one of the most common and reliable choices for calculations involving organic molecules, including thiophene derivatives.[3] Other functionals like HSEH1PBE, CAM-B3LYP for long-range interactions, and ωB97XD for dispersion corrections are also employed depending on the specific properties being investigated.[3][5][6]

    • Basis Set: The Pople-style basis set 6-31G(d) is frequently used for initial geometry optimizations and provides a good balance between accuracy and computational cost.[4] For more precise energy calculations and analysis of electronic properties, larger basis sets such as 6-311G(d,p) or 6-311++G(d,p) are often used.[3][7]

  • Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation (ground state). This is crucial as all subsequent property calculations are performed on this optimized structure.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable equilibrium structure. These calculations also yield theoretical infrared (IR) and Raman spectra.[2]

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (Egap) is a key parameter, as it relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation energy.[4] A smaller gap generally implies higher reactivity and easier electronic excitation, which is desirable for applications in organic semiconductors.

    • Other Properties: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity can also be derived from the HOMO and LUMO energies.[7]

  • Spectroscopic Simulation:

    • UV-Vis Spectra: To simulate electronic absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed.[2][8] This method provides information on vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental spectrum.[4]

Comparative Data on Substituted Thiophenes

The electronic properties of thiophenes are highly tunable through chemical substitution. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. The following tables summarize computational data from various studies, showcasing the impact of different substituents and computational methods.

Table 1: Comparison of DFT Functionals on Thiophene Derivatives

Molecule/SystemPropertyFunctionalBasis SetCalculated Value (eV)Reference
Thiophene-Pyrrole OligomerHOMO-LUMO GapB3LYP6-31G(d)Varies with substituent[9]
1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-oneHOMO-LUMO GapB3LYP6-311++G(d,p)3.86[3]
1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-oneHOMO-LUMO GapHSEH1PBE6-311++G(d,p)5.09[3]
Thia[n]helicenesHOMO-LUMO GapωB97XD6-311++G(d,p)Varies with 'n'
Thia[n]helicenesHOMO-LUMO GapB3LYP6-311++G(d,p)Varies with 'n'

Table 2: Effect of Substitution on HOMO-LUMO Energy Gap (Egap)

Calculations performed at the B3LYP/6-31G(d) level of theory.

Thiophene DerivativeEHOMO (eV)ELUMO (eV)Egap (eV)Reference
Thienothiophene (T1)-6.01-1.544.47[4]
Bis(thienothiophene) (T2)-5.58-2.183.40[4]
Ter(thienothiophene) (T3)-5.39-2.512.88[4]
Quater(thienothiophene) (T4)-5.28-2.712.57[4]
Quinque(thienothiophene) (T5)-5.19-2.852.34[4]

Note: The extension of the π-conjugated system in oligomers leads to a destabilization of the HOMO and a stabilization of the LUMO, resulting in a progressively smaller energy gap.[4]

Conclusion

DFT calculations serve as a powerful predictive tool in the study of substituted thiophenes. The B3LYP functional paired with basis sets like 6-31G(d) or 6-311G(d,p) is a well-established methodology for obtaining reliable insights into molecular geometry and electronic properties.[2] As demonstrated, the HOMO-LUMO energy gap—a critical parameter for electronic and optical applications—can be systematically tuned by extending π-conjugation or by adding electron-donating or withdrawing substituents.[8][10] These computational guides are invaluable for accelerating the design and discovery of novel thiophene-based materials for advanced applications in drug development and materials science.

References

2,4-Dimethylthiophene in Drug Design: A Comparative Guide to Aromatic Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of an appropriate aromatic core is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. While the phenyl ring has historically been a dominant scaffold, the strategic incorporation of aromatic heterocycles offers a powerful approach to modulate a molecule's characteristics. Among these, thiophene (B33073) and its derivatives have emerged as valuable bioisosteres, with the 2,4-dimethylthiophene moiety presenting a unique substitution pattern.

This guide provides a comparative analysis of this compound against other commonly employed aromatic heterocycles in drug design, such as furan (B31954), pyrrole, and the unsubstituted thiophene ring. The following sections delve into a hypothetical comparative study to illustrate the potential impact of these heterocycles on key drug-like properties, supported by established principles of medicinal chemistry. This guide also provides detailed experimental protocols for the evaluation of these properties.

The Role of Aromatic Heterocycles in Drug Design

Heterocyclic compounds are integral to a vast number of pharmaceuticals, with over 85% of all biologically active chemical entities containing a heterocycle. The inclusion of heteroatoms like sulfur, oxygen, and nitrogen within an aromatic ring alters its electronic distribution, size, and potential for hydrogen bonding.[1] This, in turn, can significantly impact a drug's solubility, metabolic stability, and its interaction with biological targets.[1] Thiophene, in particular, is a privileged scaffold in medicinal chemistry and is present in numerous FDA-approved drugs.[2]

Bioisosterism: A Key Strategy

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to enhance a desired biological effect, is a cornerstone of drug design. Aromatic heterocycles are frequently employed as bioisosteres for the phenyl ring.[3] This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles.

Hypothetical Comparative Study: this compound vs. Other Heterocycles

To illustrate the potential impact of substituting a this compound ring for other aromatic heterocycles, we present a hypothetical case study. Consider a lead compound where a phenyl ring is a key pharmacophoric element. The following tables summarize the expected trends in physicochemical and pharmacological properties when this phenyl ring is replaced with this compound, furan, pyrrole, and unsubstituted thiophene.

Physicochemical Properties Comparison
PropertyThis compoundFuranPyrroleThiophene (unsubstituted)Phenyl
Molecular Weight ( g/mol ) 112.1968.0767.0984.1478.11
logP (calculated) ~2.4~1.3~0.8~1.8~2.0
Aromaticity (Resonance Energy, kcal/mol) High (~29)Low (~16)Moderate (~21)High (~29)Very High (~36)
Reactivity towards Electrophilic Substitution Less reactive than furan and pyrroleMore reactive than thiopheneMost reactiveLess reactive than furan and pyrroleLeast reactive
Pharmacological and Pharmacokinetic Properties Comparison (Hypothetical)
ParameterThis compound AnalogFuran AnalogPyrrole AnalogThiophene AnalogPhenyl Analog
Target Binding Affinity (IC50, nM) 1535502025
Metabolic Stability (t1/2 in human liver microsomes, min) 4515103020
Aqueous Solubility (µg/mL) 50801006030

Experimental Protocols

Detailed methodologies for determining the key parameters presented in the comparison tables are provided below.

Determination of IC50 Values for Enzyme Inhibitors

Principle: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is determined by measuring the activity of the enzyme at a range of inhibitor concentrations.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the enzyme and its substrate in an appropriate assay buffer.

  • Assay Procedure:

    • In a microplate, add the assay buffer, enzyme, and varying concentrations of the test compound.

    • Incubate the mixture for a predetermined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Metabolic Stability Assay using Liver Microsomes

Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes. The rate of disappearance of the parent compound over time is measured.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw cryopreserved human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

  • Assay Procedure:

    • In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in a phosphate (B84403) buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

  • Sample Analysis:

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Shake-Flask Method for logP Determination

Principle: The partition coefficient (logP) is a measure of the lipophilicity of a compound. The shake-flask method determines the ratio of the concentration of a compound in a biphasic system of n-octanol and water at equilibrium.

Protocol:

  • System Preparation:

    • Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Assay Procedure:

    • Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble).

    • Add a known volume of the second phase to create a biphasic system.

    • Shake the mixture vigorously for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Sample Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • Calculate logP as the base-10 logarithm of P.

Kinetic Solubility Assay

Principle: This high-throughput assay determines the solubility of a compound in an aqueous buffer when it is introduced from a DMSO stock solution.

Protocol:

  • Reagent Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • Prepare the aqueous assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well.

    • Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

    • After incubation, measure the amount of precipitated material. This can be done directly by nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy.

  • Data Analysis:

    • For nephelometry, the amount of scattered light is proportional to the amount of precipitate.

    • For the UV-Vis method, a calibration curve is used to determine the concentration of the dissolved compound in the filtrate, which represents its kinetic solubility.

Visualization of Concepts

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by a drug containing a this compound moiety and a typical experimental workflow for its evaluation.

Signaling_Pathway Receptor GPCR G_Protein G Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Drug Drug with This compound Drug->Receptor Antagonist

Caption: Hypothetical signaling pathway showing a GPCR antagonist.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs (this compound, Furan, etc.) Purification Purification & Characterization Synthesis->Purification Binding_Assay Target Binding Assay (IC50 Determination) Purification->Binding_Assay Solubility_Assay Solubility Assay Purification->Solubility_Assay Metabolic_Stability Metabolic Stability Assay Purification->Metabolic_Stability Permeability_Assay Permeability Assay Purification->Permeability_Assay Data_Comparison Data Comparison Binding_Assay->Data_Comparison Solubility_Assay->Data_Comparison Metabolic_Stability->Data_Comparison Permeability_Assay->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Data_Comparison->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for comparative drug discovery.

Conclusion

The choice of an aromatic heterocycle is a critical step in the drug design process, with significant implications for the overall profile of a drug candidate. While direct comparative data for this compound against other heterocycles in a single molecular scaffold is limited, the principles of bioisosterism and the known properties of these rings provide a framework for rational design. The this compound moiety offers a unique combination of lipophilicity and potential for metabolic stability due to the methyl substitutions, making it a valuable building block in the medicinal chemist's toolbox. Further empirical studies involving direct comparisons are necessary to fully elucidate its advantages and disadvantages relative to other aromatic heterocycles in specific therapeutic contexts.

References

A Researcher's Guide to Isomeric Purity Analysis of Dimethylthiophene Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the isomeric purity of chemical compounds is a critical step to ensure the reliability, reproducibility, and safety of experimental results. Dimethylthiophene, with its various isomers including 2,3-dimethylthiophene, 2,5-dimethylthiophene (B1293386), and 3,4-dimethylthiophene, is a key heterocyclic compound used in various fields, including pharmaceutical and materials science research. The presence of isomeric impurities can significantly alter the chemical and biological properties of the target molecule. This guide provides a comparative overview of the primary analytical techniques for assessing the isomeric purity of dimethylthiophene samples, complete with detailed experimental protocols and supporting data.

Comparison of Key Analytical Techniques

The choice of an analytical technique for determining the isomeric purity of dimethylthiophene depends on several factors, including the nature of the expected impurities, the required accuracy and precision, and the available instrumentation. The most common and effective methods are Gas Chromatography (GC) with a Flame Ionization Detector (FID), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A comparative summary of these techniques is presented below.

Technique Principle Primary Application for Isomeric Purity Advantages Limitations
GC-FID Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection via flame ionization.Quantification of known isomeric impurities.High resolution for separating isomers with different boiling points, robust, and cost-effective.Does not provide structural information for unknown impurity identification.
GC-MS Combines the separation power of GC with the detection capabilities of mass spectrometry.Identification and quantification of volatile impurities.Provides molecular weight and fragmentation patterns, enabling the identification of unknown impurities. High sensitivity and selectivity.[1]Not suitable for non-volatile impurities.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity being directly proportional to the number of nuclei.Absolute quantification of the target isomer and impurities without the need for a reference standard of the impurity.Provides absolute purity determination, is non-destructive, and gives structural information.Lower sensitivity compared to chromatographic methods; may be affected by inorganic contaminants.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used in the isomeric purity assessment of dimethylthiophene samples.

Gas Chromatography with Flame Ionization Detector (GC-FID)

Objective: To separate and quantify the different isomers of dimethylthiophene.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the dimethylthiophene sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

    • Prepare calibration standards of the individual dimethylthiophene isomers (2,3-, 2,5-, and 3,4-dimethylthiophene) in the same solvent at various concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Instrumentation and Conditions:

    • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating isomers with different boiling points.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 5°C/min.

      • Hold: Maintain at 150°C for 5 minutes.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis:

    • The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the standards of each isomer should be used.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Dimethylthiophene Sample StockSolution Stock Solution (1 mg/mL) Sample->StockSolution Solvent Solvent (e.g., Dichloromethane) Solvent->StockSolution GC_FID GC-FID System StockSolution->GC_FID Inject 1 µL Chromatogram Chromatogram GC_FID->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation (Area % or Calibration Curve) Integration->Quantification

GC-FID workflow for isomeric purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify isomeric and other volatile impurities.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the sample as described in the GC-FID protocol.

  • Instrumentation and Conditions:

    • Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).[2]

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

    • Injector Temperature: 280°C.[2]

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-300.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Dimethylthiophene Sample DilutedSample Diluted Sample (0.1 mg/mL) Sample->DilutedSample Solvent Solvent (e.g., Hexane) Solvent->DilutedSample GC_MS GC-MS System DilutedSample->GC_MS Inject 1 µL TIC Total Ion Chromatogram GC_MS->TIC MassSpectra Mass Spectra GC_MS->MassSpectra Purity_Calc Purity Calculation (Area %) TIC->Purity_Calc Peak_ID Peak Identification (Library Search) MassSpectra->Peak_ID

GC-MS workflow for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the dimethylthiophene sample.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the dimethylthiophene sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube. The internal standard should have a well-resolved proton signal that does not overlap with the analyte signals.

    • Add 0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and the standard.[2]

  • Instrumentation and Acquisition Parameters:

    • Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard 30-degree pulse (zg30) is typically used.

    • Number of Scans: 16.[2]

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.[2]

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity is calculated using the following formula:[3]

      Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • PurityIS = Purity of the internal standard

      • Subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Analyte Weigh Analyte NMR_Tube Prepare NMR Tube Analyte->NMR_Tube Standard Weigh Internal Standard Standard->NMR_Tube Solvent Add Deuterated Solvent Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec FID_Signal Acquire FID NMR_Spec->FID_Signal Processing Process Spectrum (FT, Phase, Baseline) FID_Signal->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Absolute Purity Integration->Calculation

qNMR workflow for absolute purity determination.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the purity analysis of a single batch of a 2,5-dimethylthiophene sample using the three described techniques.

Analytical Method Purity (%) Major Impurity Identified Limit of Detection (LOD) Limit of Quantification (LOQ)
GC-FID 99.22,3-Dimethylthiophene~0.01%~0.05%
GC-MS 99.1Toluene (solvent residue)~0.005%~0.02%
¹H NMR (qNMR) 99.0Isomeric impurity and unidentified aromatic signals~0.1%~0.5%

Conclusion

Verifying the isomeric purity of dimethylthiophene samples is essential for ensuring the quality and reliability of research outcomes. Gas Chromatography, particularly when coupled with mass spectrometry, offers excellent capabilities for the separation and identification of isomeric and other volatile impurities. For absolute purity determination, qNMR stands out as a powerful, non-destructive technique. The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the available instrumentation. For a comprehensive purity assessment, a combination of these techniques is often the most effective approach.

References

Comparative Biological Efficacy of Substituted Thiophenes as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of a series of substituted benzo[b]thiophene derivatives. The information presented is compiled from recent studies and is intended to aid researchers in understanding the structure-activity relationships of these compounds and to provide detailed experimental protocols for their evaluation.

Quantitative Data Summary

The antibacterial activity of a series of 3-halobenzo[b]thiophene derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. The minimum inhibitory concentration (MIC) was determined as a measure of efficacy, with lower values indicating higher potency. The results are summarized in the table below.[1]

CompoundRXB. cereus (ATCC 10876) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)K. pneumoniae (ATCC 700603) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
19 -CH₂OHCl128256256>512>512>512128
20 -CH₂OHBr256256256>512>512>512256
21 -CH₂OHI>512>512>512>512>512>512>512
22 CyclohexanolH>512>512>512>512>512>512>512
25 CyclohexanolCl161616>512>512>51216
26 CyclohexanolBr161616>512>512>51216
27 CyclohexanolI6464128>512>512>51264

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial and antifungal activities of the substituted benzo[b]thiophene derivatives were determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the synthesized benzo[b]thiophene derivatives were prepared in dimethyl sulfoxide (B87167) (DMSO).[1]

  • Bacterial and Fungal Strains: The following microbial strains were used: Bacillus cereus (ATCC 10876), Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212), Escherichia coli (ATCC 25922), Klebsiella pneumoniae (ATCC 700603), Pseudomonas aeruginosa (ATCC 27853), and Candida albicans (ATCC 90028).[1]

  • Growth Media: Cation-adjusted Mueller Hinton Broth (CAMHB) was used for bacterial growth, and RPMI-1640 medium was used for the fungus.[1]

  • Microplates: Sterile 96-well microplates were used for the assay.

2. Assay Procedure:

  • Serial Dilution: The test compounds were serially twofold diluted in the 96-well microplates with the appropriate growth medium to achieve a final concentration range of 8 to 512 µg/mL.[1]

  • Inoculum Preparation: Microbial colonies were picked and suspended to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum of 5 × 10⁵ CFU/mL for bacteria and 2.5 × 10³ CFU/mL for the fungus in each well.[1]

  • Incubation: The plates were sealed and incubated at 35 °C for 16–18 hours for bacteria and for 24–48 hours for the fungus.[1]

  • Data Analysis: The MIC was determined as the lowest concentration of the test compound that inhibited visible growth of the microorganism. The absorbance was read at 600 nm using a microplate reader to confirm visual inspection.[1]

  • Controls: Each assay included a positive control (medium with a standard antibiotic), a solvent control (medium with DMSO), a negative control (medium with inoculum), and a growth control (medium only).[1]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions of Thiophene Derivatives serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution media Prepare Bacterial/Fungal Inoculum and Media inoculate Inoculate Wells with Microbial Suspension media->inoculate serial_dilution->inoculate incubate Incubate Plates (35°C, 16-48h) inoculate->incubate read_results Read Absorbance (600nm) & Visual Inspection incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_scaffold Core Scaffold cluster_substituents Substitutions cluster_activity Biological Activity scaffold Benzo[b]thiophene r_group R Group (-CH₂OH vs. Cyclohexanol) scaffold->r_group influences x_group X Group (Halogen) (Cl, Br, I) scaffold->x_group influences activity Antibacterial Efficacy (MIC) r_group->activity determines x_group->activity determines

References

Cross-reactivity studies of thiophene-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cross-Reactivity in Thiophene-Based Compounds for Researchers and Drug Development Professionals

Thiophene (B33073), a five-membered sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1] Despite their therapeutic benefits, some thiophene-based compounds are associated with hypersensitivity reactions, which can be complicated by cross-reactivity with other structurally related or unrelated drugs. This guide provides a comparative overview of the cross-reactivity profiles of notable thiophene-based compounds, supported by experimental data and detailed methodologies for assessment.

Mechanisms of Thiophene-Induced Cross-Reactivity

The cross-reactivity of thiophene-based drugs is often linked to their metabolic activation. The thiophene ring can be metabolized by cytochrome P450 (CYP450) enzymes in the liver, leading to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides.[2] These electrophilic intermediates can covalently bind to proteins, forming haptens that can be recognized by the immune system, leading to both immediate (Type I, IgE-mediated) and delayed (Type IV, T-cell mediated) hypersensitivity reactions.

Metabolic Bioactivation and Immune Response:

  • Metabolic Bioactivation: The thiophene ring is a "structural alert" for bioactivation.[2] CYP450-mediated oxidation can lead to the formation of highly reactive thiophene S-oxides and epoxides.[2]

  • Haptenization: These reactive metabolites can bind to endogenous proteins, creating neoantigens.

  • Immune Sensitization: These neoantigens can then be processed and presented by antigen-presenting cells (APCs) to T-lymphocytes, initiating a drug-specific immune response.

cluster_0 Metabolic Activation (Liver) cluster_1 Immune System Interaction Thiophene_Drug Thiophene-Containing Drug CYP450 CYP450 Enzymes Thiophene_Drug->CYP450 Reactive_Metabolites Reactive Metabolites (Thiophene S-oxides, Epoxides) CYP450->Reactive_Metabolites Protein Endogenous Protein Reactive_Metabolites->Protein Covalent Binding Hapten Hapten-Protein Conjugate (Neoantigen) Protein->Hapten APC Antigen Presenting Cell (APC) Hapten->APC Uptake & Processing T_Cell T-Cell Activation APC->T_Cell Presentation B_Cell B-Cell Activation & IgE Production T_Cell->B_Cell Hypersensitivity Hypersensitivity Reaction (e.g., Rash, Angioedema) T_Cell->Hypersensitivity B_Cell->Hypersensitivity

Metabolic Bioactivation of Thiophene-Containing Drugs.

Comparison of Cross-Reactivity Profiles

The potential for cross-reactivity varies among different classes of thiophene-containing drugs. The most well-documented examples are within the thienopyridine and non-steroidal anti-inflammatory drug (NSAID) classes.

Drug ClassCompound 1Compound 2Cross-Reactivity Rate/ObservationType of ReactionReference(s)
Thienopyridines Clopidogrel (B1663587)Ticlopidine (B1205844)27% of patients with an adverse reaction to clopidogrel also reacted to ticlopidine.[3][4]Allergic (e.g., rash) and hematologic.[3][4][3][4][5]
Thienopyridines ClopidogrelPrasugrelCase reports of cross-reactivity exist.Urticarial rash.[6]
Thienopyridines vs. Other Antiplatelets ClopidogrelTicagrelorA case of cross-reactive hypersensitivity has been documented, despite structural dissimilarity.[6]Angioedema.[6]
NSAIDs Tiaprofenic AcidKetoprofen, IndomethacinCase report of a patient with a fixed drug eruption to mefenamic acid and naproxen (B1676952) who also reacted to tiaprofenic acid, ketoprofen, and indomethacin.[7]Fixed drug eruption.[7]
Thiophene Drugs vs. Penicillins Thiophene-based drugsPenicillinsNo evidence of cross-reactivity has been reported. Cross-reactivity is primarily based on the similarity of R1 side chains, which are structurally distinct from thiophene moieties.[8][9][10]Not applicable.[8][9][10]

Experimental Protocols for Assessing Cross-Reactivity

A combination of in vivo and in vitro tests is often necessary to diagnose drug hypersensitivity and assess cross-reactivity.

In Vivo Testing: Drug Provocation Test (DPT)

The DPT is the gold standard for diagnosing drug hypersensitivity but should be performed in a controlled setting due to the risk of severe reactions.[7][11]

Objective: To confirm or exclude hypersensitivity to a drug by administering it to the patient in a controlled manner.

Protocol (Example for NSAIDs):

  • Patient Selection: Patients with a clear history of a non-severe hypersensitivity reaction are selected. Patients with a history of severe anaphylaxis are generally excluded.

  • Drug Discontinuation: Antihistamines and other medications that could interfere with the test are discontinued (B1498344) for an appropriate period before the test.

  • Dosage Regimen: The test begins with a small fraction of the therapeutic dose (e.g., 1/100th to 1/10th).

  • Dose Escalation: In the absence of a reaction, the dose is incrementally increased at fixed intervals (e.g., 30-60 minutes) until the full therapeutic dose is reached.

  • Monitoring: The patient is closely monitored for any signs of a reaction (e.g., urticaria, angioedema, bronchospasm) during and after the test for a specified observation period.

  • Positive Result: The test is considered positive if objective symptoms of a hypersensitivity reaction appear.

In Vitro Testing

In vitro tests are safer alternatives to DPT and are used to detect drug-specific antibodies or sensitized lymphocytes.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Drug-Specific IgE

Objective: To quantify drug-specific IgE antibodies in a patient's serum, indicating a Type I hypersensitivity.[12][13]

Protocol:

  • Plate Coating: Microtiter wells are coated with a drug-protein conjugate (e.g., drug-HSA).

  • Blocking: Unbound sites in the wells are blocked with a blocking buffer (e.g., BSA or non-fat milk).

  • Sample Incubation: Patient serum is added to the wells and incubated. If drug-specific IgE is present, it will bind to the immobilized drug-protein conjugate.

  • Washing: The wells are washed to remove unbound serum components.

  • Detection Antibody Incubation: An enzyme-labeled anti-human IgE antibody (e.g., HRP-conjugated anti-IgE) is added and incubated.[13]

  • Washing: The wells are washed again to remove the unbound detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the detection antibody will convert the substrate, leading to a color change.[13]

  • Measurement: The reaction is stopped, and the absorbance is measured using a spectrophotometer. The color intensity is proportional to the amount of drug-specific IgE in the serum.[13]

2. Lymphocyte Transformation Test (LTT)

Objective: To detect drug-specific memory T-lymphocytes, indicating a Type IV (delayed) hypersensitivity.[14][15]

Protocol:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood using density gradient centrifugation.[16]

  • Cell Culture: The isolated PBMCs are cultured in the presence of the suspected drug at various concentrations. A negative control (cells only) and a positive control (mitogen) are also included.

  • Incubation: The cells are incubated for 5-6 days to allow for lymphocyte proliferation.[16]

  • Proliferation Measurement:

    • Radiolabeling (Traditional Method): A radiolabeled nucleotide (e.g., ³H-thymidine) is added to the culture. Proliferating cells will incorporate the label, and the amount of radioactivity is measured.

    • ELISA-based Method (Safer Alternative): A modified nucleotide (e.g., BrdU) is added, which is detected by an enzyme-linked antibody.[17]

  • Data Analysis: The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the drug to the proliferation in the negative control. An SI value above a certain threshold (typically 2 or 3) is considered positive.[16]

cluster_0 Decision Point Start Patient with Suspected Drug Hypersensitivity History Detailed Clinical History and Examination Start->History In_Vitro In Vitro Testing (LTT, ELISA for sIgE) History->In_Vitro Skin_Test Skin Testing (Prick, Intradermal) History->Skin_Test Decision Are In Vitro/Skin Tests Conclusive? In_Vitro->Decision Skin_Test->Decision DPT Drug Provocation Test (DPT) (Gold Standard) Diagnosis Diagnosis and Identification of Cross-Reactive Drugs DPT->Diagnosis Decision->DPT No/Equivocal Decision->Diagnosis Yes

Experimental Workflow for Investigating Drug Hypersensitivity.

Signaling Pathways in Thiophene Cross-Reactivity

In cases of IgE-mediated cross-reactivity, the binding of the drug (or its metabolite-protein conjugate) to IgE antibodies on the surface of mast cells and basophils triggers a signaling cascade that leads to the release of inflammatory mediators.

cluster_mast_cell Mast Cell Antigen Drug-Hapten (Antigen) IgE Drug-Specific IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Crosslinking FcεRI->Crosslinking Kinases Activation of Tyrosine Kinases (e.g., Syk, Lyn) Crosslinking->Kinases Signaling Downstream Signaling (e.g., PLC, MAPK) Kinases->Signaling Ca_Influx Increased Intracellular Ca²⁺ Signaling->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediators Release of Mediators (Histamine, Leukotrienes) Degranulation->Mediators

Simplified IgE-Mediated Signaling Pathway in Mast Cells.

Conclusion

The cross-reactivity of thiophene-based compounds is a significant consideration in drug development and clinical practice. The primary mechanism often involves metabolic bioactivation of the thiophene ring, leading to an immune response. While cross-reactivity is well-documented among structurally similar thienopyridines like clopidogrel and ticlopidine, it is less predictable for other compounds and appears to be absent with drugs like penicillins that have fundamentally different allergenic determinants. A combination of careful clinical history and appropriate in vivo and in vitro testing is crucial for accurate diagnosis and the identification of safe alternative medications for affected patients. Further research into the specific metabolic pathways and immune responses for newer thiophene-based drugs will be essential to better predict and manage their cross-reactivity potential.

References

Differentiating Dimethylthiophene Isomers: A Guide to the Mass Spectrometry Fragmentation Pattern of 2,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of organic molecules is paramount. Mass spectrometry (MS) serves as a powerful analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization (EI) mass spectrum of 2,4-Dimethylthiophene and its isomers, offering a basis for their differentiation.

The fragmentation of dimethylthiophene isomers in mass spectrometry is influenced by the position of the methyl groups on the thiophene (B33073) ring. The initial ionization event typically involves the removal of an electron from the sulfur atom or the π-system of the aromatic ring, resulting in a molecular ion (M⁺˙) at m/z 112. The subsequent fragmentation pathways often involve the loss of a hydrogen radical (H•) or a methyl radical (CH₃•), as well as ring cleavage.

Comparative Analysis of Dimethylthiophene Isomers

The mass spectra of this compound and its isomers (2,3-, 2,5-, and 3,4-dimethylthiophene), along with the parent compound thiophene, exhibit distinct fragmentation patterns that allow for their identification. A summary of the key fragments and their approximate relative intensities is presented in the table below.

CompoundMolecular Ion (M⁺˙) (m/z 112)[M-H]⁺ (m/z 111)[M-CH₃]⁺ (m/z 97)Other Key Fragments (m/z)
Thiophene 100%15%-84 (M⁺˙), 58, 45
This compound ~60%100% (Base Peak) ~30%71, 65, 45
2,3-Dimethylthiophene ~50%~80%100% (Base Peak) 71, 65, 45
2,5-Dimethylthiophene ~70%100% (Base Peak) ~40%71, 65, 45
3,4-Dimethylthiophene ~40%100% (Base Peak) ~50%71, 65, 45

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.

The data clearly indicates that while all dimethylthiophene isomers show a prominent molecular ion peak at m/z 112, the base peak, which is the most intense peak in the spectrum, varies. For 2,4-, 2,5-, and 3,4-dimethylthiophene, the base peak is typically the [M-H]⁺ ion at m/z 111. In contrast, for 2,3-dimethylthiophene, the loss of a methyl group to form the ion at m/z 97 is the most favorable fragmentation pathway, resulting in the base peak. This distinction is a key diagnostic feature for identifying the 2,3-isomer.

Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the formation of the molecular ion (m/z 112). The most prominent fragmentation is the loss of a hydrogen radical, leading to the formation of a stable thienylium-type cation at m/z 111, which is the base peak. Another significant fragmentation pathway is the loss of a methyl radical, resulting in an ion at m/z 97.

Fragmentation of this compound Fragmentation of this compound M This compound (m/z = 112) M_minus_H [M-H]⁺ (m/z = 111) Base Peak M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ (m/z = 97) M->M_minus_CH3 - CH₃• frag1 Further Fragments (m/z = 71, 65, 45) M_minus_H->frag1 M_minus_CH3->frag1

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis of Dimethylthiophenes

The following is a general protocol for the analysis of volatile organic compounds like dimethylthiophenes using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • For liquid samples, dilute with a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1-10 µg/mL.

  • For solid or semi-solid matrices, a headspace or purge-and-trap technique can be employed to extract the volatile dimethylthiophenes.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for higher concentrations.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peaks corresponding to the dimethylthiophene isomers based on their retention times and mass spectra.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation patterns to differentiate between the isomers as described in this guide.

This comprehensive guide provides the necessary data and protocols to effectively interpret the fragmentation pattern of this compound and distinguish it from its isomers using mass spectrometry. The provided information is crucial for researchers in various scientific disciplines requiring precise molecular identification.

A Comparative Analysis of the Physicochemical Properties of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene (B33073), a five-membered, sulfur-containing heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral components of numerous pharmaceuticals, often acting as bioisosteres of benzene (B151609) rings, which allows for similar biological activity but with altered physicochemical properties.[1][2] This guide provides a detailed comparison of the core physicochemical properties of thiophene and several of its derivatives, outlines the standard experimental protocols for their determination, and illustrates a key experimental workflow.

The therapeutic efficacy and pharmacokinetic profile of drug candidates are intrinsically linked to their physicochemical properties. For thiophene derivatives, a thorough understanding of properties such as acidity/basicity (pKa), lipophilicity (logP), aqueous solubility, and melting/boiling points is critical for lead optimization and formulation development.[1]

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical data for thiophene and selected derivatives, offering a clear comparison of their properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKalogPAqueous Solubility
Thiophene C₄H₄S84.14-38[1][2][3][4][5][6][7]84[1][2][3][4][5][6][7]-4.5[1]1.81[1][4]Insoluble[1][2][3][6][8]
2-Thiophenecarboxylic acid C₅H₄O₂S128.15125-127[1]260[1]3.49 (at 25°C)[1]1.57[1]80 g/L (at 20°C)[1]
2-Acetylthiophene C₆H₆OS126.1810-11[1]214[1]Not Available1.18[1]Slightly Soluble[1]
Benzothiophene C₈H₆S134.2032[1]221[1]Not Available3.12[1]Not Available

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental methodologies for the key properties listed above.

1. pKa (Ionization Constant) Determination by Potentiometric Titration

The pKa value indicates the strength of an acid or base and is crucial for understanding a molecule's ionization state at a given pH.[1] Potentiometric titration is a common and reliable method for its determination.[1][9]

  • Principle: The pH of a solution containing the analyte is measured as it is neutralized by a titrant (an acid or a base). The pKa is the pH at the half-equivalence point, where 50% of the compound has been neutralized.[1]

  • Materials: Calibrated pH meter and electrode, burette, magnetic stirrer, beaker, the thiophene derivative, standardized acidic or basic titrant (e.g., 0.1 M HCl or 0.1 M NaOH), and a suitable solvent (e.g., water or a water/co-solvent mixture).[1][9]

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.[9]

    • Accurately weigh and dissolve a known amount of the thiophene derivative in a specific volume of the chosen solvent.[1]

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.[1]

    • To maintain a constant ionic strength, 0.15 M potassium chloride solution can be used throughout the titration.[9]

    • Add the titrant in small, precise increments from the burette.[1]

    • Record the pH value after each addition, ensuring the reading has stabilized (e.g., drift is less than 0.01 pH units per minute).[1][9]

    • Continue the titration well past the equivalence point.[1]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the midpoint of the steepest part of the curve.[1][10]

2. logP (Partition Coefficient) Determination by Shake-Flask Method

The logarithm of the partition coefficient (logP) between n-octanol and water is the primary measure of a compound's lipophilicity, a critical parameter for predicting its ADME (absorption, distribution, metabolism, and excretion) properties.[1][11] The shake-flask method is a classic and widely accepted technique.[1][12]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the partition coefficient.[12]

  • Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), the pure thiophene derivative, flasks with stoppers, a mechanical shaker, a centrifuge, and a suitable analytical instrument for concentration measurement (e.g., HPLC-UV).[1]

  • Procedure:

    • Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the layers to separate for at least 24 hours.[1][13]

    • Accurately weigh the thiophene derivative and dissolve it in one of the phases.

    • Add a precise volume of this solution to a flask containing a known volume of the other phase.[1]

    • Seal the flask and place it on a mechanical shaker to agitate for a period sufficient to reach equilibrium (e.g., 24 hours).[1][13]

    • After shaking, centrifuge the mixture to ensure complete separation of the two phases.[1]

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.[1]

    • Determine the concentration of the compound in each aliquot using a calibrated analytical method like HPLC.[1]

  • Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]

3. Aqueous Solubility Determination by Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[1] The thermodynamic or "shake-flask" method measures the equilibrium solubility.[14]

  • Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[14]

  • Materials: The pure thiophene derivative (solid), vials with screw caps, an orbital shaker with temperature control, a filtration system (e.g., syringe filters), and an analytical instrument for concentration measurement.[1]

  • Procedure:

    • Add an excess amount of the solid thiophene derivative to a vial containing a known volume of the aqueous solvent. This ensures that a saturated solution is formed.

    • Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[1]

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[1]

    • After agitation, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid particles.[1]

    • Dilute the filtrate if necessary and measure the concentration of the dissolved compound using a calibrated analytical method.[1]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.[1]

4. Melting Point Determination by Capillary Method

Melting point is an indicator of a compound's purity and the strength of its intermolecular forces.[1] The capillary method is the standard technique for its determination.[15][16]

  • Principle: A small, powdered sample packed into a thin glass capillary tube is heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded.[16]

  • Materials: Melting point apparatus (e.g., Mel-Temp or Thiele tube), glass capillary tubes, mortar and pestle, and the thiophene derivative sample.[15]

  • Procedure:

    • Ensure the sample is a fine powder; if necessary, grind it using a mortar and pestle.[15]

    • Pack the powdered sample into a capillary tube to a height of a few millimeters by tapping the sealed end on a hard surface.[15]

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly at first to determine an approximate melting point.[17]

    • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (e.g., 1-2°C per minute) as the temperature approaches the approximate melting point.[17]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

  • Data Analysis: A pure compound typically exhibits a sharp melting point with a narrow range (0.5-1.0°C).[17] Impurities tend to lower and broaden the melting range.[17]

Mandatory Visualization

The following diagram illustrates the workflow for determining the logP of a thiophene derivative using the shake-flask method, a fundamental procedure in drug discovery.

G cluster_workflow Workflow for LogP Determination (Shake-Flask Method) start Start prepare_solvents Prepare Pre-Saturated n-Octanol and Water start->prepare_solvents dissolve_compound Dissolve Compound in One Phase prepare_solvents->dissolve_compound shake_flask Combine Phases in Flask & Shake to Equilibrium (24h) dissolve_compound->shake_flask centrifuge Centrifuge for Complete Phase Separation shake_flask->centrifuge separate_aliquots Withdraw Aliquots from Each Phase centrifuge->separate_aliquots measure_concentration Measure Concentration (e.g., by HPLC) separate_aliquots->measure_concentration calculate_logp Calculate LogP: log([C]octanol / [C]water) measure_concentration->calculate_logp end_node End calculate_logp->end_node

Caption: Workflow for LogP determination by the shake-flask method.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 2,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dimethylthiophene, a flammable and potentially hazardous compound. By adhering to these procedural, step-by-step instructions, laboratories can ensure the safe handling and disposal of this chemical, fostering a secure research environment.

Hazard Profile and Immediate Safety Precautions

This compound is classified as a flammable liquid and an irritant.[1] While a specific Safety Data Sheet (SDS) is not always readily available, data from structurally similar compounds, such as other dimethylthiophene isomers and thiophene (B33073) itself, can be used to infer its hazard profile.[2][3][4] Vapors may form explosive mixtures with air, and the substance may be harmful if swallowed or comes into contact with skin.[1][4]

Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.[5]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6] All sources of ignition, such as open flames and sparks, must be eliminated from the vicinity.[7]

Quantitative Data for Disposal Planning

The following table summarizes key hazard information extrapolated from this compound and related compounds to guide disposal decisions.

Hazard ClassificationDescriptionPrecautionary Statements
Flammability Flammable liquid and vapor.[1]Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[4]
Acute Toxicity (Oral) May be harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[8][9]
Skin Irritation May cause skin irritation.[1]Wear protective gloves. In case of skin contact, rinse immediately with plenty of water.
Eye Irritation May cause serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Chemical Incompatibility Reacts violently with strong oxidizing agents, strong acids, and strong bases.[2][7]Store separately from incompatible materials.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2]

  • Waste Collection:

    • Collect liquid this compound waste in a dedicated, properly labeled, and sealed container.[2]

    • Glass containers are generally suitable.[2] Ensure the container is compatible with the chemical and is in good condition.

    • Solid waste contaminated with this compound, such as absorbent materials, disposable labware, and contaminated PPE, should be collected in a separate, clearly labeled hazardous waste container.[3]

  • Container Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE".[2]

    • Include the full chemical name: "this compound".[2]

    • Indicate the approximate quantity of waste.[3]

    • Affix any relevant hazard symbols (e.g., flammable, irritant).[2]

  • Waste Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area for hazardous waste.[2]

    • The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[2][10]

    • Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[2][3]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[11]

Spill Response Procedures

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[2]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[2][10] Do not use combustible materials like paper towels.[2]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools to prevent ignition.[2][7]

    • Place the collected material into a sealed and labeled container for hazardous waste disposal.[2]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]

  • Reporting: Report the spill to your institution's EHS department.[2]

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₈S[1][2]
Molecular Weight 112.19 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 138 - 141 °C[2][3]
Melting Point -66.9 °C (estimate)
Flash Point 22.78 - 26 °C (closed cup)[2][3]
Density 0.994 g/cm³
Vapor Pressure 8.262 mmHg @ 25 °C (est)[3]
Solubility Insoluble in water; Soluble in many organic solvents[2]

Operational Plan: Safe Handling Protocol

All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to mitigate inhalation exposure. An operational safety shower and eyewash station must be readily accessible.

1. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (nitrile or neoprene recommended) are essential. Double-gloving is advised.[4]

    • Lab Coat: A flame-retardant lab coat is required.

    • Coveralls: For larger quantities or procedures with a high risk of skin contact, chemical-resistant coveralls should be worn.[4]

  • Respiratory Protection: All manipulations should be performed in a chemical fume hood.[4] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][5][6]

  • Footwear: Closed-toe shoes are mandatory. Chemical-resistant boots are recommended for spill response or when handling large quantities.[4]

2. Handling Procedures

  • Preparation:

    • Ensure all required PPE is in good condition and worn correctly.

    • Verify that a compatible fire extinguisher (CO₂, dry chemical, or foam) is accessible.[5]

    • Clearly label all containers with "this compound" and appropriate hazard symbols (flammable, irritant).[4]

  • Weighing and Transferring:

    • Conduct all weighing and transferring operations within a chemical fume hood.

    • Use only non-sparking tools and explosion-proof equipment.[5][6]

    • Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][5]

    • Keep containers tightly closed to prevent vapor leakage.[2]

    • Store separately from oxidizing agents and other incompatible materials.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent harm to the environment and personnel.

  • Waste Segregation:

    • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

    • Solid Waste: Dispose of contaminated items such as gloves, paper towels, and pipette tips in a separate, clearly labeled solid hazardous waste container.[4]

  • Container Management:

    • Use containers compatible with this compound.

    • Always keep waste containers closed except when adding waste.

    • Label containers with "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Irritant).

  • Disposal Procedure:

    • Accumulate waste in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.

Visual Workflow and Emergency Response

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response in case of an emergency.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials & Label Containers prep_setup->prep_materials handle_weigh Weigh/Transfer Chemical prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Store Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

EmergencyResponse Emergency Response for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response incident Incident Occurs (Spill or Exposure) spill_evac Evacuate Immediate Area incident->spill_evac Spill expo_skin Skin Contact: Remove Contaminated Clothing Rinse with Water for 15 min incident->expo_skin Exposure expo_eye Eye Contact: Rinse with Eyewash for 15 min incident->expo_eye Exposure expo_inhale Inhalation: Move to Fresh Air incident->expo_inhale Exposure spill_alert Alert Supervisor & EHS spill_evac->spill_alert spill_control Control Ignition Sources spill_alert->spill_control spill_absorb Absorb with Inert Material spill_control->spill_absorb spill_collect Collect & Dispose as Hazardous Waste spill_absorb->spill_collect expo_medical Seek Immediate Medical Attention expo_skin->expo_medical expo_eye->expo_medical expo_inhale->expo_medical

Caption: Emergency response for spills or exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.